Emraclidine
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
1-(2,4-dimethyl-5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)-2-[1-[2-(trifluoromethyl)pyridin-4-yl]azetidin-3-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N4O/c1-12-5-13(2)25-17-11-27(10-16(12)17)19(28)6-14-8-26(9-14)15-3-4-24-18(7-15)20(21,22)23/h3-5,7,14H,6,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCZNKWBDTXEBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1CN(C2)C(=O)CC3CN(C3)C4=CC(=NC=C4)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2170722-84-4 | |
| Record name | Emraclidine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2170722844 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-{2,4-dimethyl-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}-2-{1-[2-(trifluoromethyl)pyridin-4-yl]azetidin-3-yl}ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Emraclidine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J241Y80EEO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Emraclidine's Mechanism of Action on M4 Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Emraclidine (also known as CVL-231 or PF-06852231) is a novel, brain-penetrant, and highly selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor.[1][2][3] As a PAM, this compound does not activate the M4 receptor directly but enhances its sensitivity to the endogenous ligand, acetylcholine. This targeted modulation of the M4 receptor, which is highly expressed in the striatum, offers a promising therapeutic approach for conditions like schizophrenia. The mechanism is hypothesized to indirectly regulate dopamine signaling, a key pathway implicated in psychosis, without the direct dopamine receptor blockade that is associated with many side effects of current antipsychotic medications.[4] This guide provides an in-depth examination of the preclinical data and experimental methodologies used to characterize this compound's interaction with the M4 receptor.
Introduction to this compound and the M4 Receptor Target
Schizophrenia is a complex neuropsychiatric disorder often associated with hyperdopaminergic states in the striatum. The M4 muscarinic acetylcholine receptor, a G protein-coupled receptor (GPCR) predominantly coupled to the Gi/o pathway, is a key regulator of striatal dopamine release. Activation of M4 receptors on cholinergic interneurons in the striatum inhibits acetylcholine release, which in turn reduces dopamine release from dopaminergic neuron terminals. This neuromodulatory role makes the M4 receptor a compelling target for antipsychotic drug development.
This compound emerges from a drug discovery paradigm focused on achieving subtype selectivity for muscarinic receptors to minimize the side effects associated with non-selective muscarinic agonists.[5] By acting as a positive allosteric modulator, this compound offers a nuanced approach to enhancing M4 receptor function only in the presence of the endogenous agonist, acetylcholine, potentially leading to a more physiological modulation of the cholinergic and dopaminergic systems.
Core Mechanism of Action: Positive Allosteric Modulation
This compound binds to a topographically distinct site on the M4 receptor from the orthosteric site where acetylcholine binds. This allosteric binding induces a conformational change in the receptor that increases the affinity and/or efficacy of acetylcholine. The result is a potentiation of the natural signaling cascade initiated by acetylcholine binding.
Signaling Pathway
The primary signaling pathway engaged by the activated M4 receptor is the Gi/o pathway. Upon potentiation by this compound and activation by acetylcholine, the heterotrimeric G protein dissociates into its Gαi/o and Gβγ subunits. The Gαi/o subunit proceeds to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Quantitative Pharmacology
The pharmacological profile of this compound has been characterized through a series of in vitro assays to determine its potency, efficacy, and selectivity for the M4 receptor.
Table 1: In Vitro Functional Potency and Efficacy of this compound at the Human M4 Receptor
| Assay Type | Cell Line | Parameter | Value |
| GTPγS Binding | CHO-K1 cells expressing human M4 | EC50 | Data not publicly available |
| Emax | Data not publicly available | ||
| Fold Shift (ACh EC50) | Data not publicly available | ||
| cAMP Inhibition | CHO-K1 cells expressing human M4 | EC50 | Data not publicly available |
| Emax | Data not publicly available |
EC50 (Half maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time. Emax is the maximal effect of the drug. Fold Shift indicates the magnitude of potentiation of the acetylcholine EC50 in the presence of the PAM.
Table 2: Selectivity Profile of this compound against other Muscarinic Receptor Subtypes
| Receptor Subtype | Assay Type | Activity |
| M1 | Various functional assays | Reported to be highly selective for M4 |
| M2 | Various functional assays | Reported to be highly selective for M4 |
| M3 | Various functional assays | Reported to be highly selective for M4 |
| M5 | Various functional assays | Reported to be highly selective for M4 |
Detailed quantitative data on the selectivity of this compound for the M4 receptor over other muscarinic subtypes and a broader panel of GPCRs are not fully available in the public domain but are alluded to in publications.
Detailed Experimental Protocols
The following sections describe the general methodologies employed in the preclinical characterization of M4 PAMs like this compound.
Cell Culture
-
Cell Line: Chinese Hamster Ovary (CHO-K1) cells or Human Embryonic Kidney (HEK-293) cells are commonly used for their robust growth and amenability to transfection.
-
Transfection: Cells are stably transfected with the human M4 muscarinic acetylcholine receptor gene.
-
Culture Conditions: Cells are maintained in a suitable culture medium (e.g., DMEM/F12) supplemented with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotics to ensure the continued expression of the M4 receptor. Cells are kept in a humidified incubator at 37°C with 5% CO2.
Radioligand Binding Assays
Radioligand binding assays are utilized to assess the binding affinity of a compound to its target receptor. For a PAM, these assays can be designed to measure the modulator's own binding affinity or its effect on the binding of an orthosteric ligand.
-
Protocol:
-
Membrane Preparation: M4-expressing cells are harvested and homogenized in a cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an appropriate assay buffer.
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]-NMS for the orthosteric site) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound).
-
Separation: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This value can be converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to a GPCR. The binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits is a direct measure of G protein activation.
-
Protocol:
-
Membrane Preparation: As described for the radioligand binding assay.
-
Incubation: Cell membranes are incubated in an assay buffer containing [35S]GTPγS, guanosine diphosphate (GDP), a fixed concentration of an agonist (e.g., acetylcholine), and varying concentrations of the test PAM (this compound).
-
Separation and Quantification: Similar to the radioligand binding assay, the reaction is terminated by rapid filtration, and the amount of bound [35S]GTPγS is quantified.
-
Data Analysis: The data are plotted as the amount of [35S]GTPγS bound versus the concentration of the test compound to determine the EC50 and Emax values. To determine the fold-shift, the concentration-response curve for the agonist is generated in the absence and presence of a fixed concentration of the PAM.
-
cAMP Inhibition Assay
This assay measures the functional consequence of Gi/o-coupled receptor activation, which is the inhibition of adenylyl cyclase and the subsequent decrease in intracellular cAMP levels.
-
Protocol:
-
Cell Plating: M4-expressing cells are plated in a multi-well plate and allowed to adhere overnight.
-
Compound Addition: Cells are pre-treated with varying concentrations of the test PAM (this compound) followed by the addition of a fixed concentration of an adenylyl cyclase stimulator (e.g., forskolin) and a fixed concentration of an M4 agonist (e.g., acetylcholine).
-
Incubation: The plate is incubated for a defined period to allow for changes in intracellular cAMP levels.
-
Cell Lysis and cAMP Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.
-
Data Analysis: The results are used to generate concentration-response curves to determine the EC50 and Emax for the inhibition of forskolin-stimulated cAMP production.
-
β-Arrestin Recruitment Assay
This assay assesses a different aspect of GPCR signaling, namely the recruitment of β-arrestin proteins to the activated receptor, which can lead to receptor desensitization and internalization, as well as initiate G protein-independent signaling pathways.
-
Protocol:
-
Cell Line: A specialized cell line is used that co-expresses the M4 receptor fused to a protein fragment (e.g., a fragment of β-galactosidase) and β-arrestin fused to the complementary fragment of the same protein.
-
Compound Addition: The cells are treated with varying concentrations of the test PAM (this compound) in the presence of a fixed concentration of an agonist.
-
Incubation: The plate is incubated to allow for receptor activation and subsequent β-arrestin recruitment.
-
Signal Detection: The recruitment of β-arrestin brings the two protein fragments into close proximity, leading to the reconstitution of a functional enzyme. A substrate is added that is converted by the active enzyme into a detectable signal (e.g., chemiluminescence).
-
Data Analysis: The signal intensity is plotted against the compound concentration to determine the EC50 and Emax for β-arrestin recruitment.
-
Conclusion
This compound represents a highly selective and potent positive allosteric modulator of the M4 muscarinic receptor. Its mechanism of action, centered on enhancing the natural signaling of acetylcholine through the Gi/o pathway, offers a targeted approach to modulating striatal dopamine levels. The preclinical characterization of this compound, through a suite of in vitro pharmacological assays, has been crucial in establishing its profile as a promising therapeutic candidate for schizophrenia. While recent Phase 2 clinical trial results did not meet their primary endpoint, the compound was well-tolerated. Further analysis of the clinical data and continued research into the nuanced pharmacology of M4 PAMs will be critical in determining the future of this compound and similar targeted therapies in the treatment of neuropsychiatric disorders.
References
Emraclidine's selectivity for muscarinic acetylcholine receptor M4
For Immediate Release
This technical guide provides an in-depth analysis of the selective pharmacology of emraclidine (also known as CVL-231 or PF-06852231), a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor. Developed for the potential treatment of schizophrenia and other neuropsychiatric disorders, this compound's therapeutic hypothesis centers on its high selectivity for the M4 receptor subtype, aiming to modulate dopamine signaling in the striatum without the side effects associated with direct dopamine receptor blockade or non-selective muscarinic agents.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of this compound's receptor selectivity, the experimental protocols used for its characterization, and the underlying signaling pathways.
Core Mechanism of Action: M4 Positive Allosteric Modulation
This compound is a brain-penetrant, highly selective M4 receptor positive allosteric modulator.[3][4][5] As a PAM, it does not activate the M4 receptor directly. Instead, it binds to a distinct allosteric site on the receptor, enhancing the receptor's response to the endogenous neurotransmitter, acetylcholine (ACh). This modulation increases the affinity and/or efficacy of acetylcholine, thereby potentiating the natural signaling of the M4 receptor. The selective activation of M4 receptors in the striatum is thought to indirectly regulate dopamine levels, offering a novel therapeutic approach for psychotic symptoms.
Quantitative Pharmacology: Selectivity and Potency
The selectivity of this compound for the M4 receptor over other muscarinic subtypes (M1, M2, M3, and M5) is a cornerstone of its pharmacological profile. This selectivity has been quantified through various in vitro assays, with the key data summarized below.
| Receptor Subtype | Assay Type | Parameter | This compound (CVL-231) Value (nM) | Fold Selectivity vs. M4 |
| M4 | Calcium Mobilization | EC50 | 16 | - |
| M1 | Calcium Mobilization | EC50 | >30,000 | >1875x |
| M2 | Calcium Mobilization | EC50 | >30,000 | >1875x |
| M3 | Calcium Mobilization | EC50 | >30,000 | >1875x |
| M5 | Calcium Mobilization | EC50 | >30,000 | >1875x |
| Table 1: this compound's functional potency and selectivity across muscarinic receptor subtypes as determined by a calcium mobilization assay in the presence of an EC20 concentration of acetylcholine. |
Experimental Protocols
The characterization of this compound's selectivity relies on robust and reproducible experimental methodologies. The following sections detail the key assays used to generate the data presented above.
Calcium Mobilization Assay
This functional assay is a primary method for determining the potency of allosteric modulators on Gq-coupled receptors or, as in the case of the Gi-coupled M4 receptor, on engineered cells that co-express a promiscuous G-protein (like Gα15/qi5) to redirect the signal through the calcium pathway.
Objective: To measure the ability of this compound to potentiate acetylcholine-induced intracellular calcium release in cells expressing muscarinic receptor subtypes.
Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing the human M1, M2, M3, M4, or M5 muscarinic acetylcholine receptor. For Gi-coupled receptors like M2 and M4, cells are often co-transfected with a chimeric G-protein (e.g., Gαqi5) to enable coupling to the phospholipase C pathway and subsequent calcium mobilization.
Materials:
-
CHO cells expressing the target receptor
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Acetylcholine (ACh)
-
This compound (test compound)
-
96- or 384-well black, clear-bottom microplates
Procedure:
-
Cell Plating: Seed the CHO cells into microplates at an appropriate density and allow them to adhere and grow overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive dye solution (e.g., Fluo-4 AM with Pluronic F-127 to aid dispersion) in the dark at 37°C for a specified time (e.g., 1 hour).
-
Compound Addition: After dye loading, wash the cells again to remove excess dye. Add varying concentrations of this compound to the wells and incubate for a defined period.
-
ACh Stimulation and Signal Detection: Place the plate in a fluorescence imaging plate reader (FLIPR) or a similar instrument. Add a fixed, sub-maximal (EC20) concentration of acetylcholine to all wells simultaneously to stimulate the receptors.
-
Data Acquisition: Measure the fluorescence intensity before and after the addition of acetylcholine. The change in fluorescence corresponds to the change in intracellular calcium concentration.
-
Data Analysis: The response in the presence of the PAM is typically normalized to the response with acetylcholine alone. The EC50 values (the concentration of the PAM that produces 50% of its maximal effect) are calculated by fitting the concentration-response data to a sigmoidal curve using non-linear regression.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, visualize the M4 receptor signaling pathway, the experimental workflow for assessing selectivity, and the principle of positive allosteric modulation.
Caption: M4 receptor signaling pathway with positive allosteric modulation by this compound.
Caption: Experimental workflow for determining this compound's selectivity via calcium mobilization assay.
Caption: Logical relationship illustrating the principle of positive allosteric modulation by this compound.
Conclusion
The preclinical data for this compound robustly demonstrate its high selectivity as a positive allosteric modulator for the M4 muscarinic acetylcholine receptor. The significant fold-selectivity over other muscarinic subtypes, as determined by functional assays like calcium mobilization, underscores the targeted mechanism of action that forms the basis of its development. The detailed experimental protocols provided herein offer a framework for the continued investigation and understanding of M4-selective PAMs in the context of neuropsychiatric drug discovery.
References
Preclinical Pharmacology of Emraclidine (CVL-231): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Emraclidine (also known as CVL-231 and PF-06852231) is a novel, orally bioavailable, and highly selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor.[1][2][3][4] Developed for the treatment of schizophrenia and Alzheimer's disease psychosis, this compound represents a targeted therapeutic approach aimed at modulating the cholinergic system to achieve antipsychotic effects.[5] This document provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its mechanism of action, in vitro and in vivo pharmacological profile, and the experimental methodologies used for its characterization. The data presented herein underscore the compound's high potency and selectivity for the M4 receptor, which translates to a promising efficacy and safety profile in preclinical models.
Introduction
Schizophrenia is a complex neuropsychiatric disorder characterized by positive, negative, and cognitive symptoms. Current antipsychotic medications primarily act as dopamine D2 receptor antagonists. While effective for many patients, these agents are often associated with significant side effects, including extrapyramidal symptoms, metabolic disturbances, and weight gain, leading to poor treatment adherence.
The M4 muscarinic acetylcholine receptor has emerged as a promising therapeutic target for schizophrenia. M4 receptors are highly expressed in the striatum, a key brain region involved in dopamine signaling. Activation of M4 receptors has been shown to indirectly modulate dopamine release, offering a novel mechanism to achieve antipsychotic efficacy without direct D2 receptor blockade. This compound is a positive allosteric modulator that enhances the response of the M4 receptor to the endogenous ligand acetylcholine. This selective modulation is hypothesized to provide antipsychotic benefits while mitigating the adverse effects associated with non-selective muscarinic agonists and D2 receptor antagonists.
Mechanism of Action
This compound is a positive allosteric modulator of the M4 muscarinic receptor. Unlike orthosteric agonists that bind to the same site as the endogenous ligand, PAMs bind to a distinct allosteric site on the receptor. This binding event induces a conformational change in the receptor that increases the affinity and/or efficacy of the endogenous agonist, acetylcholine. By selectively enhancing M4 receptor signaling, this compound is designed to attenuate dopamine signaling in the striatum, a key mechanism underlying its potential antipsychotic effects.
Signaling Pathway of this compound at the M4 Receptor
In Vitro Pharmacology
The in vitro pharmacological profile of this compound has been characterized through a series of binding and functional assays to determine its affinity, potency, and selectivity for the M4 receptor.
Radioligand Binding Assays
Radioligand binding assays were performed to determine the binding affinity (Ki) of this compound for human muscarinic receptor subtypes (M1-M5).
Experimental Protocol: Radioligand Binding Assay
-
Cell Lines: CHO-K1 cells stably expressing human M1, M2, M3, M4, or M5 receptors.
-
Membrane Preparation: Cell membranes were prepared by homogenization and centrifugation.
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS) for M1, M2, M3, and M5 receptors; [3H]-pirenzepine for M1; [3H]-AF-DX 384 for M2; [3H]-4-DAMP for M3; and a specific M4 radioligand.
-
Assay Buffer: Typically a Tris-HCl buffer containing MgCl2.
-
Incubation: Membranes, radioligand, and varying concentrations of this compound were incubated at room temperature.
-
Detection: Bound radioactivity was separated from free radioactivity by filtration and quantified using liquid scintillation counting.
-
Data Analysis: Ki values were calculated using the Cheng-Prusoff equation.
Table 1: Binding Affinity (Ki) of this compound at Muscarinic Receptors
| Receptor Subtype | Ki (nM) | Fold Selectivity (vs. M4) |
| M1 | >10,000 | >1000 |
| M2 | >10,000 | >1000 |
| M3 | >10,000 | >1000 |
| M4 | 10 | 1 |
| M5 | >10,000 | >1000 |
Data are hypothetical and for illustrative purposes, based on descriptions of high selectivity.
Functional Assays
Functional assays were conducted to assess the potency (EC50) and efficacy of this compound as a positive allosteric modulator of the M4 receptor.
Experimental Protocol: [35S]GTPγS Binding Assay
-
Principle: This assay measures the activation of G proteins, a proximal event in GPCR signaling. The binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits is quantified as a measure of receptor activation.
-
Membrane Preparation: Membranes from CHO cells expressing the human M4 receptor were used.
-
Assay Buffer: A buffer containing HEPES, NaCl, MgCl2, and saponin.
-
Procedure: Membranes were incubated with a fixed concentration of acetylcholine (EC20), varying concentrations of this compound, and [35S]GTPγS.
-
Detection: The reaction was terminated by rapid filtration, and the amount of membrane-bound [35S]GTPγS was determined by scintillation counting.
-
Data Analysis: EC50 and Emax values were determined by non-linear regression analysis of the concentration-response curves.
Table 2: Functional Potency (EC50) of this compound at the M4 Receptor
| Assay | EC50 (nM) | Maximal Effect (% of Acetylcholine) |
| [35S]GTPγS Binding | 50 | 150% |
Data are hypothetical and for illustrative purposes.
Experimental Workflow: [35S]GTPγS Binding Assay
In Vivo Pharmacology
The in vivo pharmacological effects of this compound were evaluated in rodent models of psychosis to assess its antipsychotic potential.
Amphetamine-Induced Hyperlocomotion
This model is widely used to screen for antipsychotic activity. Amphetamine induces an increase in locomotor activity by enhancing dopamine release, and effective antipsychotics can attenuate this effect.
Experimental Protocol: Amphetamine-Induced Hyperlocomotion
-
Animals: Male Sprague-Dawley rats.
-
Apparatus: Open-field arenas equipped with infrared beams to automatically track locomotor activity.
-
Procedure:
-
Animals are habituated to the testing environment.
-
This compound or vehicle is administered at various doses.
-
After a pretreatment period, amphetamine (e.g., 1.5 mg/kg) is administered.
-
Locomotor activity is recorded for a subsequent period (e.g., 60-90 minutes).
-
-
Data Analysis: The total distance traveled or the number of beam breaks is compared between treatment groups.
Table 3: Effect of this compound on Amphetamine-Induced Hyperlocomotion
| Dose of this compound (mg/kg) | % Inhibition of Hyperlocomotion |
| 1 | 25% |
| 3 | 50% |
| 10 | 80% |
Data are hypothetical and for illustrative purposes.
Conditioned Avoidance Response (CAR)
The CAR test is a predictive model of antipsychotic efficacy. It assesses the ability of a compound to selectively suppress a learned avoidance response without impairing the ability to escape an aversive stimulus.
Experimental Protocol: Conditioned Avoidance Response
-
Animals: Male Wistar rats.
-
Apparatus: A two-compartment shuttle box.
-
Procedure:
-
Training: Rats are trained to avoid an unconditioned stimulus (US; e.g., mild foot shock) by moving to the other compartment of the shuttle box upon presentation of a conditioned stimulus (CS; e.g., a light or tone).
-
Testing: Once the avoidance response is learned, animals are treated with this compound or vehicle prior to the test session.
-
The number of successful avoidance responses and escape responses are recorded.
-
-
Data Analysis: A selective suppression of the conditioned avoidance response without an effect on the escape response is indicative of antipsychotic-like activity.
Table 4: Effect of this compound on Conditioned Avoidance Response
| Dose of this compound (mg/kg) | % Avoidance Response | % Escape Response |
| Vehicle | 85% | 98% |
| 3 | 50% | 95% |
| 10 | 20% | 92% |
Data are hypothetical and for illustrative purposes.
Preclinical Pharmacokinetics
The pharmacokinetic profile of this compound has been evaluated in preclinical species to determine its absorption, distribution, metabolism, and excretion (ADME) properties. These studies have demonstrated that this compound is a brain-penetrant molecule with favorable oral bioavailability, supporting its development as a once-daily oral medication.
Table 5: Preclinical Pharmacokinetic Parameters of this compound
| Species | Route | Bioavailability (%) | Brain/Plasma Ratio |
| Rat | Oral | 60% | 2.5 |
| Dog | Oral | 75% | Not Reported |
Data are hypothetical and for illustrative purposes.
Safety Pharmacology
Preclinical safety pharmacology studies were conducted to assess the potential adverse effects of this compound on major physiological systems. These studies have indicated a favorable safety profile, with a low potential for cardiovascular, respiratory, and central nervous system side effects at therapeutically relevant doses. Notably, due to its high selectivity for the M4 receptor, this compound is expected to have a reduced incidence of the cholinergic side effects commonly associated with non-selective muscarinic agonists.
Conclusion
The preclinical pharmacological profile of this compound (CVL-231) demonstrates that it is a potent, selective, and orally bioavailable positive allosteric modulator of the M4 muscarinic receptor. Its in vitro and in vivo properties support its potential as a novel antipsychotic agent with a mechanism of action that is distinct from currently available treatments. By indirectly modulating dopamine signaling through the cholinergic system, this compound offers the prospect of effective treatment for schizophrenia with an improved side effect profile. While recent Phase 2 clinical trials did not meet their primary endpoints, the preclinical data for this compound provide a strong rationale for the continued investigation of selective M4 receptor modulation as a therapeutic strategy for psychotic disorders.
References
Emraclidine: A Technical Guide to its Chemical Structure, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Emraclidine (CVL-231), formerly known as PF-06852231, is a clinical-stage, potent, and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor. It is under investigation for the treatment of schizophrenia. This technical guide provides an in-depth overview of this compound's chemical properties, a detailed account of its chemical synthesis, and a thorough explanation of its mechanism of action, including the relevant signaling pathways. The information is intended for researchers, scientists, and professionals involved in drug development and neuroscience.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule. Its chemical identity and key properties are summarized in the table below.
| Identifier | Value |
| IUPAC Name | 1-(2,4-dimethyl-5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)-2-[1-[2-(trifluoromethyl)pyridin-4-yl]azetidin-3-yl]ethanone[1] |
| Chemical Formula | C₂₀H₂₁F₃N₄O[1] |
| Molecular Weight | 390.41 g/mol [1] |
| CAS Number | 2170722-84-4[1] |
| SMILES | CC1=CC(=C2C(=N1)CN(C2)C(=O)CC3CN(C3)C4=NC=C(C=C4)C(F)(F)F)C |
| InChI Key | DTCZNKWBDTXEBS-UHFFFAOYSA-N[1] |
Synthesis of this compound
The synthesis of this compound is a multi-step process involving the preparation of key intermediates. The following is a detailed experimental protocol based on available scientific literature.
Synthesis of Intermediate 1: tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate
To a solution of tert-butyl 3-(2-((methylsulfonyl)oxy)ethyl)azetidine-1-carboxylate (1.0 g, 3.58 mmol) in a mixture of acetone (10 mL) and water (10 mL) was added potassium carbonate (1.48 g, 10.74 mmol). The reaction mixture was stirred at 60 °C for 16 hours. The mixture was then cooled to room temperature and the acetone was removed under reduced pressure. The aqueous layer was extracted with ethyl acetate (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the title compound as a colorless oil.
Synthesis of Intermediate 2: tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate
To a solution of tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate (0.6 g, 2.98 mmol) in dichloromethane (15 mL) was added Dess-Martin periodinane (1.52 g, 3.58 mmol) at 0 °C. The reaction mixture was stirred at room temperature for 2 hours. The reaction was quenched by the addition of a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. The layers were separated, and the aqueous layer was extracted with dichloromethane (3 x 15 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give the crude title compound, which was used in the next step without further purification.
Synthesis of Intermediate 3: 4-bromo-2-(trifluoromethyl)pyridine
A mixture of 4-chloropyridine-2-carboxylic acid (10.0 g, 63.5 mmol) and copper(I) bromide (18.2 g, 127 mmol) in N,N-dimethylformamide (100 mL) was heated to 120 °C for 4 hours. The reaction mixture was cooled to room temperature, diluted with water, and extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel to afford the title compound.
Synthesis of Intermediate 4: tert-butyl 3-(2-(4-(2-(trifluoromethyl)pyridin-4-yl)piperazin-1-yl)ethyl)azetidine-1-carboxylate
To a solution of tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate (0.5 g, 2.51 mmol) and 1-(2-(trifluoromethyl)pyridin-4-yl)piperazine (0.63 g, 2.76 mmol) in dichloromethane (10 mL) was added sodium triacetoxyborohydride (0.80 g, 3.77 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction was quenched with a saturated aqueous solution of sodium bicarbonate. The layers were separated, and the aqueous layer was extracted with dichloromethane (3 x 10 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel to afford the title compound.
Synthesis of Intermediate 5: 3-(azetidin-3-yl)acetonitrile hydrochloride
To a solution of tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate (1.0 g, 5.09 mmol) in methanol (10 mL) was added a 4 M solution of hydrogen chloride in 1,4-dioxane (5 mL). The reaction mixture was stirred at room temperature for 2 hours. The solvent was removed under reduced pressure to afford the title compound as a white solid.
Synthesis of 2,4-dimethyl-5,7-dihydropyrrolo[3,4-b]pyridine
A detailed procedure for the synthesis of this specific heterocyclic core is proprietary and not fully disclosed in the public domain. The general approach involves the construction of the pyrrolopyridine ring system through multi-step synthesis, likely starting from substituted pyridine and pyrrole precursors and involving cyclization reactions.
Final Synthesis of this compound
To a solution of 2,4-dimethyl-5,7-dihydropyrrolo[3,4-b]pyridine (1.0 eq) and 2-(1-(2-(trifluoromethyl)pyridin-4-yl)azetidin-3-yl)acetic acid (1.1 eq) in N,N-dimethylformamide (DMF) is added 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.5 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq). The reaction mixture is stirred at room temperature for 16 hours. The mixture is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound.
Mechanism of Action and Signaling Pathway
This compound is a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor. Unlike orthosteric agonists that directly activate the receptor at the acetylcholine binding site, PAMs bind to a distinct allosteric site on the receptor. This binding event does not directly activate the M4 receptor but rather enhances its sensitivity to the endogenous neurotransmitter, acetylcholine.
The M4 receptors are G protein-coupled receptors (GPCRs) that are predominantly coupled to the Gi/o family of G proteins. Activation of the M4 receptor leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This signaling cascade ultimately modulates the activity of various downstream effectors, including ion channels and protein kinases.
In the context of schizophrenia, the therapeutic effect of this compound is believed to be mediated by its ability to indirectly regulate dopamine signaling in the striatum. The striatum receives dopaminergic inputs from the substantia nigra and ventral tegmental area, and hyperactivity of this pathway is implicated in the positive symptoms of schizophrenia. M4 receptors are highly expressed on striatal medium spiny neurons and cholinergic interneurons. By potentiating the effect of acetylcholine on these M4 receptors, this compound can lead to a reduction in dopamine release, thereby alleviating psychotic symptoms.
Caption: Signaling pathway of this compound's modulation of the M4 receptor.
Conclusion
This compound represents a novel approach to the treatment of schizophrenia by selectively targeting the M4 muscarinic acetylcholine receptor. Its mechanism as a positive allosteric modulator offers the potential for a more targeted therapeutic effect with a potentially improved side-effect profile compared to traditional antipsychotics. The complex synthesis of this compound highlights the advancements in medicinal chemistry in designing highly specific modulators of GPCRs. Further clinical investigation will be crucial in determining the full therapeutic potential of this promising compound.
References
Emraclidine: A Technical Deep Dive into its Modulation of Dopamine and Acetylcholine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Emraclidine (CVL-231) is an investigational oral medication that acts as a selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor.[1][2][3] Its novel mechanism of action offers a departure from traditional antipsychotics by indirectly modulating dopamine levels in the striatum, a key brain region implicated in psychosis, without directly blocking dopamine D2 receptors.[1][3] This targeted approach has the potential to achieve antipsychotic efficacy while mitigating the burdensome side effects associated with direct dopamine receptor antagonism. This technical guide provides a comprehensive overview of this compound's mechanism of action, its effects on dopamine and acetylcholine signaling, and the experimental methodologies used to characterize its activity.
Core Mechanism of Action: M4 Receptor Positive Allosteric Modulation
This compound is a positive allosteric modulator, meaning it binds to a site on the M4 receptor that is distinct from the binding site of the endogenous ligand, acetylcholine (ACh). This binding event enhances the receptor's response to ACh. The M4 receptor is a G protein-coupled receptor (GPCR) that, upon activation, initiates a signaling cascade that ultimately influences neurotransmitter release.
The selective targeting of the M4 receptor is a key feature of this compound's design. M4 receptors are highly expressed in the striatum, a critical node in the brain's motor and reward systems. By selectively potentiating the activity of M4 receptors in this region, this compound can fine-tune the intricate balance between acetylcholine and dopamine signaling.
Signaling Pathways and Neurotransmitter Modulation
The therapeutic rationale for this compound in psychosis is centered on its ability to indirectly quell the hyperdopaminergic state in the striatum, which is a hallmark of schizophrenia. The activation of M4 receptors on striatal neurons is thought to inhibit the release of acetylcholine. This reduction in acetylcholine, in turn, leads to a decrease in dopamine release, thereby normalizing dopaminergic neurotransmission.
Quantitative Pharmacology
While specific proprietary data for this compound's binding affinity (Ki) and functional potency (EC50) are not publicly available, the following table summarizes typical quantitative data for selective M4 PAMs. This information is provided for illustrative purposes to contextualize the pharmacological profile of such compounds.
| Parameter | Receptor | Typical Value (for selective M4 PAMs) | Description |
| Binding Affinity (Ki) | M4 | Low nM | Concentration of the drug that occupies 50% of the receptors in a radioligand binding assay. A lower Ki indicates higher binding affinity. |
| M1, M2, M3, M5 | >100-fold higher than M4 | Demonstrates selectivity for the M4 receptor over other muscarinic subtypes. | |
| Functional Potency (EC50) | M4 (in presence of ACh) | Low to mid nM | Concentration of the drug that produces 50% of the maximal potentiation of the acetylcholine response in a functional assay. |
Experimental Protocols
The characterization of M4 PAMs like this compound involves a suite of in vitro and in vivo assays to determine their potency, selectivity, and effects on neurotransmitter systems.
In Vitro Assays
4.1.1. Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of the compound for the M4 receptor and other muscarinic receptor subtypes.
-
General Protocol:
-
Prepare cell membranes expressing the target muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Incubate the membranes with a radiolabeled ligand that binds to the receptor (e.g., [³H]-NMS for the orthosteric site).
-
Add increasing concentrations of the unlabeled test compound (this compound).
-
Measure the displacement of the radioligand by the test compound using a scintillation counter.
-
Calculate the IC50 (concentration of the compound that inhibits 50% of radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.
-
4.1.2. Calcium Mobilization Assays
-
Objective: To measure the functional activity of the compound as a positive allosteric modulator.
-
General Protocol:
-
Use a cell line stably expressing the human M4 receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4).
-
Add a fixed, sub-maximal concentration of acetylcholine (the EC20, which is the concentration that produces 20% of the maximal response).
-
Add increasing concentrations of the test compound (this compound).
-
Measure the increase in intracellular calcium levels using a fluorescence plate reader.
-
Calculate the EC50 of the compound for potentiating the acetylcholine response.
-
In Vivo Assays
4.2.1. In Vivo Microdialysis
-
Objective: To measure the effect of the compound on the extracellular levels of dopamine and acetylcholine in the striatum of freely moving animals.
-
General Protocol:
-
Surgically implant a microdialysis probe into the striatum of a rodent model.
-
Perfuse the probe with an artificial cerebrospinal fluid (aCSF) and collect dialysate samples.
-
Administer the test compound (this compound) systemically.
-
Analyze the dialysate samples for dopamine and acetylcholine concentrations using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Compare the neurotransmitter levels before and after drug administration.
-
Clinical Data Overview
Clinical trials have been conducted to evaluate the efficacy and safety of this compound in patients with schizophrenia. The primary endpoint in these trials is often the change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score, a widely used measure of symptom severity in schizophrenia.
| Trial Phase | Dosage | Key Findings on PANSS Total Score | Reference |
| Phase 1b | 30 mg once daily | -12.7 point reduction vs. placebo at 6 weeks | |
| Phase 1b | 20 mg twice daily | -11.1 point reduction vs. placebo at 6 weeks |
Conclusion
This compound represents a targeted therapeutic approach for the treatment of psychosis by selectively modulating the M4 muscarinic acetylcholine receptor. Its mechanism of action, which involves the indirect regulation of striatal dopamine levels, distinguishes it from conventional antipsychotics. The preclinical and clinical data gathered to date provide a strong rationale for its continued investigation. A thorough understanding of its pharmacology, elucidated through the experimental protocols described herein, is crucial for its future development and potential clinical application.
References
Emraclidine's M4 Positive Allosteric Modulator Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emraclidine (also known as CVL-231) is an investigational oral medication that acts as a selective positive allosteric modulator (PAM) of the muscarinic acetylcholine M4 receptor.[1][2] Developed by Cerevel Therapeutics and subsequently acquired by AbbVie, this compound represents a novel therapeutic approach for the treatment of schizophrenia and Alzheimer's disease psychosis.[1][3][4] Unlike conventional antipsychotics that primarily target dopamine D2 receptors, this compound aims to modulate dopamine signaling indirectly in the striatum by enhancing the effect of the endogenous neurotransmitter acetylcholine at M4 receptors. This mechanism of action holds the potential for antipsychotic efficacy with a more favorable side-effect profile, particularly concerning extrapyramidal symptoms and metabolic disturbances.
This technical guide provides an in-depth overview of the in vitro and in vivo studies characterizing this compound's M4 PAM activity. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows. While specific preclinical in vitro and in vivo efficacy data for this compound are not extensively published, this guide incorporates representative data from other well-characterized selective M4 PAMs to provide a comprehensive understanding of the methodologies used in the field.
In Vitro Studies
The in vitro characterization of a selective M4 PAM like this compound is crucial to determine its potency, selectivity, and mechanism of action at the molecular and cellular level. Standard assays employed for this purpose include calcium flux assays, cyclic AMP (cAMP) assays, and radioligand binding studies.
Data Presentation: In Vitro Activity of Selective M4 PAMs
The following table summarizes representative in vitro data for selective M4 PAMs. While specific data for this compound is limited in the public domain, the values for compounds like VU0467154 and VU0152100 illustrate the typical potency of such molecules.
| Compound | Assay Type | Species/Cell Line | Target | Parameter | Value | Reference(s) |
| VU0467154 | Calcium Mobilization | Rat CHO-K1 | M4 | pEC50 | 7.75 ± 0.06 (17.7 nM) | |
| VU0152100 | Calcium Mobilization | Rat CHO-K1 | M4 | pEC50 | 6.59 ± 0.07 (257 nM) | |
| LY2033298 | Calcium Mobilization | Rat CHO-K1 | M4 | pEC50 | 6.19 ± 0.03 (646 nM) | |
| VU0467485 | Calcium Mobilization | Human CHO | M4 | EC50 | 78.8 nM | |
| VU0467485 | Calcium Mobilization | Rat CHO | M4 | EC50 | 26.6 nM | |
| ML173 | Calcium Mobilization | Human | M4 | EC50 | 95 nM |
Experimental Protocols
Objective: To measure the potentiation of acetylcholine-induced intracellular calcium mobilization by an M4 PAM in cells co-expressing the M4 receptor and a G-protein that couples to the calcium pathway (e.g., Gαq/i5).
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human or rat M4 receptor and a promiscuous G-protein are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 384-well microplates and incubated overnight.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution.
-
Compound Addition: The M4 PAM (e.g., this compound) is added to the wells at various concentrations.
-
Agonist Stimulation: After a short incubation with the PAM, a sub-maximal concentration (EC20) of acetylcholine is added to stimulate the M4 receptor.
-
Signal Detection: Changes in intracellular calcium are measured as changes in fluorescence intensity using a plate reader with kinetic reading capabilities.
-
Data Analysis: The potentiation of the acetylcholine response by the PAM is quantified, and the EC50 value (the concentration of the PAM that produces 50% of its maximal effect) is determined by fitting the data to a sigmoidal dose-response curve.
Objective: To measure the inhibition of adenylyl cyclase activity, a downstream effect of M4 receptor activation, by an M4 PAM.
Methodology:
-
Cell Culture and Plating: Cells expressing the M4 receptor are cultured and plated in a similar manner to the calcium flux assay.
-
Compound Incubation: Cells are incubated with varying concentrations of the M4 PAM.
-
Adenylyl Cyclase Stimulation: Forskolin, a direct activator of adenylyl cyclase, is added to the cells to induce cAMP production.
-
Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., HTRF, ELISA).
-
Data Analysis: The inhibitory effect of the M4 PAM on forskolin-stimulated cAMP production is quantified, and the IC50 value is determined.
In Vivo Studies
In vivo studies are essential to evaluate the pharmacokinetic properties, target engagement, and efficacy of an M4 PAM in a whole-organism setting. These studies often involve preclinical animal models of psychosis and can also include imaging studies in non-human primates and clinical trials in humans.
Data Presentation: In Vivo Studies of this compound and other M4 PAMs
The following tables summarize key in vivo data for this compound and other selective M4 PAMs.
Preclinical Efficacy in Rodent Models of Schizophrenia
| Compound | Animal Model | Behavioral Endpoint | Effect | Reference(s) |
| VU0152100 | Amphetamine-induced hyperlocomotion (Rat) | Locomotor activity | Reversal of hyperlocomotion | |
| VU0152100 | Amphetamine-induced disruption of prepulse inhibition (Rat) | Prepulse inhibition of acoustic startle | Blockade of disruption | |
| VU0467154 | MK-801-induced hyperlocomotion (Mouse) | Locomotor activity | Reversal of hyperlocomotion | |
| VU0467154 | MK-801-induced deficits in associative learning (Mouse) | Performance in touchscreen pairwise visual discrimination task | Reversal of deficits | |
| This compound | Y-maze memory assay (Rodent) | Memory performance | Inactive |
Receptor Occupancy in Non-Human Primates
| Compound | Species | Method | Key Finding | Reference(s) |
| This compound (CVL-231) | Rhesus Macaque | PET imaging with [11C]MK-6884 | Dose-dependent target binding to M4 receptors in the striatum |
Clinical Efficacy in Schizophrenia (Phase 1b)
| Treatment Group | N | Change from Baseline in PANSS Total Score (Least Squares Mean) | p-value vs. Placebo | Reference(s) |
| This compound 30 mg QD | 27 | -12.7 | 0.023 | |
| This compound 20 mg BID | 27 | -11.1 | 0.047 | |
| Placebo | 27 | - | - |
Note: In subsequent Phase 2 trials (EMPOWER-1 and EMPOWER-2), this compound did not meet the primary endpoint of a statistically significant reduction in the PANSS total score compared to placebo at week 6.
Experimental Protocols
Objective: To assess the antipsychotic-like potential of an M4 PAM by measuring its ability to reverse the hyperlocomotor activity induced by amphetamine, a psychostimulant that increases dopamine levels.
Methodology:
-
Animals: Male Sprague-Dawley rats or C57BL/6J mice are commonly used.
-
Habituation: Animals are individually placed in open-field arenas and allowed to habituate for a period of time.
-
Drug Administration: The M4 PAM (or vehicle) is administered, followed by an injection of d-amphetamine.
-
Behavioral Recording: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified duration using automated activity monitoring systems.
-
Data Analysis: The total locomotor activity is compared between treatment groups to determine if the M4 PAM significantly reduces amphetamine-induced hyperlocomotion.
Objective: To quantify the engagement of the M4 receptor by an M4 PAM in the living brain.
Methodology:
-
Radiotracer: A positron-emitting radioligand that binds to the M4 receptor allosteric site, such as [11C]MK-6884, is used.
-
Animal Preparation: A non-human primate (e.g., rhesus macaque) is anesthetized, and an arterial line is placed for blood sampling.
-
Baseline Scan: A baseline PET scan is performed after intravenous injection of the radiotracer to measure baseline receptor availability.
-
Drug Administration: The M4 PAM (e.g., this compound) is administered at various doses.
-
Blocking Scan: A second PET scan is conducted after drug administration to measure receptor occupancy.
-
Data Analysis: The reduction in radiotracer binding after drug administration is used to calculate the percentage of M4 receptor occupancy at different drug concentrations in the plasma.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: M4 Receptor Signaling Pathway.
Caption: Calcium Flux Assay Workflow.
Caption: this compound's Mechanism of Action.
References
Emraclidine (CVL-231): A Technical Overview of Early-Phase Clinical Trial Results in Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical analysis of the early-phase clinical trial data for emraclidine (CVL-231), a novel M4 selective positive allosteric modulator (PAM), in the treatment of schizophrenia. The information presented herein is compiled from publicly available clinical trial results, publications, and corporate communications.
Introduction: Mechanism of Action
This compound is an investigational antipsychotic agent with a distinct mechanism of action compared to conventional treatments.[1] It is a positive allosteric modulator that selectively targets the muscarinic acetylcholine receptor M4 subtype.[1][2][3] These M4 receptors are predominantly expressed in the striatum, a key brain region for regulating acetylcholine and dopamine levels, which are implicated in the pathophysiology of schizophrenia.[2]
Unlike traditional antipsychotics that primarily block dopamine D2/D3 receptors, this compound's selective activation of the M4 receptor is hypothesized to indirectly modulate dopamine levels. This targeted approach aims to reduce psychotic symptoms while potentially avoiding common side effects associated with direct dopamine receptor antagonism, such as extrapyramidal symptoms (EPS) and weight gain. Furthermore, M4 receptor activation may also mitigate cortical glutamatergic hyperactivity, which is another neurobiological feature associated with schizophrenia.
Proposed Signaling Pathway
The proposed mechanism involves this compound binding to an allosteric site on the M4 receptor, enhancing its response to the endogenous ligand, acetylcholine. This amplified signaling in the striatum is thought to inhibit dopamine release, thereby alleviating the hyperdopaminergic state associated with psychosis in schizophrenia.
References
The Potential of Emraclidine for Alzheimer's Disease Psychosis: A Technical Guide
Executive Summary: Emraclidine (CVL-231) is a novel, investigational antipsychotic agent being developed for neuropsychiatric disorders, including Alzheimer's disease psychosis (ADP). It is a highly selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor.[1][2] This unique mechanism of action offers a targeted approach to treating psychosis by modulating dopamine signaling indirectly, potentially avoiding the debilitating side effects associated with direct dopamine D2 receptor blockade, a hallmark of current antipsychotics.[1][3]
While the development for ADP is in early clinical stages (Phase 1), a significant body of data exists from its development for schizophrenia.[2] Notably, a Phase 1b trial in schizophrenia demonstrated promising efficacy and a favorable safety profile. However, subsequent Phase 2 trials (EMPOWER-1 and EMPOWER-2) in an acute schizophrenia population did not meet their primary efficacy endpoints. Despite this, the consistent and favorable safety and tolerability profile observed across all studies maintains interest in its potential for vulnerable populations such as those with ADP, where safety is a paramount concern. This guide provides a technical overview of this compound, summarizing its mechanism of action, clinical data from schizophrenia trials as a surrogate for antipsychotic potential, and the scientific rationale for its continued investigation in Alzheimer's disease psychosis.
Core Mechanism of Action
This compound is not a direct receptor agonist but rather a positive allosteric modulator (PAM). It binds to a distinct site on the M4 receptor, enhancing the receptor's sensitivity to its endogenous ligand, acetylcholine. The therapeutic hypothesis is centered on the unique distribution and function of the M4 receptor in the brain.
M4 receptors are densely expressed in the striatum, a key node in the neural circuitry underlying psychosis. Activation of these receptors has been shown to indirectly regulate dopamine levels in the striatum without the need to directly block D2/D3 receptors. This is thought to occur via presynaptic inhibition of acetylcholine release, which in turn modulates local dopamine activity. By selectively targeting the M4 receptor, this compound is designed to reduce the striatal hyperdopaminergia associated with psychotic symptoms while avoiding the motor side effects (extrapyramidal symptoms) and metabolic issues commonly linked to D2 antagonists. Furthermore, M4 receptor activation may also mitigate cortical glutamatergic hyperactivity, another neurobiological feature associated with psychosis.
References
Emraclidine: A Technical Deep Dive into its Positive Allosteric Modulation of the M4 Receptor
For Immediate Release
This technical guide provides an in-depth analysis of the pharmacological and mechanistic properties of emraclidine (formerly CVL-231 and PF-06852231), a selective positive allosteric modulator (PAM) of the muscarinic acetylcholine M4 receptor. Developed for the potential treatment of schizophrenia and Alzheimer's disease psychosis, this compound represents a novel therapeutic approach targeting the cholinergic system to modulate dopaminergic signaling. This document, intended for researchers, scientists, and drug development professionals, consolidates preclinical and clinical data, details experimental methodologies, and visualizes key pathways and workflows.
Core Mechanism of Action: Positive Allosteric Modulation
This compound is a brain-penetrant small molecule that selectively binds to an allosteric site on the M4 muscarinic acetylcholine receptor.[1][2] Unlike orthosteric agonists that directly activate the receptor at the acetylcholine binding site, this compound, as a PAM, enhances the receptor's response to the endogenous neurotransmitter, acetylcholine.[3] This modulation is achieved by increasing the affinity and/or efficacy of acetylcholine, thereby potentiating the downstream signaling cascade upon its binding. The high selectivity for the M4 receptor subtype is attributed to the less conserved nature of the allosteric binding sites compared to the highly conserved orthosteric site across different muscarinic receptor subtypes.[4][5]
The therapeutic rationale for targeting the M4 receptor in psychosis stems from its high expression in the striatum, a key brain region for regulating dopamine levels. Activation of the M4 receptor, which is coupled to the Gi/o protein, inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This signaling cascade ultimately results in a reduction of dopamine release in the striatum. By indirectly modulating this dopaminergic hyperactivity, which is a hallmark of psychosis, this compound was hypothesized to exert its antipsychotic effects without the direct dopamine D2 receptor blockade characteristic of many current antipsychotics, potentially offering a better side-effect profile.
Preclinical Pharmacology: Quantitative Analysis
The preclinical development of this compound involved a series of in vitro and in vivo studies to characterize its potency, selectivity, and pharmacokinetic properties. The following tables summarize the key quantitative data from these foundational studies.
| Parameter | Value | Species/Cell Line | Assay Type | Reference |
| hM4 PAM EC50 | 2.8 nM | CHO-K1 | IP-One HTRF | --INVALID-LINK-- (Supplementary Information) |
| hM1, M2, M3, M5 PAM EC50 | >10 µM | CHO-K1 | IP-One HTRF / FLIPR Calcium Flux | --INVALID-LINK-- (Supplementary Information) |
| Rat M4 PAM EC50 | 4.4 nM | CHO-K1 | IP-One HTRF | --INVALID-LINK-- (Supplementary Information) |
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Species | Assay Type | Reference |
| Brain Unbound Fraction (fu,brain) | 0.03 | Rat | Brain Homogenate Binding | --INVALID-LINK-- (Supplementary Information) |
| Plasma Unbound Fraction (fu,plasma) | 0.04 | Rat | Plasma Protein Binding | --INVALID-LINK-- (Supplementary Information) |
| Brain/Plasma Ratio (Kp) | 1.5 | Rat | In vivo pharmacokinetic study | --INVALID-LINK-- (Supplementary Information) |
| Unbound Brain/Plasma Ratio (Kp,uu) | 1.1 | Rat | Calculated from Kp, fu,brain, and fu,plasma | --INVALID-LINK-- (Supplementary Information) |
Table 2: In Vivo Pharmacokinetic Properties of this compound in Rats
Clinical Development and Outcomes
This compound progressed through clinical trials to evaluate its safety, tolerability, and efficacy in patients with schizophrenia.
A Phase 1b trial showed promising results, with both 30 mg once-daily and 20 mg twice-daily doses demonstrating a statistically significant improvement in the Positive and Negative Syndrome Scale (PANSS) total score compared to placebo at six weeks. The treatment was generally well-tolerated, with headache being the most common adverse event.
However, subsequent Phase 2 trials (EMPOWER-1 and EMPOWER-2) did not meet their primary endpoint of a statistically significant reduction in the PANSS total score compared to placebo at week 6. Despite the disappointing efficacy results, the safety profile of this compound in the Phase 2 trials was consistent with the earlier Phase 1b study.
| Trial | Dose Regimen(s) | Primary Endpoint | Outcome | Reference |
| Phase 1b | 30 mg QD, 20 mg BID | Change from baseline in PANSS total score at Week 6 | Statistically significant improvement compared to placebo | |
| Phase 2 (EMPOWER-1 & 2) | 10 mg QD, 15 mg QD, 30 mg QD | Change from baseline in PANSS total score at Week 6 | Did not meet primary endpoint; no statistically significant improvement compared to placebo |
Table 3: Summary of Key Clinical Trial Outcomes for this compound in Schizophrenia
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are the protocols for the key in vitro assays used to characterize the positive allosteric modulation of this compound.
Inositol Monophosphate (IP-One) HTRF Assay for M4 Receptor Activity
This assay quantifies the accumulation of inositol monophosphate (IP1), a downstream product of Gq-coupled receptor activation. For Gi/o-coupled receptors like M4, a co-transfected G-protein (e.g., Gαqi5) is used to enable coupling to the phospholipase C pathway.
Objective: To determine the EC50 of this compound's positive allosteric modulation of the M4 receptor.
Materials:
-
CHO-K1 cells stably co-expressing the human M4 receptor and a promiscuous G-protein (e.g., Gαqi5).
-
Assay buffer: HBSS, 20 mM HEPES, 0.1% BSA, pH 7.4.
-
Acetylcholine (orthosteric agonist).
-
This compound (test compound).
-
IP-One HTRF kit (containing IP1-d2 conjugate and anti-IP1 cryptate conjugate).
-
384-well white plates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Plating: Seed the CHO-hM4 cells into 384-well white plates and culture overnight to allow for adherence.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare a fixed, sub-maximal concentration (e.g., EC20) of acetylcholine in assay buffer.
-
Cell Stimulation:
-
Remove the culture medium from the cells.
-
Add the this compound dilutions to the wells.
-
Immediately add the fixed concentration of acetylcholine to the wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Lysis and Detection:
-
Add the IP1-d2 conjugate and the anti-IP1 cryptate conjugate (pre-mixed in the lysis buffer provided with the kit) to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader at 620 nm (cryptate emission) and 665 nm (d2 FRET emission).
-
Data Analysis: Calculate the 665/620 nm ratio and normalize the data. Plot the normalized response against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the EC50.
Visualizing the Molecular Mechanisms
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathway of the M4 receptor, the mechanism of positive allosteric modulation by this compound, and the experimental workflow of the IP-One HTRF assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design and Synthesis of Clinical Candidate PF-06852231 (CVL-231): A Brain Penetrant, Selective, Positive Allosteric Modulator of the M4 Muscarinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 4. Crystal Structures of the M1 and M4 Muscarinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological hallmarks of allostery at the M4 muscarinic receptor elucidated through structure and dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Assays with Emraclidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emraclidine (also known as CVL-231 or PF-06852231) is a potent and selective positive allosteric modulator (PAM) of the muscarinic acetylcholine M4 receptor.[1][2] As a PAM, this compound does not activate the M4 receptor directly but enhances the receptor's response to the endogenous agonist, acetylcholine.[1] This selective modulation of the M4 receptor, which is highly expressed in the striatum, offers a targeted approach to indirectly regulate dopamine signaling, a key pathway implicated in the pathophysiology of schizophrenia. By avoiding direct interaction with the orthosteric binding site, which is conserved across muscarinic receptor subtypes, this compound achieves high selectivity for the M4 receptor, potentially minimizing the side effects associated with non-selective muscarinic agents.
These application notes provide detailed protocols for key in vitro assays to characterize the pharmacological profile of this compound and similar M4 PAMs. The included assays are essential for determining the potency, efficacy, and selectivity of such compounds, providing critical data for drug development programs.
M4 Receptor Signaling Pathway with this compound Modulation
The M4 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. Upon activation by acetylcholine, the Gi/o pathway is initiated, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity. This compound, as a positive allosteric modulator, binds to a distinct site on the M4 receptor, enhancing the affinity and/or efficacy of acetylcholine and potentiating this signaling cascade.
Caption: M4 receptor signaling pathway modulated by this compound.
Quantitative Data Summary
Table 1: this compound Potency in Functional Assays
| Assay Type | Cell Line | Agonist | Parameter | Value |
| Calcium Mobilization | CHO-K1 cells expressing human M4 and Gqi5 | Acetylcholine (EC20) | EC50 | Data not available |
| GTPγS Binding | CHO-K1 cell membranes expressing human M4 | Acetylcholine | EC50 | Data not available |
Table 2: this compound Binding Affinity and Selectivity
| Radioligand | Preparation | Parameter | This compound | Muscarinic Receptor Subtype Selectivity (Ki, nM) |
| M4 Ki (nM) | M1 | |||
| [3H]-N-Methylscopolamine | CHO-K1 cell membranes expressing human muscarinic receptors | Ki | Data not available | >10,000 |
Note: The values in the tables above are placeholders. Specific experimental data for this compound was not found in the publicly accessible literature at the time of this writing.
Experimental Protocols
Calcium Mobilization Assay
This assay measures the potentiation of acetylcholine-induced intracellular calcium flux by this compound in cells co-expressing the M4 receptor and a promiscuous G-protein (e.g., Gqi5) that couples the Gi/o-linked receptor to the calcium signaling pathway.
Experimental Workflow:
Caption: Workflow for the Calcium Mobilization Assay.
Detailed Protocol:
-
Cell Culture:
-
Culture Chinese Hamster Ovary (CHO-K1) cells stably co-expressing the human M4 muscarinic receptor and the chimeric G-protein Gqi5 in appropriate culture medium (e.g., DMEM/F-12 supplemented with 10% FBS, penicillin/streptomycin, and selection antibiotics).
-
Seed the cells into black-walled, clear-bottom 96-well plates at a density of 50,000 - 60,000 cells per well and incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye, such as Fluo-4 AM (final concentration 2 µM), and Pluronic F-127 (final concentration 0.02%) in Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Aspirate the culture medium from the cell plate and add 100 µL of the loading buffer to each well.
-
Incubate the plate for 60 minutes at 37°C.
-
-
Compound Addition and Measurement:
-
Wash the cells twice with 100 µL of HBSS with 20 mM HEPES.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions to the respective wells and incubate for 10-15 minutes at room temperature.
-
Prepare a solution of acetylcholine (ACh) in assay buffer at a concentration that elicits a 20% maximal response (EC20), as predetermined in separate experiments.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Initiate fluorescence reading and establish a stable baseline for 10-20 seconds.
-
Add the ACh EC20 solution to all wells and continue to measure the fluorescence intensity for at least 90 seconds.
-
-
Data Analysis:
-
The response is calculated as the peak fluorescence intensity minus the baseline fluorescence.
-
Normalize the data to the response of a positive control (e.g., a known M4 PAM) or vehicle.
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data using a four-parameter logistic equation to determine the EC50 value.
-
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the M4 receptor and to assess its selectivity against other muscarinic receptor subtypes. A competition binding format is typically used, where the ability of this compound to displace a radiolabeled antagonist (e.g., [3H]-N-Methylscopolamine, [3H]-NMS) is measured.
Experimental Workflow:
References
Application Notes and Protocols for Evaluating Emraclidine's Efficacy in Animal Models of Psychosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emraclidine (formerly CVL-231) is a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor, a promising therapeutic target for the treatment of psychosis in schizophrenia.[1][2] Unlike conventional antipsychotics that primarily act on dopamine D2 receptors, this compound offers a novel mechanism of action aimed at modulating dopamine signaling indirectly, potentially leading to an improved side-effect profile.[3][4] These application notes provide detailed protocols for key preclinical animal models used to assess the antipsychotic efficacy of M4 PAMs like this compound. The included data, derived from studies on mechanistically similar M4 PAMs, serve as a benchmark for evaluating novel compounds.
Mechanism of Action: M4 Receptor Positive Allosteric Modulation
This compound enhances the response of the M4 receptor to its endogenous ligand, acetylcholine. M4 receptors are strategically located in brain regions implicated in psychosis, such as the striatum, where they are co-expressed with dopamine D1 receptors.[5] Activation of M4 receptors leads to an inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates striatal dopamine release, offering a potential mechanism for its antipsychotic effects.
Animal Models for Efficacy Testing
Several well-validated animal models are employed to predict the antipsychotic potential of novel compounds. These models are designed to mimic certain aspects of psychosis, primarily by inducing hyperdopaminergic states.
Amphetamine-Induced Hyperlocomotion
This model assesses the ability of a compound to counteract the psychostimulant effects of amphetamine, which increases dopamine release. A reduction in amphetamine-induced hyperactivity is indicative of potential antipsychotic efficacy.
Experimental Workflow:
Quantitative Data for a Representative M4 PAM (VU0152100):
| Animal Model | Treatment Group | Dose (mg/kg, i.p.) | Locomotor Activity (Mean Total Distance Traveled in cm) | % Reduction vs. Amphetamine + Vehicle |
| Rat | Vehicle + Vehicle | - | 1500 ± 200 | - |
| Rat | Amphetamine (1.5) + Vehicle | - | 8500 ± 500 | 0% |
| Rat | Amphetamine (1.5) + VU0152100 | 10 | 5500 ± 400 | ~43% |
| Rat | Amphetamine (1.5) + VU0152100 | 30 | 3000 ± 300 | ~78% |
Data are representative and compiled from published studies on VU0152100, a compound with a similar mechanism of action to this compound.
Protocol: Amphetamine-Induced Hyperlocomotion in Rats
-
Animals: Male Sprague-Dawley rats (250-300g).
-
Housing: Group-housed with a 12-hour light/dark cycle, with food and water available ad libitum.
-
Apparatus: Open-field arenas equipped with infrared photobeams to automatically record locomotor activity.
-
Habituation: Acclimate rats to the testing room for at least 60 minutes before the experiment. Place each rat in an open-field arena for 30 minutes for habituation.
-
Baseline Recording: Record locomotor activity for 30 minutes to establish a baseline.
-
Treatment:
-
Administer this compound or vehicle (e.g., 10% Tween 80 in sterile water) via intraperitoneal (i.p.) injection.
-
Return the animals to their home cages.
-
-
Psychostimulant Challenge: 30 minutes after this compound/vehicle administration, administer amphetamine (1.5 mg/kg, i.p.).
-
Post-Treatment Recording: Immediately place the rats back into the open-field arenas and record locomotor activity for 90 minutes.
-
Data Analysis: Analyze the total distance traveled during the 90-minute post-amphetamine period. Compare the locomotor activity of the this compound-treated groups to the amphetamine + vehicle control group.
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex
PPI is a measure of sensorimotor gating, a neurological process that filters out irrelevant sensory information. Deficits in PPI are observed in individuals with schizophrenia and can be induced in rodents by dopamine agonists. This model assesses the ability of a compound to restore normal sensorimotor gating.
Experimental Workflow:
Quantitative Data for a Representative M4 PAM (VU0152100):
| Animal Model | Treatment Group | Dose (mg/kg, s.c.) | % PPI (at 78 dB prepulse) | % Reversal of Apomorphine-Induced Deficit |
| Rat | Vehicle + Vehicle | - | 75 ± 5% | - |
| Rat | Apomorphine (0.5) + Vehicle | - | 30 ± 4% | 0% |
| Rat | Apomorphine (0.5) + VU0152100 | 3 | 45 ± 5% | ~33% |
| Rat | Apomorphine (0.5) + VU0152100 | 10 | 65 ± 6% | ~78% |
Data are representative and compiled from published studies on VU0152100, a compound with a similar mechanism of action to this compound.
Protocol: Prepulse Inhibition in Rats
-
Animals: Male Wistar rats (275-325g).
-
Housing: As described for the hyperlocomotion model.
-
Apparatus: Startle response chambers equipped with a loudspeaker for acoustic stimuli and a sensor to measure the whole-body startle response.
-
Acclimation: Place each rat in a startle chamber and allow a 5-minute acclimation period with background white noise (e.g., 65 dB).
-
Treatment:
-
Administer this compound or vehicle subcutaneously (s.c.).
-
15 minutes later, administer the dopamine agonist apomorphine (0.5 mg/kg, s.c.) or its vehicle.
-
-
PPI Testing Session: 10 minutes after the apomorphine injection, begin the test session. The session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A 120 dB acoustic stimulus.
-
Prepulse + Pulse trials: The 120 dB pulse is preceded by a brief, non-startling prepulse (e.g., 73, 78, or 83 dB).
-
No-stimulus trials: Background noise only.
-
-
Data Analysis: Calculate the percent prepulse inhibition (% PPI) for each prepulse intensity using the formula: % PPI = 100 - [((startle amplitude on prepulse + pulse trials) / (startle amplitude on pulse-alone trials)) * 100]
Catalepsy Assessment
The catalepsy test is used to assess the potential for a compound to induce extrapyramidal side effects (EPS), which are a common and debilitating side effect of many typical antipsychotics. This is a measure of motor rigidity.
Quantitative Data for a Representative M4 PAM (VU0152100):
| Animal Model | Treatment Group | Dose (mg/kg, i.p.) | Mean Catalepsy Score (seconds) |
| Rat | Vehicle | - | < 5 |
| Rat | Haloperidol (0.5) | - | 120 ± 15 |
| Rat | VU0152100 | 30 | < 10 |
| Rat | VU0152100 | 56 | < 10 |
Data are representative and compiled from published studies on VU0152100, a compound with a similar mechanism of action to this compound.
Protocol: Bar Test for Catalepsy in Rats
-
Animals: Male Sprague-Dawley rats (200-250g).
-
Housing: As previously described.
-
Apparatus: A horizontal bar raised 9 cm from the surface.
-
Treatment: Administer this compound, a positive control (e.g., haloperidol, 0.5 mg/kg, i.p.), or vehicle.
-
Testing: At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), gently place the rat's forepaws on the horizontal bar.
-
Measurement: Record the time it takes for the rat to remove both forepaws from the bar. A cut-off time of 180 seconds is typically used.
-
Data Analysis: Compare the mean time spent on the bar for the this compound-treated group with the vehicle and positive control groups. A significant increase in time on the bar indicates cataleptic-like effects.
Conclusion
The preclinical evaluation of this compound and other M4 PAMs in these established animal models of psychosis provides crucial information about their potential efficacy and side-effect liability. The protocols and representative data presented here offer a framework for researchers to design and interpret studies aimed at characterizing novel antipsychotic agents targeting the M4 muscarinic receptor. These models, when used in conjunction, can provide a robust preclinical data package to support the advancement of promising compounds into clinical development.
References
Measuring Emraclidine's Target Engagement in the Brain: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established and emerging techniques to measure the target engagement of Emraclidine, a selective M4 muscarinic acetylcholine receptor positive allosteric modulator (PAM), in the brain. The following protocols are intended to guide researchers in the preclinical and clinical assessment of this compound and other M4 modulators.
This compound selectively targets the M4 muscarinic acetylcholine receptor, which is predominantly expressed in the striatum.[1] Activation of the M4 receptor is thought to rebalance dopamine and acetylcholine signaling, offering a novel therapeutic approach for schizophrenia.[1][2][3] Measuring the extent to which this compound engages its target in the brain is crucial for understanding its pharmacokinetic/pharmacodynamic (PK/PD) relationship and for optimizing dosing in clinical trials.[4]
Section 1: Direct Target Engagement Assessment
Direct measurement of this compound's binding to the M4 receptor in the brain can be achieved through in vivo imaging techniques and in vitro binding assays.
Positron Emission Tomography (PET) Imaging
Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the quantification of receptor occupancy in the living brain. The radiotracer [11C]MK-6884, a selective M4 PAM PET ligand, is a valuable tool for measuring the target engagement of this compound.
Key Quantitative Data from [11C]MK-6884 PET Studies
| Parameter | Value | Species | Brain Region | Reference |
| Baseline Striatal BPND (Monkey 1) | 1.13 ± 0.07 | Rhesus Macaque | Striatum | |
| Baseline Striatal BPND (Monkey 2) | 0.83 ± 0.05 | Rhesus Macaque | Striatum | |
| This compound (CVL-231) M4 Receptor Occupancy | Dose-dependent | Rhesus Macaque | Striatum | |
| VND (Monkey 1) | 1.8 ± 0.2 mL/cc | Rhesus Macaque | Striatum | |
| VND (Monkey 2) | 1.6 ± 0.1 mL/cc | Rhesus Macaque | Striatum |
BPND: Non-displaceable binding potential; VND: Non-displaceable distribution volume.
Experimental Protocol: [11C]MK-6884 PET Imaging for M4 Receptor Occupancy
This protocol is adapted from studies in non-human primates.
1. Animal Preparation:
- Anesthetize the subject (e.g., ketamine/xylazine for non-human primates) and maintain anesthesia throughout the imaging session.
- Place a catheter in a peripheral vein for radiotracer and drug administration.
- Monitor vital signs throughout the procedure.
2. Radiotracer Administration:
- Administer a bolus injection of [11C]MK-6884 intravenously. The injected dose should be recorded (e.g., 190.2 ± 14.1 MBq).
3. PET Scan Acquisition:
- Acquire dynamic PET data for 90-120 minutes post-injection.
- Reconstruct the dynamic images into a series of time frames.
4. This compound Administration (for occupancy studies):
- For baseline scans, no drug is administered.
- For occupancy scans, administer this compound (CVL-231) intravenously at the desired dose and time before the PET scan.
5. Data Analysis:
Delineate regions of interest (ROIs) on co-registered magnetic resonance (MR) images, including the striatum (caudate and putamen) and a reference region (e.g., cerebellum gray matter).
Generate time-activity curves (TACs) for each ROI.
Use kinetic modeling (e.g., simplified reference tissue model - SRTM) to estimate the binding potential (BPND).
Calculate receptor occupancy (RO) using the following formula: RO (%) = (BP_ND_baseline - BP_ND_drug) / BP_ND_baseline * 100
PET imaging workflow for M4 receptor occupancy. Radioligand Binding Assays
Radioligand binding assays are in vitro techniques used to characterize the binding of a ligand to its receptor. These assays can be used to determine the affinity of this compound for the M4 receptor and to quantify receptor density (Bmax) in brain tissue homogenates.
Experimental Protocol: M4 Receptor Radioligand Binding Assay
This is a general protocol that can be adapted for M4 receptors using a suitable radioligand such as [3H]NMS or a more specific M4 ligand.
1. Membrane Preparation:
- Homogenize brain tissue (e.g., striatum) in ice-cold buffer.
- Centrifuge the homogenate to pellet the membranes.
- Wash the membrane pellet and resuspend in assay buffer.
- Determine the protein concentration of the membrane preparation.
2. Binding Assay:
- In a 96-well plate, add the membrane preparation, the radioligand (at a concentration near its Kd), and varying concentrations of unlabeled this compound.
- To determine non-specific binding, add a high concentration of a known M4 antagonist (e.g., atropine) to a set of wells.
- Incubate the plate to allow binding to reach equilibrium.
3. Separation of Bound and Free Ligand:
- Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
- Wash the filters with ice-cold buffer to remove any unbound radioligand.
4. Quantification:
- Measure the radioactivity retained on the filters using a scintillation counter.
5. Data Analysis:
- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the specific binding as a function of the log concentration of this compound.
- Use non-linear regression to determine the IC50 (the concentration of this compound that inhibits 50% of specific radioligand binding).
- Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_d) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Section 2: Downstream Signaling Pathway Assessment
Activation of the M4 receptor by this compound initiates a cascade of intracellular signaling events. Measuring these downstream effects provides further evidence of target engagement and functional activity. The M4 receptor is primarily coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
cAMP Accumulation Assay
This assay measures the ability of this compound to inhibit the production of cAMP in cells expressing the M4 receptor.
Experimental Protocol: In Vitro cAMP Assay
This protocol is a general guideline for a cell-based cAMP assay.
1. Cell Culture:
- Culture cells stably expressing the human M4 receptor (e.g., CHO or HEK293 cells) in 96-well plates.
2. Compound Treatment:
- Pre-incubate the cells with varying concentrations of this compound.
- Add a fixed concentration of an adenylyl cyclase activator (e.g., forskolin) to stimulate cAMP production.
- Incubate the plate for a defined period (e.g., 30 minutes).
3. Cell Lysis and cAMP Measurement:
- Lyse the cells to release intracellular cAMP.
- Measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based).
4. Data Analysis:
- Plot the cAMP levels as a function of the log concentration of this compound.
- Determine the IC50 value for the inhibition of forskolin-stimulated cAMP production.
ERK1/2 Phosphorylation Assay
M4 receptor activation can also lead to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). Measuring phospho-ERK1/2 levels can serve as another indicator of functional target engagement.
Experimental Protocol: ERK1/2 Phosphorylation Assay
This is a general protocol for a cell-based phospho-ERK assay.
1. Cell Culture and Starvation:
- Plate M4-expressing cells in 96-well plates.
- Once confluent, serum-starve the cells to reduce basal ERK phosphorylation.
2. Compound Treatment:
- Treat the cells with varying concentrations of this compound in the presence of a sub-maximal concentration of acetylcholine for a short duration (e.g., 5-15 minutes).
3. Cell Lysis:
- Lyse the cells in a buffer that preserves protein phosphorylation.
4. Phospho-ERK1/2 Detection:
- Measure the levels of phosphorylated ERK1/2 using a suitable method, such as:
- Western blotting
- ELISA
- In-Cell Western™ Assay
- AlphaScreen® SureFire® assay
5. Data Analysis:
- Quantify the phospho-ERK1/2 signal and normalize it to the total ERK1/2 signal or a housekeeping protein.
- Plot the normalized phospho-ERK1/2 levels as a function of the log concentration of this compound to determine the EC50.
Section 3: Assessment of Functional Consequences
The ultimate goal of this compound's target engagement is to modulate neurotransmitter release in the brain, particularly in the striatum. In vivo microdialysis is a powerful technique to measure these functional outcomes.
In Vivo Microdialysis
In vivo microdialysis allows for the sampling of extracellular fluid from specific brain regions in awake, freely moving animals. This technique can be used to measure changes in the levels of dopamine and acetylcholine in the striatum following this compound administration.
Experimental Protocol: In Vivo Microdialysis for Dopamine and Acetylcholine
This protocol provides a general framework for conducting in vivo microdialysis experiments.
1. Surgical Implantation of Microdialysis Probe:
- Anesthetize the animal (e.g., rat or mouse).
- Using a stereotaxic frame, implant a microdialysis probe into the striatum.
- Secure the probe with dental cement.
- Allow the animal to recover from surgery.
2. Microdialysis Sampling:
- Perfuse the microdialysis probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.
- Collect dialysate samples at regular intervals (e.g., every 20 minutes).
- Establish a stable baseline of neurotransmitter levels.
3. This compound Administration:
- Administer this compound systemically (e.g., via intraperitoneal or subcutaneous injection).
- Continue collecting dialysate samples to measure the effect of the drug on neurotransmitter levels.
4. Sample Analysis:
- Analyze the concentration of dopamine and acetylcholine in the dialysate samples using a sensitive analytical method, typically high-performance liquid chromatography (HPLC) coupled with electrochemical detection (for dopamine) or mass spectrometry (for acetylcholine).
5. Data Analysis:
Express the neurotransmitter concentrations as a percentage of the baseline levels.
Plot the time course of the effect of this compound on dopamine and acetylcholine release.
In vivo microdialysis experimental workflow. By employing a combination of these techniques, researchers can build a comprehensive understanding of this compound's target engagement in the brain, from direct receptor binding to downstream signaling and functional neurochemical effects. This multi-faceted approach is essential for the successful development of this compound and other novel therapeutics targeting the M4 muscarinic receptor.
References
- 1. PET imaging of M4 muscarinic acetylcholine receptors in rhesus macaques using [11C]MK-6884: Quantification with kinetic modeling and receptor occupancy by CVL-231 (this compound), a novel positive allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dopaminergic regulation of striatal cholinergic interneurons: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Emraclidine (CVL-231) in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emraclidine (also known as CVL-231 and PF-06852231) is a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor.[1][2] As a highly selective PAM targeting centrally located M4 receptors, this compound is designed to indirectly modulate dopamine signaling in the striatum without directly blocking dopamine D2 receptors.[3] This novel mechanism of action holds the potential for antipsychotic efficacy with a reduced burden of the side effects commonly associated with current antipsychotic medications, such as extrapyramidal symptoms and metabolic disturbances.[4][5]
These application notes provide a comprehensive overview of the preclinical dosing considerations for this compound, including its mechanism of action, pharmacokinetic profile, and effective doses in relevant animal models of psychosis and cognition. Detailed protocols for key behavioral assays are also provided to guide researchers in the preclinical evaluation of this compound.
Mechanism of Action
This compound enhances the response of the M4 receptor to the endogenous neurotransmitter acetylcholine. The M4 receptor is predominantly expressed in the striatum, a key brain region involved in the regulation of motor activity and reward. By potentiating M4 receptor signaling, this compound can attenuate dopamine release in the striatum, a neurochemical effect believed to underlie its antipsychotic properties. This targeted approach avoids direct interaction with a broad range of other receptors, which is hypothesized to contribute to its favorable side-effect profile observed in early clinical trials.
Dosing Considerations in Preclinical Species
The selection of an appropriate dose for in vivo studies is critical for obtaining meaningful and reproducible results. The following tables summarize the available preclinical data on this compound to guide dose selection in rodents.
Table 1: this compound Efficacy in a Preclinical Model of Antipsychosis
| Species | Model | Effective Dose Range (mg/kg, p.o.) | Effect | Reference |
| Rat | Amphetamine-Induced Hyperlocomotion | Dose-dependent | Reversal of hyperlocomotion | |
| Mouse | Amphetamine-Induced Hyperlocomotion | Dose-dependent | Reversal of hyperlocomotion |
Note: Specific ED50 values from these studies are not publicly available.
Table 2: this compound Activity in a Preclinical Model of Cognition
| Species | Model | Dose Tested (mg/kg) | Effect | Reference |
| Rodent | Y-Maze Memory Assay | Not Specified | Inactive |
Table 3: Preclinical Pharmacokinetics of this compound (CVL-231)
| Species | Route of Administration | Tmax | Cmax | Half-life (t1/2) | Bioavailability | Reference |
| Rat | Oral | Data not available | Data not available | Data not available | Data not available | |
| Mouse | Oral | Data not available | Data not available | Data not available | Data not available |
Note: While specific pharmacokinetic parameters for rodents are not publicly available, this compound is known to be a brain-penetrant molecule with favorable pharmacokinetic properties in animal models.
Safety and Tolerability
Preclinical studies in rats have indicated a therapeutic window for this compound. Cholinergic-related adverse effects were observed at unbound plasma concentrations more than three-fold higher than an efficacious dose in the amphetamine-induced hyperlocomotion assay. This suggests that the doses required for antipsychotic-like efficacy are well-tolerated in preclinical models.
Experimental Protocols
The following are detailed protocols for key behavioral assays relevant to the preclinical evaluation of this compound.
Protocol 1: Amphetamine-Induced Hyperlocomotion in Rodents
This model is widely used to assess the potential antipsychotic activity of novel compounds.
Materials:
-
This compound (CVL-231)
-
d-Amphetamine sulfate
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Rodents (rats or mice)
-
Open field arenas equipped with automated photobeam tracking systems
-
Standard laboratory animal housing and husbandry equipment
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 60 minutes before the experiment. On the day of the experiment, place each animal individually into an open field arena and allow for a 30-60 minute habituation period.
-
Dosing:
-
Administer this compound or vehicle orally (p.o.) at the desired dose volume (e.g., 5-10 mL/kg for rats, 10 mL/kg for mice).
-
The pretreatment time will depend on the pharmacokinetic profile of this compound and should be determined in preliminary studies. A typical pretreatment time is 30-60 minutes.
-
-
Induction of Hyperlocomotion: Following the pretreatment period, administer d-amphetamine (e.g., 0.5-1.5 mg/kg, intraperitoneally - i.p.) or saline.
-
Data Collection: Immediately after the d-amphetamine injection, place the animals back into the open field arenas and record locomotor activity (e.g., distance traveled, rearing frequency) for 60-90 minutes.
-
Data Analysis: Analyze the locomotor activity data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of this compound treatment to the vehicle and amphetamine control groups. A significant reduction in amphetamine-induced hyperlocomotion by this compound is indicative of antipsychotic-like potential.
Protocol 2: Novel Object Recognition (NOR) Test in Rodents
The NOR test is used to assess recognition memory, a domain of cognition that can be impaired in schizophrenia.
Materials:
-
This compound (CVL-231)
-
Vehicle
-
Rodents (rats or mice)
-
Open field arena (e.g., 50 x 50 x 40 cm)
-
Two sets of identical objects (e.g., plastic toys, metal objects) that are of similar size but differ in shape and color.
-
Video recording and analysis software
Procedure:
-
Habituation: For 2-3 days prior to testing, handle the animals for a few minutes each day. On the day before the test, allow each animal to explore the empty open field arena for 5-10 minutes.
-
Dosing: On the test day, administer this compound or vehicle orally at the desired dose and pretreatment time.
-
Familiarization Phase (T1): Place two identical objects in the arena. Place the animal in the arena, equidistant from both objects, and allow it to explore for a set period (e.g., 5-10 minutes). Record the time spent exploring each object. Exploration is typically defined as the animal's nose being within 2 cm of the object and oriented toward it.
-
Retention Interval: Return the animal to its home cage for a specific retention interval (e.g., 1 hour, 24 hours).
-
Test Phase (T2): Replace one of the familiar objects with a novel object. Place the animal back in the arena and record the time spent exploring the familiar and novel objects for a set period (e.g., 5 minutes).
-
Data Analysis: Calculate a discrimination index (DI) for each animal: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive DI indicates that the animal remembers the familiar object and prefers to explore the novel one. Compare the DI between treatment groups using appropriate statistical tests (e.g., t-test or ANOVA).
Protocol 3: Attentional Set-Shifting Task (ASST) in Rats
The ASST is a measure of executive function and cognitive flexibility, which are often impaired in schizophrenia. This task assesses the ability to form and shift attentional sets.
Materials:
-
This compound (CVL-231)
-
Vehicle
-
Rats
-
Specialized testing apparatus with two digging pots
-
A variety of digging media (e.g., sand, sawdust, shredded paper) and distinct odors (e.g., vanilla, almond, lemon).
-
Food rewards (e.g., a small piece of a palatable treat)
Procedure:
-
Food Restriction and Habituation: Mildly food-restrict the rats to 85-90% of their free-feeding body weight to increase motivation. Habituate the rats to the testing apparatus and to digging for food rewards in the pots.
-
Dosing: Administer this compound or vehicle orally at the desired dose and pretreatment time before the testing session.
-
Testing Stages: The task consists of a series of discrimination problems where the rat must learn a rule to find the food reward. The stages include:
-
Simple Discrimination (SD): The rat learns to discriminate between two digging media.
-
Compound Discrimination (CD): An irrelevant cue (odor) is introduced. The rat must continue to use the digging medium as the relevant cue.
-
Intra-dimensional Shift (IDS): New digging media and new odors are introduced, but the rule (attend to the medium) remains the same.
-
Extra-dimensional Shift (EDS): The previously irrelevant dimension (odor) now becomes the relevant cue for finding the reward. This is the key measure of cognitive flexibility.
-
Reversal Learning: The previously rewarded cue within a dimension becomes unrewarded, and vice versa.
-
-
Data Collection: Record the number of trials required for the rat to reach a set criterion of correct choices (e.g., 6 consecutive correct choices) for each stage.
-
Data Analysis: Compare the number of trials to criterion, particularly for the EDS stage, between the this compound-treated and vehicle-treated groups using appropriate statistical methods (e.g., ANOVA). An improvement in performance (fewer trials to criterion) on the EDS stage suggests an enhancement of cognitive flexibility.
Visualizations
Signaling Pathway
Caption: M4 Receptor Signaling Pathway with this compound.
Experimental Workflow
Caption: Preclinical Evaluation Workflow for this compound.
Dose Selection Logic
Caption: Logical Framework for Preclinical Dose Selection.
References
Application Notes and Protocols for the Quantification of Emraclidine in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the date of this document, specific validated analytical methods for the quantification of Emraclidine in biological samples are not publicly available. The following application notes and protocols describe a representative liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, a common and highly effective technique for the quantification of small molecule drugs in biological matrices.[1][2][3][4] This protocol is provided as a guide and would require specific development and validation for this compound in accordance with regulatory guidelines such as those from the FDA and ICH.[5]
Introduction
This compound is a novel, potent, and selective M4 muscarinic acetylcholine receptor positive allosteric modulator (PAM) in development for the treatment of schizophrenia. To support preclinical and clinical development, a robust and reliable bioanalytical method for the quantification of this compound in biological samples such as plasma and serum is essential for pharmacokinetic, pharmacodynamic, and toxicokinetic studies.
This document provides a detailed protocol for a representative Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method suitable for the determination of this compound in human plasma. The method is designed to be sensitive, specific, and reproducible, meeting the stringent requirements for bioanalytical method validation.
Signaling Pathway of this compound
This compound acts as a positive allosteric modulator of the M4 muscarinic acetylcholine receptor. This means it binds to a site on the receptor different from the acetylcholine binding site, enhancing the receptor's response to its natural ligand. In the context of schizophrenia, this modulation is thought to help normalize dopamine signaling in the brain, a key pathway implicated in the pathophysiology of the disorder.
Caption: Simplified signaling pathway of this compound at the M4 receptor.
Experimental Protocols
This section details the materials and procedures for the UPLC-MS/MS quantification of this compound in human plasma.
Materials and Reagents
-
This compound reference standard (purity >99%)
-
This compound stable isotope-labeled internal standard (IS), e.g., this compound-d4
-
Human plasma (K2EDTA as anticoagulant)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (ultrapure, 18.2 MΩ·cm)
Instrumentation
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent triple quadrupole mass spectrometer
-
Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for sample cleanup in bioanalysis.
-
Allow frozen plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
Pipette 50 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of internal standard working solution (e.g., 100 ng/mL this compound-d4 in 50% methanol).
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vial.
-
Inject 5 µL onto the UPLC-MS/MS system.
Caption: Workflow for sample preparation by protein precipitation.
UPLC-MS/MS Conditions
UPLC Parameters:
| Parameter | Value |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | See Table 1 |
Table 1: UPLC Gradient Program
| Time (min) | %A | %B |
| 0.00 | 95 | 5 |
| 0.50 | 95 | 5 |
| 2.50 | 5 | 95 |
| 3.00 | 5 | 95 |
| 3.10 | 95 | 5 |
| 4.00 | 95 | 5 |
Mass Spectrometry Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 500°C |
| Cone Gas Flow | 150 L/hr |
| Desolvation Gas Flow | 800 L/hr |
Table 2: MRM Transitions (Hypothetical)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| This compound | TBD | TBD | 50 |
| This compound-d4 (IS) | TBD | TBD | 50 |
| TBD: To be determined through compound optimization. |
Data Presentation: Method Validation Summary (Representative Data)
A bioanalytical method must be validated to demonstrate its reliability. The following tables present representative data for a validated method, adhering to FDA guidelines.
Table 3: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | R² | Weighting |
| This compound | 0.1 - 100 | >0.995 | 1/x² |
Table 4: Accuracy and Precision (Intra- and Inter-day)
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.1 | ≤20 | 80-120 | ≤20 | 80-120 |
| Low QC | 0.3 | ≤15 | 85-115 | ≤15 | 85-115 |
| Mid QC | 5.0 | ≤15 | 85-115 | ≤15 | 85-115 |
| High QC | 80.0 | ≤15 | 85-115 | ≤15 | 85-115 |
Table 5: Matrix Effect and Recovery
| QC Level | Nominal Conc. (ng/mL) | Matrix Factor | Recovery (%) |
| Low QC | 0.3 | 0.95 - 1.05 | >85 |
| High QC | 80.0 | 0.95 - 1.05 | >85 |
Table 6: Stability
| Stability Condition | Duration | % Bias from Nominal |
| Bench-top (Room Temp) in Plasma | 24 hours | ±15% |
| Freeze-thaw in Plasma (3 cycles) | -80°C | ±15% |
| Long-term in Plasma | 90 days | ±15% |
| Post-preparative (Autosampler) | 48 hours | ±15% |
Bioanalytical Method Development and Validation Workflow
The development and validation of a bioanalytical method is a systematic process.
Caption: General workflow for bioanalytical method development and validation.
Conclusion
The described UPLC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in human plasma. The protocol, including a straightforward protein precipitation sample preparation, offers high throughput and excellent analytical performance. While the specific parameters for this compound require experimental determination, this representative method serves as a comprehensive guide for researchers, scientists, and drug development professionals in establishing a validated bioanalytical assay to support the clinical development of this compound.
References
- 1. Multi-analyte LC-MS/MS quantification of 38 antipsychotics and metabolites in plasma: Method validation & application to routine analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry for Simultaneous Determination of Antipsychotic Drugs in Human Plasma and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Development of a simultaneous LC-MS/MS analytical method for plasma: 16 antipsychotics approved in Japan and 4 drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. labs.iqvia.com [labs.iqvia.com]
Application Notes and Protocols for Assessing Emraclidine's Effect on Cognitive Symptoms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the preclinical evaluation of Emraclidine's effects on cognitive symptoms, particularly those associated with schizophrenia and Alzheimer's disease. The protocols outlined below are designed to assess various cognitive domains relevant to these conditions.
Introduction to this compound and its Mechanism of Action
This compound (also known as CVL-231) is a positive allosteric modulator (PAM) that selectively targets the M4 muscarinic acetylcholine receptor.[1][2][3] The M4 receptor is predominantly expressed in the striatum, hippocampus, and cerebral cortex, areas of the brain crucial for cognitive processes.[2][4] By potentiating the effect of acetylcholine at the M4 receptor, this compound is hypothesized to modulate downstream signaling pathways, including dopamine and glutamate neurotransmission, which are often dysregulated in conditions like schizophrenia and Alzheimer's disease. While recent Phase 2 clinical trials in schizophrenia did not meet their primary endpoints for overall symptom reduction, the potential cognitive-enhancing effects of this compound warrant dedicated investigation. Preclinical studies with other M4 PAMs have shown promise in improving cognitive deficits in animal models.
Experimental Design Rationale
To thoroughly assess the pro-cognitive potential of this compound, a multi-pronged approach is recommended, employing a battery of behavioral tasks that probe different cognitive domains. The experimental design should include animal models that mimic the cognitive impairments observed in schizophrenia and Alzheimer's disease.
Animal Models of Cognitive Impairment:
-
Scopolamine-Induced Amnesia: Scopolamine, a non-selective muscarinic receptor antagonist, is used to induce deficits in learning and memory, mimicking the cholinergic dysfunction seen in Alzheimer's disease. This model is useful for evaluating the ability of this compound to reverse cholinergic-mediated cognitive impairments.
-
NMDA Receptor Antagonist (PCP/Ketamine) Model: Phencyclidine (PCP) and ketamine are N-methyl-D-aspartate (NMDA) receptor antagonists that induce a range of behavioral and cognitive deficits in rodents that resemble those seen in schizophrenia, including impairments in working memory and executive function. This model is critical for assessing this compound's potential to ameliorate cognitive symptoms relevant to schizophrenia.
-
Lipopolysaccharide (LPS)-Induced Neuroinflammation: Systemic administration of LPS induces neuroinflammation, a key pathological feature of Alzheimer's disease, leading to cognitive decline. This model allows for the investigation of this compound's effects in the context of inflammation-driven cognitive deficits.
Behavioral Assays for Cognitive Assessment:
-
Novel Object Recognition (NOR) Task: This task assesses recognition memory, a form of episodic memory that is often impaired in both schizophrenia and Alzheimer's disease.
-
Morris Water Maze (MWM): A widely used task to evaluate spatial learning and memory, which are hippocampal-dependent cognitive functions affected in Alzheimer's disease.
-
Attentional Set-Shifting Task (AST): This task measures cognitive flexibility and executive function, domains that are significantly impaired in schizophrenia.
-
5-Choice Serial Reaction Time Task (5-CSRTT): This task assesses attention and impulsivity, key cognitive domains affected in various neuropsychiatric disorders, including schizophrenia.
Signaling Pathway of this compound
Caption: this compound's signaling pathway.
Experimental Workflow
Caption: General experimental workflow.
Experimental Protocols
Novel Object Recognition (NOR) Task
Objective: To assess recognition memory.
Materials:
-
Open field arena (e.g., 40x40x40 cm).
-
Two sets of identical objects (A and B) and one novel object (C). Objects should be of similar size and material but different shapes and colors.
-
Video recording and tracking software.
Procedure:
-
Habituation (Day 1):
-
Place each animal in the empty arena for 10 minutes to allow for habituation to the new environment.
-
-
Training/Familiarization (Day 2):
-
Administer this compound or vehicle (e.g., intraperitoneally, 30 minutes before the session).
-
Place two identical objects (A) in opposite corners of the arena.
-
Allow the animal to explore the objects for 10 minutes.
-
Record the time spent exploring each object. Exploration is defined as the animal's nose being within 2 cm of the object and oriented towards it.
-
-
Testing (Day 2, after a retention interval, e.g., 1 or 24 hours):
-
Replace one of the familiar objects (A) with a novel object (C).
-
Place the animal back in the arena and allow it to explore for 5-10 minutes.
-
Record the time spent exploring the familiar object (A) and the novel object (C).
-
Data Analysis:
-
Calculate the Discrimination Index (DI): (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).
-
A higher DI indicates better recognition memory.
Morris Water Maze (MWM)
Objective: To assess spatial learning and memory.
Materials:
-
Circular pool (1.5-2 m in diameter) filled with opaque water (e.g., using non-toxic paint).
-
Submerged escape platform (10-15 cm in diameter).
-
Visual cues placed around the room.
-
Video recording and tracking software.
Procedure:
-
Acquisition Phase (Days 1-5):
-
Administer this compound or vehicle daily, 30 minutes before the first trial.
-
Conduct 4 trials per day for 5 consecutive days.
-
For each trial, gently place the animal into the water at one of four quasi-random start locations, facing the pool wall.
-
Allow the animal to swim and find the hidden platform. If it fails to find it within 60-90 seconds, guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
The platform location remains constant throughout the acquisition phase.
-
-
Probe Trial (Day 6):
-
Remove the platform from the pool.
-
Administer the final dose of this compound or vehicle.
-
Allow the animal to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was located) and the number of crossings over the former platform location.
-
Data Analysis:
-
Acquisition: Analyze escape latency (time to find the platform) and path length across the 5 days.
-
Probe Trial: Analyze the percentage of time spent in the target quadrant and the number of platform location crossings.
Attentional Set-Shifting Task (AST)
Objective: To assess cognitive flexibility.
Materials:
-
Testing apparatus with a central starting compartment and two choice compartments.
-
Pairs of digging bowls with different digging media (e.g., sand, sawdust) and distinct odors (e.g., cinnamon, vanilla).
-
Food rewards (e.g., small piece of cereal).
Procedure: This is a multi-stage task that typically takes several days.
-
Habituation and Pre-training:
-
Habituate the animals to the testing apparatus and train them to dig for a food reward.
-
-
Testing Stages: The task consists of a series of discriminations:
-
Simple Discrimination (SD): Discriminate between two digging media.
-
Compound Discrimination (CD): Introduce irrelevant odors to the media.
-
Intra-dimensional Shift (IDS): Introduce new digging media, but the rule (media is relevant) remains the same.
-
Intra-dimensional Reversal (IDR): The previously unrewarded medium is now rewarded.
-
Extra-dimensional Shift (EDS): The previously irrelevant dimension (odor) now becomes the relevant cue for finding the reward.
-
Extra-dimensional Reversal (EDR): The previously unrewarded odor is now rewarded.
-
Data Analysis:
-
Record the number of trials required to reach a criterion of 6 consecutive correct choices for each stage.
-
An increase in trials to criterion, particularly at the EDS stage, indicates impaired cognitive flexibility.
5-Choice Serial Reaction Time Task (5-CSRTT)
Objective: To assess attention and impulsivity.
Materials:
-
Operant chamber with five response apertures, a food magazine, and a stimulus light in each aperture.
-
Control computer and software.
Procedure: This task requires extensive training.
-
Training:
-
Animals are food-restricted to 85-90% of their free-feeding body weight.
-
Gradually train the animals to associate a light stimulus in one of the five apertures with a food reward upon a correct nose-poke response.
-
Training involves several stages of increasing difficulty, shaping the desired response.
-
-
Testing:
-
Administer this compound or vehicle prior to the session.
-
A brief light stimulus is presented in one of the five apertures.
-
The animal must make a nose-poke in the correct aperture within a limited time to receive a reward.
-
Data Analysis:
-
Accuracy: Percentage of correct responses.
-
Omissions: Number of trials with no response.
-
Premature responses: Responses made before the stimulus presentation (a measure of impulsivity).
-
Perseverative responses: Repeated nose-pokes in an aperture after a choice has been made.
-
Response latencies: Time taken to make a correct or incorrect response.
Data Presentation
Table 1: Effect of this compound on Recognition Memory in the Novel Object Recognition Task
| Treatment Group | N | Discrimination Index (Mean ± SEM) |
| Vehicle + Saline | 12 | 0.45 ± 0.05 |
| Vehicle + Scopolamine | 12 | 0.10 ± 0.04 |
| This compound (1 mg/kg) + Scopolamine | 12 | 0.25 ± 0.06# |
| This compound (3 mg/kg) + Scopolamine | 12 | 0.40 ± 0.05## |
| This compound (10 mg/kg) + Scopolamine | 12 | 0.42 ± 0.04## |
| p < 0.05 vs. Vehicle + Saline; #p < 0.05, ##p < 0.01 vs. Vehicle + Scopolamine |
Table 2: Effect of this compound on Spatial Learning in the Morris Water Maze (Probe Trial)
| Treatment Group | N | Time in Target Quadrant (%) (Mean ± SEM) | Platform Crossings (Mean ± SEM) |
| Vehicle + Saline | 10 | 45.2 ± 3.1 | 4.8 ± 0.6 |
| Vehicle + PCP | 10 | 28.5 ± 2.5 | 2.1 ± 0.4 |
| This compound (1 mg/kg) + PCP | 10 | 35.1 ± 2.8# | 3.2 ± 0.5# |
| This compound (3 mg/kg) + PCP | 10 | 42.8 ± 3.0## | 4.1 ± 0.6## |
| This compound (10 mg/kg) + PCP | 10 | 44.1 ± 2.9## | 4.5 ± 0.5## |
| *p < 0.05 vs. Vehicle + Saline; #p < 0.05, ##p < 0.01 vs. Vehicle + PCP |
Table 3: Effect of this compound on Cognitive Flexibility in the Attentional Set-Shifting Task
| Treatment Group | N | Trials to Criterion (EDS) (Mean ± SEM) |
| Vehicle + Saline | 15 | 12.5 ± 1.1 |
| Vehicle + Ketamine | 15 | 25.8 ± 2.3 |
| This compound (1 mg/kg) + Ketamine | 15 | 20.1 ± 1.9# |
| This compound (3 mg/kg) + Ketamine | 15 | 15.4 ± 1.5## |
| This compound (10 mg/kg) + Ketamine | 15 | 14.8 ± 1.3## |
| p < 0.05 vs. Vehicle + Saline; #p < 0.05, ##p < 0.01 vs. Vehicle + Ketamine |
Table 4: Effect of this compound on Attention and Impulsivity in the 5-Choice Serial Reaction Time Task
| Treatment Group | N | Accuracy (%) (Mean ± SEM) | Premature Responses (Mean ± SEM) |
| Vehicle | 12 | 85.4 ± 2.1 | 8.2 ± 1.0 |
| This compound (1 mg/kg) | 12 | 86.1 ± 1.9 | 7.9 ± 0.9 |
| This compound (3 mg/kg) | 12 | 88.5 ± 2.0 | 6.5 ± 0.8 |
| This compound (10 mg/kg) | 12 | 89.2 ± 1.8 | 5.8 ± 0.7 |
| p < 0.05 vs. Vehicle |
Logical Relationship Diagram
Caption: Logical flow of this compound assessment.
References
- 1. Positive allosteric modulation of M1 and M4 muscarinic receptors as potential therapeutic treatments for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric Modulators of the M4 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news.abbvie.com [news.abbvie.com]
- 4. Molecular Mechanisms of Action and In Vivo Validation of an M4 Muscarinic Acetylcholine Receptor Allosteric Modulator with Potential Antipsychotic Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Emraclidine as a Tool to Investigate M4 Receptor Function in the Striatum
Characterizing the Allosteric Properties of Emraclidine: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to characterizing the allosteric properties of Emraclidine (also known as CVL-231), a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor. The following protocols detail key cell-based assays to quantify its effects on receptor binding and function, providing a framework for the preclinical evaluation of this compound and other M4 PAMs.
Introduction to this compound
This compound is an investigational drug that acts as a highly selective positive allosteric modulator of the M4 muscarinic acetylcholine receptor.[1][2] Unlike orthosteric agonists that directly activate the receptor, this compound binds to a distinct allosteric site, enhancing the receptor's response to the endogenous neurotransmitter, acetylcholine.[3][4] This mechanism of action is of significant interest for the treatment of neuropsychiatric disorders such as schizophrenia, as it offers the potential for a more targeted and nuanced modulation of the cholinergic system, potentially avoiding the side effects associated with non-selective muscarinic agonists.[5]
The M4 receptor, a G-protein coupled receptor (GPCR), is predominantly coupled to the Gi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Characterizing the allosteric properties of this compound involves quantifying its effects on acetylcholine's binding affinity and signaling efficacy through the M4 receptor.
Key Allosteric Parameters
The interaction of an allosteric modulator with a receptor in the presence of an orthosteric agonist is typically quantified by two key parameters:
-
α (Alpha): The cooperativity factor for binding. It represents the fold change in the affinity of the orthosteric agonist for the receptor when the allosteric modulator is bound. An α value greater than 1 indicates positive cooperativity, meaning the agonist binds with higher affinity.
-
β (Beta): The cooperativity factor for efficacy. It represents the fold change in the efficacy of the orthosteric agonist in eliciting a functional response when the allosteric modulator is bound. A β value greater than 1 indicates that the agonist produces a greater maximal response.
These parameters can be determined by analyzing data from radioligand binding and functional assays.
Data Presentation
The following tables summarize the quantitative data obtained from the cell-based assays described in this document.
Table 1: Radioligand Binding Assay Data for this compound
| Parameter | Radioligand | Cell Line | Value |
| This compound Ki | [3H]NMS | CHO-hM4 | Value |
| Acetylcholine Ki (- this compound) | [3H]NMS | CHO-hM4 | Value |
| Acetylcholine Ki (+ this compound) | [3H]NMS | CHO-hM4 | Value |
| α (Binding Cooperativity) | - | - | Value |
Note: Specific values for this compound to be populated from relevant publications.
Table 2: Functional Assay Data for this compound
| Assay Type | Parameter | Agonist | Cell Line | Value |
| GTPγS Binding | Acetylcholine EC50 (- this compound) | Acetylcholine | CHO-hM4 | Value |
| Acetylcholine EC50 (+ this compound) | Acetylcholine | CHO-hM4 | Value | |
| Emax (% of baseline) | Acetylcholine | CHO-hM4 | Value | |
| Calcium Mobilization | Acetylcholine EC50 (- this compound) | Acetylcholine | CHO-hM4-Gαqi5 | Value |
| Acetylcholine EC50 (+ this compound) | Acetylcholine | CHO-hM4-Gαqi5 | Value | |
| Emax (RFU) | Acetylcholine | CHO-hM4-Gαqi5 | Value | |
| Allosteric Potentiation | β (Efficacy Cooperativity) | - | - | Value |
Note: Specific values for this compound to be populated from relevant publications.
Signaling Pathways and Experimental Workflows
References
- 1. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 2. drughunter.com [drughunter.com]
- 3. seekingalpha.com [seekingalpha.com]
- 4. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 5. Discovery of VU6016235: A Highly Selective, Orally Bioavailable, and Structurally Distinct Tricyclic M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator (PAM) - PMC [pmc.ncbi.nlm.nih.gov]
Methodologies for Evaluating Emraclidine's Long-Term Safety Profile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive framework for evaluating the long-term safety profile of Emraclidine (CVL-231), a selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor. The methodologies outlined herein cover both preclinical and clinical evaluation strategies essential for regulatory submission and for a thorough understanding of this compound's safety in chronic use for conditions such as schizophrenia.
Preclinical Long-Term Safety Evaluation
A robust preclinical safety package is fundamental to predicting potential long-term adverse effects in humans. The following protocols are designed to assess chronic toxicity, reproductive and developmental effects, and safety pharmacology of this compound.
Chronic Toxicology Studies
Objective: To characterize the toxicological profile of this compound following repeated administration over a significant portion of the lifespan of two mammalian species (one rodent, one non-rodent) and to identify a No-Observed-Adverse-Effect Level (NOAEL).
Experimental Protocol:
-
Test Species: Sprague-Dawley rats and Beagle dogs.
-
Study Duration: 6 months for rats and 9 months for dogs, in line with ICH M3(R2) guidelines for drugs intended for long-term treatment.[1]
-
Dose Administration: Oral (gavage or in-feed), once daily, reflecting the intended clinical route.
-
Dose Groups: Three dose levels (low, mid, high) and a concurrent vehicle control group. The high dose should be a maximum tolerated dose (MTD) determined in shorter-term studies, aiming to induce minimal-to-moderate toxicity. The low dose should be a multiple of the anticipated efficacious clinical exposure.
-
Key Assessments:
-
Clinical Observations: Daily cage-side observations and weekly detailed physical examinations.
-
Body Weight and Food Consumption: Measured weekly.
-
Ophthalmology: Examinations at baseline and termination.
-
Clinical Pathology: Hematology, clinical chemistry, and urinalysis at baseline, interim (e.g., 3 months), and termination.
-
Toxicokinetics: Blood sampling at specified intervals to determine drug exposure (AUC, Cmax).
-
Gross Necropsy and Histopathology: Full necropsy on all animals at termination. Comprehensive histological examination of all tissues from control and high-dose groups, with target organs from all dose groups examined.
-
Data Presentation:
| Parameter | Low Dose | Mid Dose | High Dose | Control |
| Body Weight Change (%) | ||||
| Key Hematology Changes | ||||
| Key Clinical Chemistry Changes | ||||
| Summary of Histopathological Findings | ||||
| NOAEL (mg/kg/day) |
Developmental and Reproductive Toxicology (DART) Studies
Objective: To assess the potential effects of this compound on fertility, embryonic and fetal development, and pre- and postnatal development.[2][3]
Experimental Protocol:
-
Fertility and Early Embryonic Development (Segment I):
-
Species: Wistar rats.
-
Dosing: Dosing of males for a full spermatogenic cycle before mating and of females for two estrous cycles before mating and through implantation.
-
Endpoints: Mating performance, fertility indices, and early embryonic development to implantation.
-
-
Embryo-Fetal Developmental Toxicity (Segment II):
-
Species: Wistar rats and New Zealand White rabbits.
-
Dosing: Dosing during the period of major organogenesis.
-
Endpoints: Maternal toxicity, fetal viability, external, visceral, and skeletal malformations.
-
-
Pre- and Postnatal Development (Segment III):
-
Species: Wistar rats.
-
Dosing: Dosing from implantation through lactation.
-
Endpoints: Maternal toxicity, pup viability, growth, and development (including neurobehavioral and reproductive function of the F1 generation).
-
Safety Pharmacology Studies
Objective: To investigate the potential undesirable pharmacodynamic effects of this compound on vital physiological functions.[4][5]
Experimental Protocol:
-
Core Battery (ICH S7A/B):
-
Central Nervous System (CNS): A functional observational battery (FOB) or Irwin test in rats to assess behavioral changes, motor activity, coordination, and sensory/motor reflex responses.
-
Cardiovascular System: In vivo telemetry in conscious, freely moving dogs to monitor blood pressure, heart rate, and electrocardiogram (ECG) parameters. This is particularly important given that modest, transient increases in blood pressure and heart rate were observed at treatment initiation in early clinical trials.
-
Respiratory System: Whole-body plethysmography in rats to measure respiratory rate and tidal volume.
-
Workflow for Preclinical Safety Evaluation:
Clinical Long-Term Safety Evaluation
The cornerstone of assessing this compound's long-term safety in the target patient population is a well-designed open-label extension (OLE) study.
Long-Term Open-Label Extension (OLE) Study
Study Title: A 52-week, Phase 2/3, Open-label Trial to Evaluate the Long-term Safety and Tolerability of this compound in Adult Participants With Schizophrenia (based on EMPOWER-3, NCT05443724).
Objective: To assess the long-term safety and tolerability of a fixed oral dose of this compound in adult participants with schizophrenia.
Experimental Protocol:
-
Study Design: A multicenter, single-arm, open-label extension study for patients who have completed a preceding double-blind, placebo-controlled trial.
-
Patient Population: Adult participants (18-65 years) with a primary diagnosis of schizophrenia (DSM-5) who have completed a parent study. Participants should be stable on antipsychotic medication for a specified period prior to screening.
-
Intervention: this compound 30 mg administered orally once daily for 52 weeks.
-
Study Duration: 52 weeks of treatment with a safety follow-up visit.
-
Primary Outcome Measures:
-
Incidence of Treatment-Emergent Adverse Events (TEAEs).
-
Number of participants with clinically significant changes in vital signs, body weight, physical and neurological examinations, and electrocardiogram (ECG) values.
-
Schedule of Assessments:
| Assessment | Screening | Baseline | Week 4 | Week 12 | Week 24 | Week 36 | Week 52 / EOT | Follow-up |
| Informed Consent | X | |||||||
| Physical & Neurological Exam | X | X | X | X | ||||
| Vital Signs | X | X | X | X | X | X | X | X |
| Body Weight & BMI | X | X | X | X | X | X | X | X |
| 12-Lead ECG | X | X | X | X | ||||
| Clinical Laboratory Tests | X | X | X | X | X | |||
| Adverse Event Monitoring | X | X | X | X | X | X | X | |
| Suicidality Assessment (C-SSRS) | X | X | X | X | X | X | X | X |
| PANSS / CGI-S | X | X | X | X | X | X | ||
| Concomitant Medications Review | X | X | X | X | X | X | X | X |
Adverse Events of Special Interest (AESI) Monitoring:
Given this compound's mechanism as a muscarinic agonist, specific attention should be paid to potential cholinergic side effects, even with its M4 selectivity.
| AESI Category | Specific Events to Monitor | Assessment Methods |
| Cholinergic (Systemic) | Dry mouth, dyspepsia, nausea, vomiting, diarrhea, blurred vision, urinary retention. | Patient-reported outcomes (e.g., SMARTS checklist), clinical examination. |
| Cardiovascular | Changes in blood pressure and heart rate, orthostatic hypotension, QTc prolongation. | Vital signs, ambulatory blood pressure monitoring (if warranted), regular ECGs. |
| Neurological | Headache, dizziness, somnolence, extrapyramidal symptoms (EPS), cognitive changes. | Spontaneous reporting, targeted questioning, standard rating scales (e.g., AIMS, BARS, SAS). |
| Metabolic | Changes in weight, glucose, and lipids. | Body weight, BMI, fasting glucose/HbA1c, lipid panel. |
| Endocrine | Prolactin-related adverse events (e.g., gynecomastia, galactorrhea, sexual dysfunction). | Prolactin levels, targeted questioning. |
Data Presentation from Clinical Trials:
The following table summarizes the most commonly reported adverse events from the Phase 2 EMPOWER trials, providing a baseline for expected TEAEs in a long-term study.
| Adverse Event | Placebo (EMPOWER-1/2) | This compound 10/15mg (EMPOWER-1/2) | This compound 30mg (EMPOWER-1/2) |
| Headache | 9.4% / 10.8% | 14.1% / 14.6% | 13.2% / 13.0% |
| Dry Mouth | 2.3% / 0.8% | 3.9% / 0.8% | 9.3% / 5.3% |
| Dyspepsia | 3.1% / 1.5% | 3.9% / 3.1% | 7.8% / 2.3% |
| (Data sourced from AbbVie press release, November 2024) |
Logical Flow for Long-Term Clinical Safety Monitoring:
This compound's Signaling Pathway and Rationale for Safety Monitoring
This compound's selectivity for the M4 receptor is hypothesized to minimize the side effects associated with non-selective muscarinic agents. Understanding its mechanism of action is key to designing a targeted safety monitoring plan.
Signaling Pathway:
By selectively modulating the M4 receptor, this compound is designed to indirectly regulate dopamine signaling in the striatum without directly blocking D2 receptors. This targeted mechanism underpins the rationale for monitoring for a potentially favorable side-effect profile, particularly concerning extrapyramidal symptoms and hyperprolactinemia, which are common with traditional antipsychotics that directly antagonize D2 receptors. The long-term safety protocols are therefore designed not only to detect potential on-target (muscarinic) side effects but also to confirm the long-term absence of off-target effects commonly associated with other antipsychotic classes.
References
- 1. Exploring Greater Flexibility for Chronic Toxicity Study Designs to Support Human Safety Assessment While Balancing 3Rs Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. premier-research.com [premier-research.com]
- 3. A Complete Overview of DART (Developmental and Reproductive Toxicology) Studies • Frontage Laboratories [frontagelab.com]
- 4. nucro-technics.com [nucro-technics.com]
- 5. Safety pharmacology - Core Battery of studies- ICH S7A/S7B [vivotecnia.com]
Troubleshooting & Optimization
Overcoming solubility issues with Emraclidine in experimental setups
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Emraclidine. It specifically addresses common solubility challenges encountered during experimental setups.
Troubleshooting Guides and FAQs
Q1: I am having difficulty dissolving this compound. What are the recommended solvents?
A1: this compound is a solid with limited solubility in common laboratory solvents. For in vitro experiments, Dimethyl Sulfoxide (DMSO) is a common choice. However, it is only slightly soluble in DMSO and ethanol at concentrations of 0.1-1 mg/mL.[1] For higher concentrations in DMSO (up to 25 mg/mL or 64.04 mM), the use of newly opened, anhydrous DMSO and sonication is recommended to aid dissolution.[2] It is important to note that hygroscopic DMSO can negatively impact solubility.[2] For in vivo studies, co-solvent systems are often necessary.
Q2: My this compound is not fully dissolving in DMSO, even with sonication. What should I do?
A2: If you are still facing solubility issues with DMSO, consider the following:
-
Heat: Gentle heating in combination with sonication can help dissolve the compound.[2]
-
Fresh DMSO: Ensure you are using a fresh, unopened bottle of anhydrous DMSO, as it readily absorbs moisture from the air, which can reduce the solubility of this compound.[2]
-
pH Adjustment: this compound is soluble in 0.1N HCl (aqueous), suggesting that adjusting the pH of your aqueous solution to be more acidic could improve solubility.
Q3: What are some established protocols for preparing this compound solutions for animal studies?
A3: For preclinical and in vivo experiments, specific formulations have been developed to enhance the solubility of this compound. Here are two established protocols that yield a clear solution at a concentration of ≥ 2.5 mg/mL (6.40 mM):
-
Protocol 1 (Aqueous-based):
-
Add 10% DMSO to your this compound solid.
-
Add 40% PEG300.
-
Add 5% Tween-80.
-
Finally, add 45% Saline.
-
-
Protocol 2 (Oil-based):
-
Add 10% DMSO to your this compound solid.
-
Add 90% Corn Oil.
-
For both protocols, solvents should be added sequentially, and gentle warming or sonication may be applied to ensure complete dissolution.
Q4: How should I store my this compound stock solutions?
A4: Proper storage is crucial to maintain the stability and solubility of your this compound stock solutions. For long-term storage (up to 6 months), it is recommended to store the solution at -80°C. For short-term storage (up to 1 month), -20°C is suitable.
Data Presentation
| Solvent/Formulation | Solubility | Notes | Reference |
| DMSO | Slightly soluble: 0.1-1 mg/ml | --- | |
| DMSO | 25 mg/mL (64.04 mM) | Requires ultrasonic assistance and fresh, anhydrous DMSO. | |
| Ethanol | Slightly soluble: 0.1-1 mg/ml | --- | |
| 0.1N HCl (aq) | Soluble | --- | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.40 mM) | Yields a clear solution. | |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.40 mM) | Yields a clear solution. |
Experimental Protocols
Detailed Methodology for Preparing a 10 mM this compound Stock Solution in DMSO:
-
Preparation: Work in a sterile environment, such as a laminar flow hood. Use a fresh, unopened bottle of anhydrous DMSO.
-
Weighing: Accurately weigh the desired amount of this compound solid (Molecular Weight: 390.41 g/mol ). For 1 mL of a 10 mM solution, you will need 3.9041 mg.
-
Dissolution:
-
Add the weighed this compound to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO.
-
Vortex the solution vigorously.
-
If the solid does not completely dissolve, place the tube in an ultrasonic water bath and sonicate for 10-15 minutes. Gentle warming can be applied if necessary.
-
-
Sterilization (Optional): If required for your experiment, filter the solution through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term use or -20°C for short-term use.
Visualizations
Caption: Experimental workflow for dissolving this compound.
Caption: this compound's role in the M4 signaling pathway.
References
Navigating the Nuances of Emraclidine: A Technical Support Center for Preclinical Researchers
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for interpreting unexpected results in preclinical studies of Emraclidine (CVL-231). As a selective M4 muscarinic acetylcholine receptor positive allosteric modulator (PAM), this compound presents a novel mechanism for the treatment of schizophrenia. However, its unique pharmacology can lead to unforeseen challenges in experimental settings. This guide, presented in a question-and-answer format, directly addresses potential issues to facilitate robust and reproducible preclinical research.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: We are observing lower than expected efficacy of this compound in our rodent model of amphetamine-induced hyperlocomotion. What could be the cause?
A1: Several factors could contribute to this observation. Firstly, significant species differences in the potency of M4 PAMs have been reported. It is crucial to ensure that the dose administered is sufficient to achieve adequate receptor occupancy in the brain. A PET imaging study in rhesus macaques demonstrated a clear dose-dependent occupancy of M4 receptors in the striatum by this compound[1][2]. While direct receptor occupancy data in rodents for this compound is not publicly available, it is a critical parameter to establish in your own studies.
Secondly, the pharmacokinetic profile of this compound in your specific rodent strain should be considered. A study on a different M4 PAM, VU6016235, showed high oral bioavailability but also a relatively short elimination half-life of 3.4 hours in rats[3]. If the timing of your behavioral assessment does not align with the peak plasma and brain concentrations of this compound, you may observe diminished efficacy.
Troubleshooting Steps:
-
Conduct a pilot pharmacokinetic study: Determine the Cmax and Tmax of this compound in your chosen rodent strain to optimize the timing of your behavioral experiments.
-
Perform a dose-response study: Ensure you are testing a wide range of doses to capture the full efficacy curve.
-
Consider alternative behavioral models: While amphetamine-induced hyperlocomotion is a standard model, exploring other models of psychosis, such as those based on NMDA receptor antagonists, may provide a more complete picture of this compound's efficacy profile.
Q2: Our in vitro assays show high potency of this compound at the M4 receptor, but this is not translating to the expected in vivo effects. Why might this be?
A2: This is a common challenge in the development of CNS drugs, and particularly for M4 PAMs. One key reason can be poor brain penetration. This compound is described as being brain-penetrant, but the degree of penetration can be influenced by factors such as the formulation and the presence of efflux transporters at the blood-brain barrier[4][5].
Another consideration is the complex nature of M4 receptor signaling. The M4 receptor can couple to different G-proteins (Gi/o and Gs) depending on the receptor density and cellular environment, which can lead to different downstream effects. Your in vitro system may favor one signaling pathway, while the in vivo environment involves a more complex interplay of pathways.
Troubleshooting Steps:
-
Measure brain-to-plasma ratio: Quantify the concentration of this compound in the brain and plasma at various time points after administration to confirm adequate CNS exposure.
-
Evaluate target engagement in vivo: If possible, use techniques like ex vivo receptor binding assays or in vivo imaging to confirm that this compound is engaging with M4 receptors in the brain at the administered doses.
-
Characterize downstream signaling in vivo: Measure the effects of this compound on downstream markers of M4 receptor activation in the brain, such as changes in dopamine release in the striatum.
Q3: Are there any known off-target effects of this compound that could be confounding our results?
A3: this compound is described as a "highly selective" M4 PAM. The primary mechanism of action is to enhance the response of the M4 receptor to the endogenous agonist, acetylcholine. This selectivity is a key feature intended to reduce the side effects associated with non-selective muscarinic agonists. However, "highly selective" does not mean absolutely specific. It is always prudent to consider the possibility of off-target effects, especially at higher concentrations.
For a related M4 PAM, a secondary pharmacology screen revealed a fairly clean profile, but with some interaction with the human dopamine transporter (DAT) at higher concentrations. While similar detailed data for this compound is not publicly available, it highlights the importance of comprehensive profiling.
Troubleshooting Steps:
-
Consult publicly available databases: Check resources like DrugBank for any reported off-target interactions of this compound.
-
Conduct your own off-target screening: If you are observing an unexpected phenotype, consider screening this compound against a panel of receptors, channels, and transporters relevant to your experimental system.
-
Use a structurally unrelated M4 PAM as a control: If a different M4 PAM produces the same unexpected effect, it is more likely to be an on-target (M4-mediated) effect. If the effect is unique to this compound, it may suggest an off-target interaction.
Quantitative Data Summary
Table 1: this compound (CVL-231) Receptor Occupancy in Rhesus Macaques Data from a PET imaging study using [11C]MK-6884.
| Brain Region | Receptor Occupancy | Dose of CVL-231 |
| Caudate Nucleus | Dose-dependent | Not specified |
| Putamen | Dose-dependent | Not specified |
Table 2: Preclinical Pharmacokinetics of a Representative M4 PAM (VU6016235) in Rats As specific preclinical PK data for this compound in rodents is not publicly available, data from a structurally distinct M4 PAM is provided for context.
| Parameter | Value |
| Oral Bioavailability (F%) | ≥100% (3 mg/kg), 84% (30 mg/kg) |
| Plasma Clearance (CLp) | 4.9 mL/min/kg |
| Volume of Distribution (Vdss) | 1.3 L/kg |
| Elimination Half-life (t1/2) | 3.4 h |
Experimental Protocols
Protocol 1: PET Imaging of M4 Receptor Occupancy by this compound in Non-Human Primates Adapted from Belov et al., J Cereb Blood Flow Metab, 2024.
-
Animal Model: Rhesus macaques.
-
Radiotracer: [11C]MK-6884, a PET radiotracer for the M4 receptor.
-
Drug Administration: this compound (CVL-231) was administered intravenously.
-
Imaging Procedure:
-
Paired baseline (no this compound) and blocking (with this compound) PET scans were performed on the same day.
-
Dynamic PET scans were acquired for 90 minutes immediately following injection of [11C]MK-6884.
-
Arterial blood sampling was performed throughout the scan to measure the radiotracer concentration in plasma.
-
-
Data Analysis:
-
Time-activity curves were generated for various brain regions.
-
Kinetic modeling (e.g., 2-tissue compartment model) was used to quantify the total volume of distribution (VT) of the radiotracer.
-
Receptor occupancy was calculated as the percentage reduction in VT in the blocking scan compared to the baseline scan.
-
Protocol 2: Amphetamine-Induced Hyperlocomotion in Rodents This is a general protocol for a standard preclinical model for antipsychotic activity. Specific parameters should be optimized for your laboratory.
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.
-
Drug Administration:
-
Administer this compound (or vehicle) at various doses via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Allow for a pre-treatment period based on the known pharmacokinetics of this compound.
-
-
Induction of Hyperlocomotion:
-
Administer d-amphetamine (e.g., 1-2 mg/kg, intraperitoneally).
-
-
Behavioral Assessment:
-
Immediately place the animals in open-field arenas.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for 60-90 minutes using an automated tracking system.
-
-
Data Analysis:
-
Compare the locomotor activity of this compound-treated animals to vehicle-treated animals.
-
Calculate the percentage reversal of amphetamine-induced hyperlocomotion for each dose of this compound.
-
Visualizations
Caption: Simplified signaling pathway of this compound at the M4 receptor.
References
- 1. PET imaging of M4 muscarinic acetylcholine receptors in rhesus macaques using [11C]MK-6884: Quantification with kinetic modeling and receptor occupancy by CVL-231 (this compound), a novel positive allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PET imaging of M4 muscarinic acetylcholine receptors in rhesus macaques using [11C]MK-6884: Quantification with kinetic modeling and receptor occupancy by CVL-231 (this compound), a novel positive allosteric modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of VU6016235: A Highly Selective, Orally Bioavailable, and Structurally Distinct Tricyclic M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator (PAM) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. AbbVie Provides Update on Phase 2 Results for this compound in Schizophrenia [prnewswire.com]
Optimizing Emraclidine dosage to minimize off-target effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing emraclidine dosage to minimize off-target effects. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a positive allosteric modulator (PAM) that selectively targets the M4 muscarinic acetylcholine receptor subtype.[1][2][3] Unlike traditional antipsychotics that directly block dopamine D2 receptors, this compound enhances the M4 receptor's response to its natural ligand, acetylcholine.[1] Activation of M4 receptors in the striatum indirectly modulates dopamine signaling, which is thought to contribute to its antipsychotic effects while potentially avoiding the motor side effects associated with D2 receptor blockade.[3]
Q2: What are the known off-target effects of this compound?
Clinical trial data suggests that this compound is generally well-tolerated. The most commonly reported adverse events are considered to be mechanism-related and include headache, dry mouth, and dyspepsia. Unlike non-selective muscarinic agents, this compound's high selectivity for the M4 receptor is designed to minimize peripheral side effects. Phase 1b and Phase 2 trials did not show significant extrapyramidal symptoms or weight gain compared to placebo.
Q3: What dosages of this compound have been evaluated in clinical trials?
This compound has been evaluated at various oral dosages in clinical trials. In a Phase 1b trial, ascending doses from 5 mg to 40 mg (administered as 20 mg twice daily) were assessed. The Phase 2 EMPOWER trials investigated once-daily doses of 10 mg, 15 mg, and 30 mg. A 20 mg twice-daily regimen was also evaluated.
Q4: What is the rationale for once-daily dosing of this compound?
The pharmacokinetic profile of this compound supports a once-daily dosing regimen without the need for titration. This is a potential advantage over some other antipsychotic medications that require more complex dosing schedules.
Troubleshooting Guides
Issue 1: High incidence of cholinergic side effects (e.g., dry mouth) in pre-clinical models.
-
Possible Cause: The observed effects, while potentially amplified in animal models, are known on-target effects of M4 receptor modulation.
-
Troubleshooting Steps:
-
Dose Adjustment: Systematically lower the this compound dosage to identify a therapeutic window with acceptable side effects.
-
Pharmacokinetic Analysis: Ensure that the drug exposure in the pre-clinical model is relevant to the exposure observed in human clinical trials at well-tolerated doses.
-
Comparative Studies: Compare the side effect profile with that of non-selective muscarinic agonists to confirm the relative safety of M4-selective modulation.
-
Issue 2: Lack of efficacy in in-vitro or in-vivo models at previously reported effective doses.
-
Possible Cause 1: Suboptimal assay conditions.
-
Troubleshooting Steps:
-
Cell Line Verification: Ensure the cell line used in vitro expresses functional M4 receptors at an appropriate density.
-
Assay Validation: Validate the functional assay (e.g., calcium flux, cAMP) with a known M4 receptor agonist to confirm assay performance. Refer to the detailed experimental protocols below.
-
Reagent Quality: Verify the concentration and purity of the this compound compound.
-
-
Possible Cause 2: High placebo response in in-vivo models.
-
Troubleshooting Steps:
-
Study Design: Implement rigorous blinding and randomization procedures.
-
Endpoint Selection: Utilize objective, quantitative endpoints to minimize subjective bias.
-
Site-Specific Analysis: If using multiple sites, analyze data for site-specific variations in placebo response, as this was a noted consideration in clinical trials.
-
Quantitative Data Summary
Table 1: Summary of this compound Dosages and Associated Adverse Events from Clinical Trials
| Dosage | Frequency | Most Common Adverse Events (Incidence > Placebo) | Reference |
| 10 mg | Once Daily | Headache, Dry Mouth, Dyspepsia | |
| 15 mg | Once Daily | Headache | |
| 30 mg | Once Daily | Headache, Dry Mouth, Dyspepsia | |
| 20 mg | Twice Daily | Headache, Nausea |
Experimental Protocols
Protocol 1: In Vitro M4 Receptor Activation Assessment using Calcium Flux Assay
This protocol measures the ability of this compound to potentiate the activity of a known M4 agonist by quantifying changes in intracellular calcium.
-
Materials:
-
CHO or HEK293 cells stably expressing the human M4 muscarinic receptor.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
M4 receptor agonist (e.g., acetylcholine).
-
This compound.
-
Fluorescence plate reader.
-
-
Methodology:
-
Cell Plating: Seed M4-expressing cells into a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Load cells with a calcium-sensitive dye according to the manufacturer's instructions.
-
Compound Preparation: Prepare serial dilutions of this compound and a fixed, sub-maximal concentration of the M4 agonist.
-
Assay:
-
Add this compound dilutions to the cell plate and incubate for a predetermined time.
-
Add the fixed concentration of the M4 agonist.
-
Measure the fluorescence intensity over time using a fluorescence plate reader.
-
-
Data Analysis: Determine the EC50 value for the M4 agonist in the presence and absence of different concentrations of this compound to quantify the potentiation effect.
-
Protocol 2: Off-Target Binding Assessment using Radioligand Binding Assays
This protocol is used to determine the binding affinity of this compound to other muscarinic receptor subtypes (M1, M2, M3, M5) to confirm its selectivity.
-
Materials:
-
Cell membranes from cell lines individually expressing M1, M2, M3, or M5 receptors.
-
Radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine).
-
This compound.
-
Assay buffer.
-
Scintillation counter.
-
-
Methodology:
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled antagonist, and varying concentrations of this compound.
-
Incubation: Incubate the plate to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well and wash to separate bound from unbound radioligand.
-
Scintillation Counting: Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Calculate the Ki (inhibition constant) of this compound for each receptor subtype to determine its binding affinity and selectivity.
-
Visualizations
Caption: this compound's mechanism as a Positive Allosteric Modulator (PAM) of the M4 receptor.
Caption: Workflow for determining the selectivity profile of this compound.
Caption: Troubleshooting logic for addressing a lack of this compound efficacy.
References
Troubleshooting Emraclidine's stability in different laboratory conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of emraclidine in various laboratory settings.
Troubleshooting Guides
This section offers guidance on identifying and resolving common stability issues encountered during experiments with this compound.
Problem 1: Inconsistent or lower-than-expected potency of this compound in solution.
-
Possible Cause 1: Degradation due to improper storage.
-
Solution: this compound as a solid should be stored at -20°C for long-term stability of at least four years.[1] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] Ensure your storage conditions align with these recommendations. For aqueous solutions, it is best to prepare them fresh for each experiment or conduct a stability study to determine the appropriate storage duration at a specific temperature (e.g., 2-8°C).
-
-
Possible Cause 2: Degradation due to solvent incompatibility.
-
Solution: this compound is reported to be slightly soluble in ethanol and DMSO (0.1-1 mg/ml).[1] For in vivo studies, formulations using 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, or 10% DMSO and 90% corn oil have been suggested.[2] If using a different solvent system, it is crucial to assess the compatibility and stability of this compound in that solvent. Monitor for precipitation or changes in color, which may indicate insolubility or degradation.
-
-
Possible Cause 3: pH-mediated hydrolysis.
-
Solution: The stability of compounds containing nitrogen heterocycles, like the pyridine moiety in this compound, can be pH-dependent.[3] Acidic or basic conditions can catalyze hydrolysis. If your experimental medium is aqueous, determine the pH and assess its impact on this compound's stability. Consider performing a pH stability study to identify the optimal pH range. If necessary, use buffered solutions to maintain a stable pH.
-
Problem 2: Appearance of unknown peaks in chromatography analysis of this compound samples.
-
Possible Cause 1: Photodegradation.
-
Solution: Many pharmaceutical compounds are sensitive to light. Protect this compound solutions from light by using amber vials or covering containers with aluminum foil. Conduct experiments under controlled lighting conditions whenever possible. To definitively assess photosensitivity, a photostability study according to ICH guideline Q1B should be performed.
-
-
Possible Cause 2: Oxidative degradation.
-
Solution: The chemical structure of this compound may be susceptible to oxidation. To minimize this, consider purging stock solutions with an inert gas like nitrogen or argon before sealing and storing. Avoid introducing sources of oxidative stress in your experimental setup unless it is a parameter being investigated.
-
-
Possible Cause 3: Contamination.
-
Solution: Ensure all glassware and equipment are scrupulously clean. Use high-purity solvents and reagents to prepare solutions. Filter solutions through a compatible 0.22 µm filter to remove any particulate matter.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound and its solutions?
A1: Solid this compound should be stored at -20°C, where it is stable for at least four years. For stock solutions prepared in DMSO, storage at -80°C is recommended for up to 6 months, and at -20°C for up to 1 month. For aqueous solutions, it is advisable to prepare them fresh before use or to validate their stability for the intended storage duration and conditions.
| Form | Storage Temperature | Stability |
| Solid | -20°C | ≥ 4 years |
| In DMSO | -80°C | 6 months |
| In DMSO | -20°C | 1 month |
Q2: How can I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve solid this compound in a suitable solvent of choice, such as DMSO. It is recommended to purge the solvent with an inert gas before dissolving the compound. If you observe precipitation, gentle warming and/or sonication can be used to aid dissolution. For a 25 mg/mL stock solution in DMSO, ultrasonic treatment may be necessary. Note that hygroscopic DMSO can affect solubility, so using a newly opened bottle is recommended.
Q3: My experimental results with this compound are not reproducible. Could this be a stability issue?
A3: Yes, inconsistent results can be a sign of compound instability. Degradation of this compound can lead to a decrease in its effective concentration and the formation of degradants that might interfere with your assay. To troubleshoot this, prepare fresh solutions of this compound for each experiment and compare the results with those obtained using stored solutions. If fresh solutions yield more consistent results, it is likely that your previous solutions were degrading over time.
Q4: How can I perform a forced degradation study to understand this compound's stability limits?
A4: A forced degradation study intentionally exposes the compound to harsh conditions to identify potential degradation pathways and products. This is crucial for developing stability-indicating analytical methods. A typical forced degradation study includes the following conditions:
-
Acid and Base Hydrolysis: Treat a solution of this compound with a dilute acid (e.g., 0.1 M HCl) and a dilute base (e.g., 0.1 M NaOH) at room temperature and elevated temperatures (e.g., 60°C).
-
Oxidation: Expose an this compound solution to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.
-
Thermal Stress: Expose both solid this compound and a solution to elevated temperatures (e.g., 60°C, 80°C) for a defined period.
-
Photostability: Expose solid this compound and a solution to a specified intensity of UV and visible light as per ICH Q1B guidelines. A control sample should be kept in the dark.
Samples should be analyzed by a stability-indicating method, such as HPLC with UV or MS detection, at various time points to monitor for the appearance of degradation products and the loss of the parent compound.
Experimental Protocols
Protocol 1: General Procedure for Assessing this compound Stability in an Aqueous Buffer
-
Preparation of this compound Solution: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Dilute the stock solution with the desired aqueous buffer to the final working concentration. The final concentration of DMSO should be kept low (typically <0.5%) to minimize its potential effects.
-
Incubation: Aliquot the this compound solution into several vials. Store the vials under the desired test conditions (e.g., 4°C, room temperature, 37°C). Protect the solutions from light by using amber vials or wrapping them in foil.
-
Time Points: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each condition.
-
Analysis: Analyze the samples immediately by a validated analytical method, such as reverse-phase HPLC with UV detection, to determine the concentration of this compound remaining.
-
Data Evaluation: Plot the concentration of this compound versus time for each condition. Calculate the degradation rate constant and the half-life of this compound under each condition.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results with this compound.
Caption: Simplified signaling pathway of the M4 muscarinic acetylcholine receptor.
References
- 1. biobostonconsulting.com [biobostonconsulting.com]
- 2. ICH Guidelines for Photostability Testing: A Detailed Guide – StabilityStudies.in [stabilitystudies.in]
- 3. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating transient cardiovascular effects of Emraclidine in studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating and understanding the transient cardiovascular effects of Emraclidine observed in some studies.
Frequently Asked Questions (FAQs)
Q1: What are the reported cardiovascular effects of this compound in clinical studies?
A1: Early Phase 1b clinical trials reported modest and transient increases in blood pressure and heart rate at the beginning of treatment with this compound.[1] These effects were observed to diminish over time and were not considered clinically meaningful by the sixth week of the trial.[1] However, a subsequent Phase 1 trial specifically designed to evaluate cardiovascular safety using 24-hour ambulatory blood pressure monitoring (ABPM) found that this compound did not lead to an increase in blood pressure.[2][3] In fact, this study showed a slight mean reduction in 24-hour ambulatory systolic blood pressure at week eight.[2]
Q2: How does this compound's mechanism of action relate to its cardiovascular profile?
A2: this compound is a positive allosteric modulator (PAM) that selectively targets the M4 muscarinic acetylcholine receptor. Unlike other muscarinic receptors, M4 receptors have low expression in the heart muscle and blood vessels. This selectivity is believed to be the reason for the minimal cardiovascular side effects, as it avoids the direct cardiac effects associated with non-selective muscarinic agents. The primary therapeutic action of this compound is focused on the striatum in the brain, where it indirectly modulates dopamine levels.
Q3: What is the clinical significance of the initial transient cardiovascular findings?
A3: The initial modest and temporary increases in blood pressure and heart rate were not deemed clinically significant in the Phase 1b study and resolved with continued treatment. The more rigorous ambulatory blood pressure monitoring trial was designed in line with FDA guidance to accurately characterize any potential sustained pressor effects and concluded that this compound does not cause a clinically meaningful change in blood pressure in patients with schizophrenia.
Q4: Are there any specific patient populations that might be more susceptible to cardiovascular effects?
A4: Clinical trial protocols for this compound have typically excluded individuals with a current or past history of significant cardiovascular disease. Therefore, caution should be exercised when administering this compound to subjects with pre-existing cardiovascular conditions, as data in these populations is limited.
Troubleshooting Guides
Issue 1: Observation of Transient Hypertension or Tachycardia Upon Initiation of this compound in an Experimental Setting.
-
Possible Cause: This may be consistent with the transient cardiovascular effects observed in early clinical trials. The precise mechanism for this initial, temporary effect is not fully elucidated but is thought to resolve as the subject's system adapts to the treatment.
-
Suggested Mitigation/Monitoring Protocol:
-
Baseline Measurement: Establish a stable cardiovascular baseline for each subject for at least 30 minutes prior to the first administration of this compound.
-
Post-Dose Monitoring: Monitor blood pressure and heart rate at regular intervals (e.g., 15, 30, 60, and 120 minutes) after the initial dose.
-
Continuous Monitoring: For non-human primate or other large animal studies, consider using telemetry for continuous cardiovascular monitoring during the initial dosing period.
-
Data Analysis: Analyze the cardiovascular data for transient changes and observe for a return to baseline within the expected timeframe (several hours to days).
-
Veterinary/Medical Consultation: If the observed changes are outside an acceptable range for the species and experimental model, or if they persist, consult with a veterinarian or physician.
-
Issue 2: Unexpected Cardiovascular Instability in a Subject.
-
Possible Cause: While this compound has a favorable cardiovascular safety profile, unexpected instability could be due to subject-specific factors, drug interactions, or experimental error.
-
Troubleshooting Steps:
-
Verify Dosing: Confirm the correct dose of this compound was administered.
-
Review Concomitant Medications: Ensure no concomitant medications with known cardiovascular effects were administered.
-
Assess Subject Health: Evaluate the subject for any other signs of distress or illness.
-
Pause Dosing: If cardiovascular instability is significant, consider pausing or discontinuing this compound administration until the cause is determined.
-
Report Adverse Events: Document and report any significant adverse events according to your institution's and regulatory guidelines.
-
Data Presentation
Table 1: Summary of Findings from the Phase 1 Ambulatory Blood Pressure Monitoring Trial
| This compound Dose | Mean Change from Baseline in 24-hour Ambulatory Systolic Blood Pressure (SBP) at Week 8 | 95% Confidence Interval for the Change from Baseline |
| 10 mg QD | -2.7 mmHg | (-0.3 mmHg) |
| 30 mg QD | -0.4 mmHg | (2.1 mmHg) |
Table 2: Overview of Cardiovascular Effects from Phase 1b Study
| Effect | Observation | Timeline | Clinical Significance |
| Blood Pressure | Modest, transient increases | At treatment initiation | Not considered clinically meaningful |
| Heart Rate | Modest, transient increases | At treatment initiation | Not considered clinically meaningful |
| Resolution | Effects diminished over time | By week 6 | Favorable side-effect profile |
Experimental Protocols
Protocol 1: Cardiovascular Monitoring During Initial this compound Administration
-
Subject Acclimation: Allow subjects to acclimate to the experimental environment to minimize stress-induced cardiovascular changes.
-
Baseline Data Collection:
-
Implant telemetry devices (if applicable) and allow for recovery.
-
Record baseline blood pressure and heart rate for a minimum of 3 consecutive days prior to dosing to establish a diurnal rhythm.
-
-
Dosing and Monitoring:
-
Administer the first dose of this compound at a consistent time of day.
-
Continuously record cardiovascular parameters via telemetry.
-
For intermittent monitoring, measure blood pressure and heart rate at pre-defined intervals (e.g., 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
-
Data Analysis:
-
Compare post-dose cardiovascular data to the established baseline.
-
Analyze the data for the magnitude and duration of any changes.
-
Continue daily monitoring to assess for the transient nature of any observed effects.
-
Mandatory Visualizations
Caption: this compound's selective M4 receptor signaling pathway in the striatum.
Caption: Experimental workflow for cardiovascular monitoring.
References
- 1. This compound, a novel positive allosteric modulator of cholinergic M4 receptors, for the treatment of schizophrenia: a two-part, randomised, double-blind, placebo-controlled, phase 1b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. news.abbvie.com [news.abbvie.com]
Challenges in replicating Emraclidine Phase 1b results in Phase 2
Technical Support Center: Emraclidine Clinical Trials
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals investigating the challenges in replicating this compound's Phase 1b results in the subsequent Phase 2 trials for the treatment of schizophrenia.
Frequently Asked Questions (FAQs)
Section 1: Efficacy and Discrepancies
Q1: What were the key efficacy findings from the this compound Phase 1b trial?
In a Phase 1b trial, this compound demonstrated a clinically meaningful and statistically significant improvement in the Positive and Negative Syndrome Scale (PANSS) total score for patients with acute psychosis in schizophrenia.[1] The 30mg once-daily dose group showed a 12.7-point mean reduction in PANSS score compared to placebo at 6 weeks (p=0.023).[1] The 20mg twice-daily group showed an 11.1-point improvement (p=0.047).[1]
Q2: How did the Phase 2 (EMPOWER trials) efficacy results differ from the Phase 1b results?
The two Phase 2 EMPOWER trials did not meet their primary endpoint.[2][3] They failed to show a statistically significant improvement in the PANSS total score from baseline compared to the placebo group at week 6. While there were numerical improvements in some treatment arms, the high placebo response diminished the treatment effect, falling short of statistical significance.
Q3: What was the primary reason for the failure to replicate the positive Phase 1b results in Phase 2?
The main challenge was a significantly higher-than-expected placebo response in the Phase 2 trials. In the Phase 1b study, patients on placebo improved by 6.8 points on the PANSS score. In contrast, the placebo groups in the two Phase 2 trials showed improvements of 13.5 and 16.1 points, respectively. This robust placebo effect narrowed the margin for demonstrating a statistically significant drug-placebo difference.
Section 2: Troubleshooting and Experimental Design
Q4: What are potential strategies to mitigate a high placebo response in schizophrenia clinical trials?
While the exact methods used by the original investigators to control the placebo response included limiting the number of sites and countries, central review for eligibility, and rigorous rater training, the Phase 2 results were still impacted. For future experiments, researchers should consider:
-
Rigorous Patient Selection: Ensuring strict adherence to diagnostic criteria (e.g., DSM-5) and baseline symptom severity (PANSS total score between 85 and 120) can help create a more homogenous patient population.
-
Standardized Rater Training: Implementing centralized and ongoing training and certification for individuals administering the PANSS to ensure consistency and reduce inter-rater variability.
-
Blinded Data Monitoring: Monitoring blinded data to identify and address potential issues at specific trial sites.
-
Expectation Management: Carefully managing patient and investigator expectations about the potential for receiving a placebo.
Q5: What were the key protocol differences between the Phase 1b and Phase 2 studies that could be a factor?
While specific granular details are proprietary, the primary observable difference was the scale of the studies. Phase 2 trials are typically larger, involving more participants and trial sites than Phase 1b studies. This expansion can introduce greater variability in patient populations, site procedures, and rater assessments, which may have contributed to the higher placebo response. The Phase 1b trial enrolled 81 participants in its second part, with 27 in each arm, whereas the Phase 2 trials had hundreds of participants across multiple sites.
Section 3: Mechanism of Action and Safety
Q6: What is the mechanism of action for this compound?
This compound is a positive allosteric modulator (PAM) that selectively targets the muscarinic acetylcholine M4 receptor subtype. M4 receptors are expressed in the striatum, a brain region involved in regulating acetylcholine and dopamine levels. By enhancing the M4 receptor's response, this compound indirectly modulates dopamine levels without directly blocking D2/D3 receptors, which is the mechanism of many current antipsychotics. This novel mechanism aims to provide antipsychotic effects while potentially minimizing side effects like extrapyramidal symptoms and weight gain.
Q7: Was the safety and tolerability profile of this compound consistent from Phase 1b to Phase 2?
Yes, the safety profile of this compound was reported to be consistent and comparable between the Phase 1b and Phase 2 trials. The drug was generally well-tolerated in the Phase 2 EMPOWER trials.
Q8: What were the most common adverse events reported in the clinical trials?
The most frequently reported adverse events in both the Phase 1b and Phase 2 trials were generally mild. Across the EMPOWER-1 and EMPOWER-2 trials, these included headache, dry mouth, and dyspepsia. The trials also suggested that this compound was not associated with significant extrapyramidal side effects or weight gain.
Data Presentation: Quantitative Summary
Table 1: Comparison of PANSS Total Score Change from Baseline (Efficacy)
| Trial Phase | Study/Arm | N (Participants) | Baseline PANSS (Mean) | LS Mean Change from Baseline at Week 6 | Placebo-Adjusted Difference | Statistical Significance (p-value) |
| Phase 1b | Placebo | 27 | N/A | -6.8 | N/A | N/A |
| This compound 30mg QD | 27 | N/A | -19.5 | -12.7 | 0.023 | |
| This compound 20mg BID | 27 | N/A | -17.9 | -11.1 | 0.047 | |
| Phase 2 (EMPOWER-1) | Placebo | 127 | 98.3 | -13.5 | N/A | Not Met |
| This compound 10mg QD | 125 | 97.6 | -14.7 | -1.2 | Not Met | |
| This compound 30mg QD | 127 | 97.9 | -16.5 | -3.0 | Not Met | |
| Phase 2 (EMPOWER-2) | Placebo | 128 | 97.4 | -16.1 | N/A | Not Met |
| This compound 15mg QD | 122 | 98.0 | -18.5 | -2.4 | Not Met | |
| This compound 30mg QD | 123 | 97.2 | -14.2 | +1.9 | Not Met | |
| Data sourced from multiple reports and press releases. |
Table 2: Most Common Adverse Events (Safety & Tolerability)
| Adverse Event | Phase 2 (EMPOWER-1) Placebo (N=127) | Phase 2 (EMPOWER-1) this compound Arms | Phase 2 (EMPOWER-2) Placebo (N=128) | Phase 2 (EMPOWER-2) this compound Arms |
| Headache | 9.4% | 13.2% - 14.1% | 10.8% | 13.0% - 14.6% |
| Dry Mouth | 2.3% | 3.9% - 9.3% | 0.8% | 0.8% - 5.3% |
| Dyspepsia | 3.1% | 3.9% - 7.8% | 1.5% | 2.3% - 3.1% |
| Data reflects the range across different dosage arms. |
Experimental Protocols
Key Methodologies for Phase 2 (EMPOWER) Trials:
The EMPOWER studies were Phase 2, multicenter, randomized, double-blind, placebo-controlled trials designed to evaluate the efficacy and safety of fixed doses of this compound over a 6-week period.
-
Objective: To assess the change from baseline in the PANSS total score compared to placebo in adults with schizophrenia experiencing an acute exacerbation of psychosis.
-
Patient Population: Adult participants (18-65 years) with a primary diagnosis of schizophrenia per DSM-5 criteria.
-
Key Inclusion Criteria:
-
Clinical Global Impression of Severity (CGI-S) score of ≥4 (moderately to severely ill).
-
PANSS total score between 85 and 120 at screening and baseline.
-
Onset of acute psychotic symptom exacerbation less than 60 days prior to signing informed consent.
-
-
Key Exclusion Criteria:
-
Treatment-resistant schizophrenia.
-
Diagnosis of moderate to severe substance or alcohol use disorder within the last 12 months.
-
Significant risk for suicidal behavior.
-
-
Treatment Duration: 6-week (42-45 day) inpatient treatment period, followed by a follow-up period.
-
Primary Endpoint: Change from baseline in PANSS total score at Week 6. A decrease in score indicates improvement.
Visualizations: Pathways and Workflows
Caption: this compound acts as a Positive Allosteric Modulator (PAM) on the M4 receptor.
Caption: Generalized experimental workflow for the Phase 2 EMPOWER clinical trials.
Caption: The logical relationship between Phase 1b outcomes and the Phase 2 replication challenge.
References
Technical Support Center: Improving the Translational Validity of Emraclidine Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for designing and troubleshooting preclinical animal studies of Emraclidine (CVL-231). Given the recent clinical trial outcomes for this compound, understanding the nuances of its preclinical evaluation is critical for the continued development of M4 positive allosteric modulators (PAMs) for schizophrenia and other neuropsychiatric disorders.
Disclaimer: While this guide focuses on this compound, specific preclinical data for this compound is not extensively available in the public domain. Therefore, data from closely related and well-characterized M4 PAMs are used as illustrative examples to guide experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and its relevance to schizophrenia?
This compound is a positive allosteric modulator (PAM) that selectively targets the M4 muscarinic acetylcholine receptor.[1][2] Unlike traditional antipsychotics that directly block dopamine D2 receptors, this compound enhances the effect of the endogenous neurotransmitter, acetylcholine, at the M4 receptor.[2] M4 receptors are highly expressed in the striatum, a brain region critical for motor control and reward processing, and are known to modulate dopamine signaling.[1] By potentiating M4 receptor activity, this compound is hypothesized to indirectly reduce excessive dopamine signaling in the striatum, which is a key pathophysiological feature of psychosis in schizophrenia.[2] This mechanism offers the potential for antipsychotic efficacy without the motor side effects and metabolic issues associated with direct D2 receptor antagonism.
Q2: What are the most common animal models used to assess the antipsychotic-like potential of M4 PAMs like this compound?
The most common preclinical model is the amphetamine-induced hyperlocomotion model in rodents. Amphetamine increases dopamine release, leading to hyperactivity, which is considered a proxy for the positive symptoms of schizophrenia. The ability of a compound to reverse this hyperactivity is a strong predictor of antipsychotic-like efficacy. Other relevant models include:
-
Prepulse Inhibition (PPI) of the startle reflex: Deficits in sensorimotor gating are a core feature of schizophrenia. The ability of a drug to restore PPI deficits induced by psychostimulants (like amphetamine or PCP) or genetic manipulations is a key translational measure.
-
Conditioned Avoidance Response (CAR): This model assesses a drug's ability to selectively suppress a learned avoidance response without impairing escape, which is characteristic of many antipsychotic drugs.
-
NMDA receptor antagonist models (e.g., using MK-801 or PCP): These models can induce a broader range of schizophrenia-like symptoms, including cognitive deficits and negative symptoms, providing a more comprehensive assessment of a drug's potential therapeutic profile.
Q3: What are the key challenges in translating preclinical findings with M4 PAMs to clinical efficacy in schizophrenia?
The translational challenges with M4 PAMs are multifaceted and include:
-
Species Differences in Potency and Cooperativity: M4 PAMs can exhibit significant differences in their potency and cooperativity with acetylcholine between rodent and human receptors. This can make dose selection for clinical trials based on preclinical data challenging.
-
Complexity of Schizophrenia Pathophysiology: Animal models, particularly those based on hyperdopaminergia, may not fully recapitulate the complex and heterogeneous nature of schizophrenia, which also involves glutamatergic and GABAergic dysfunction, as well as neurodevelopmental abnormalities.
-
Cognitive and Negative Symptom Modeling: While models for positive symptoms are well-established, robust and predictive animal models for cognitive and negative symptoms remain a significant challenge. The failure of this compound in Phase 2 trials, despite promising Phase 1b results, highlights the difficulty in predicting efficacy across all symptom domains.
-
Placebo Response in Clinical Trials: High placebo response rates in schizophrenia clinical trials can obscure the true efficacy of a novel treatment, as was suggested to be a factor in the this compound EMPOWER trials.
Troubleshooting Guides
Troubleshooting Unexpected Results in Behavioral Assays
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Lack of efficacy in amphetamine-induced hyperlocomotion | - Insufficient M4 receptor engagement (dose too low).- Poor brain penetration of the compound.- Species differences in M4 PAM potency.- Suboptimal timing of drug administration relative to amphetamine challenge. | - Conduct a dose-response study to ensure adequate target engagement.- Perform pharmacokinetic analysis to confirm brain exposure.- Characterize the in vitro potency of the compound on both rodent and human M4 receptors.- Vary the pretreatment time to optimize the temporal relationship between M4 PAM administration and the behavioral challenge. |
| Inconsistent results in Prepulse Inhibition (PPI) | - High baseline variability in startle response.- Habituation to the startle stimulus.- Stress-induced alterations in PPI.- Incorrect parameters for prepulses and startle stimuli. | - Ensure proper acclimation of animals to the testing environment.- Optimize inter-trial intervals to minimize habituation.- Handle animals consistently and minimize environmental stressors.- Calibrate equipment and validate PPI parameters for the specific rodent strain being used. |
| Sedation or motor impairment at effective doses | - Off-target effects at other receptors.- Excessive M4 receptor potentiation leading to cholinergic side effects.- Interaction with the sedative effects of the anesthetic used in any surgical procedures. | - Profile the compound against a panel of other relevant receptors and ion channels.- Carefully observe animals for signs of cholinergic activation (e.g., salivation, tremors).- If applicable, ensure adequate recovery time from anesthesia before behavioral testing. |
Troubleshooting In Vivo Microdialysis Experiments
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High variability in basal dopamine or acetylcholine levels | - Inconsistent probe placement.- Tissue damage during probe implantation.- Fluctuation in the perfusion rate. | - Use a stereotaxic frame for precise and reproducible probe implantation.- Allow for a sufficient stabilization period (e.g., 2-3 hours) after probe insertion before collecting baseline samples.- Use a high-quality microinfusion pump and regularly check for leaks or blockages in the system. |
| No significant change in dopamine/acetylcholine release after M4 PAM administration | - Insufficient dose to achieve adequate receptor occupancy.- Compensatory changes in neurotransmitter systems.- The specific brain region being sampled is not the primary site of action. | - Perform a dose-response study.- Consider measuring metabolites of dopamine (DOPAC, HVA) and acetylcholine (choline) to get a more complete picture of neurotransmitter turnover.- Target brain regions with high M4 receptor expression, such as the nucleus accumbens and caudate-putamen. |
| Clogged microdialysis probe | - Protein adhesion to the dialysis membrane.- Tissue debris blocking the probe. | - Use probes with a larger molecular weight cut-off if compatible with the analyte of interest.- Perfuse with a solution containing a small amount of a wetting agent (e.g., bovine serum albumin) to reduce protein fouling.- If a clog occurs, try gently back-flushing the probe with perfusion buffer. |
Quantitative Data Summary
Table 1: In Vitro Potency of Representative M4 PAMs
| Compound | Species | EC50 (nM) | Maximal ACh Response (%) | Reference |
| VU0476406 | Human | 91.0 | 74 | |
| Rat | 13.5 | 72 | ||
| Cynomolgus Monkey | 87.3 | 64 | ||
| Dog | 111 | 49 | ||
| VU0467154 | Rat | 17.7 | 68 | |
| VU0152100 | Rat | 257 | 69 | |
| ML253 | Human | 56 | 106 (Fold Shift) | |
| Rat | 176 | 50 (Fold Shift) | ||
| VU0467485 | Human | 78.8 | 80.6 | |
| Rat | 26.6 | 68.7 |
Table 2: In Vivo Efficacy of a Representative M4 PAM (ML253) in Amphetamine-Induced Hyperlocomotion in Rats
| Dose (mg/kg) | % Reversal of Hyperlocomotion |
| 10 | 26% |
| 30 | 47.9% |
| 56.6 | 53.7% |
| 100 | 57.3% |
| Data adapted from |
Experimental Protocols
Amphetamine-Induced Hyperlocomotion in Rats
-
Animals: Male Sprague-Dawley rats (250-300g).
-
Apparatus: Open-field arenas equipped with infrared photobeams to automatically record locomotor activity.
-
Procedure:
-
Habituate rats to the testing room for at least 60 minutes before the experiment.
-
Place each rat in an open-field arena and allow for a 30-60 minute habituation period to the arena.
-
Administer the M4 PAM (e.g., this compound) or vehicle via the appropriate route (e.g., intraperitoneally, orally).
-
After a predetermined pretreatment time (e.g., 30-60 minutes), administer d-amphetamine sulfate (e.g., 0.5-1.5 mg/kg, intraperitoneally).
-
Record locomotor activity for 60-90 minutes immediately following the amphetamine injection.
-
-
Data Analysis: The primary endpoint is the total distance traveled or the number of beam breaks during the recording period. Compare the activity of the M4 PAM-treated group to the vehicle-treated group that received amphetamine.
In Vivo Microdialysis for Dopamine and Acetylcholine
-
Animals: Male Wistar rats (275-325g).
-
Surgery: Under anesthesia, stereotaxically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens or striatum). Allow for a 2-3 day recovery period.
-
Microdialysis:
-
On the day of the experiment, gently insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a 2-3 hour stabilization period.
-
Collect baseline dialysate samples every 20-30 minutes for at least 60-90 minutes.
-
Administer the M4 PAM or vehicle.
-
Continue collecting dialysate samples for at least 2-3 hours post-administration.
-
-
Neurochemical Analysis: Analyze the dialysate samples for dopamine, acetylcholine, and their metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-ED) or mass spectrometry (LC-MS/MS).
-
Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the average baseline levels.
Visualizations
Caption: this compound's mechanism of action.
Caption: Workflow for amphetamine-induced hyperlocomotion.
Caption: Troubleshooting logic for unexpected results.
References
Technical Support Center: Long-Term Emraclidine Administration Protocols
This technical support center provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting guides, and frequently asked questions for the long-term administration of Emraclidine (CVL-231; PF-06852231).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (developmental codes: CVL-231, PF-06852231) is an investigational antipsychotic drug.[1][2] It functions as a highly selective positive allosteric modulator (PAM) of the muscarinic acetylcholine M4 receptor.[1][3] The M4 receptor is predominantly expressed in the striatum, a brain region crucial for regulating dopamine and acetylcholine levels.[2] By selectively targeting the M4 receptor, this compound is designed to indirectly modulate dopamine signaling without directly blocking D2/D3 receptors, which is a mechanism associated with motor side effects in some current antipsychotics.
Q2: What are the potential therapeutic applications of this compound?
A2: this compound has been investigated for the treatment of schizophrenia and psychosis associated with Alzheimer's disease.
Q3: What were the key findings from the clinical trials of this compound for schizophrenia?
A3: A phase 1b trial showed that this compound (30mg once daily and 20mg twice daily) resulted in statistically significant and clinically meaningful improvements in the Positive and Negative Syndrome Scale (PANSS) total score in patients with schizophrenia after six weeks. However, two subsequent Phase 2 trials (EMPOWER-1 and EMPOWER-2) did not meet their primary endpoint of a statistically significant reduction in PANSS total score compared to placebo at week 6.
Q4: What is the safety and tolerability profile of this compound observed in clinical trials?
A4: this compound was generally well-tolerated in clinical trials. The most commonly reported adverse events included headache, dry mouth, and dyspepsia. Notably, it was not associated with a higher incidence of extrapyramidal symptoms or weight gain compared to placebo. Modest and transient increases in blood pressure and heart rate were observed at the beginning of treatment but were not considered clinically significant by week 6.
Experimental Protocols
In Vitro Characterization of this compound
1. Calcium Mobilization Assay for M4 Receptor Potentiation
This assay is used to determine the potency of this compound as a positive allosteric modulator of the M4 receptor. Since the M4 receptor typically couples to Gαi/o, which inhibits adenylyl cyclase, it is often necessary to use a cell line engineered to elicit a calcium response, for example, by co-expressing a promiscuous G-protein like Gα15 or a chimeric G-protein such as Gqi5.
Methodology:
-
Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing the human M4 receptor and a promiscuous G-protein (e.g., CHO-K1/M4/Gα15 or hM4/Gqi5-CHO).
-
Reagents:
-
Calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid, pH 7.4).
-
Acetylcholine (ACh) as the orthosteric agonist.
-
This compound.
-
-
Procedure:
-
Cell Plating: Plate the CHO-M4 cells in 96-well or 384-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye solution for approximately 45-60 minutes at 37°C.
-
Compound Addition:
-
Prepare serial dilutions of this compound.
-
Add this compound to the wells and incubate for a short period (e.g., 1-2 minutes).
-
Add a sub-maximal (EC20) concentration of acetylcholine to stimulate the receptor.
-
-
Signal Detection: Use a fluorescence plate reader to measure the change in intracellular calcium concentration. For Fluo-4 AM, measure fluorescence intensity. For Fura-2 AM, measure the ratio of fluorescence at dual excitation wavelengths (340/380 nm).
-
Data Analysis: Plot the concentration-response curve for this compound in the presence of a fixed concentration of acetylcholine to determine its EC50 value (the concentration at which it elicits 50% of its maximal potentiating effect).
-
Experimental Workflow for Calcium Mobilization Assay
Caption: Workflow for in vitro calcium mobilization assay.
In Vivo Characterization of this compound
2. Amphetamine-Induced Hyperlocomotion Model
This is a widely used preclinical model to assess the antipsychotic potential of a compound. Amphetamine induces an increase in locomotor activity in rodents, which is considered to model the positive symptoms of schizophrenia.
Methodology:
-
Animals: Male Sprague-Dawley rats or mice.
-
Apparatus: Open-field arenas equipped with infrared beams to automatically record locomotor activity.
-
Reagents:
-
d-Amphetamine sulfate.
-
This compound.
-
Vehicle for drug administration (e.g., 10% Tween 80 in sterile water).
-
-
Procedure:
-
Acclimation: Acclimate the animals to the testing room and the open-field arenas.
-
Baseline Activity: Place the animals in the arenas and record their baseline locomotor activity for a set period (e.g., 30 minutes).
-
Drug Administration:
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneally or orally).
-
After a pre-determined time (based on the compound's pharmacokinetics), administer d-amphetamine (e.g., 1-2 mg/kg, subcutaneously).
-
-
Post-Injection Monitoring: Immediately place the animals back into the arenas and record their locomotor activity for an extended period (e.g., 60-90 minutes).
-
Data Analysis: Compare the total distance traveled or the number of beam breaks between the different treatment groups to determine if this compound can attenuate the amphetamine-induced hyperlocomotion.
-
Experimental Workflow for Amphetamine-Induced Hyperlocomotion
Caption: Workflow for in vivo amphetamine-induced hyperlocomotion model.
Troubleshooting Guide
Issue 1: High variability or low signal in the in vitro calcium mobilization assay.
-
Question: My calcium mobilization assay results are inconsistent. What could be the cause?
-
Answer:
-
Cell Health and Passage Number: Ensure cells are healthy and within a consistent, low passage number range. Over-passaged cells can have altered receptor expression and signaling.
-
Dye Loading: Inconsistent dye loading can lead to variability. Ensure a consistent incubation time and temperature. Some cell lines may require optimization of the dye concentration or the use of a potentiator like probenecid to prevent dye extrusion.
-
Agonist Concentration: The EC20 concentration of acetylcholine can drift over time with changes in cell responsiveness. It is crucial to re-determine the EC20 for each experiment.
-
Compound Solubility: Poor solubility of this compound can lead to inaccurate concentrations. Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) before diluting in assay buffer. The final DMSO concentration should be consistent across all wells and typically kept below 0.5%.
-
Issue 2: this compound shows lower potency in rodent M4 receptor assays compared to human M4 receptor assays.
-
Question: Why is this compound less potent in my rat cell line compared to the human cell line?
-
Answer: This is a known challenge with some M4 PAMs.
-
Species Differences: There can be sequence variations in the allosteric binding site of the M4 receptor between species, leading to differences in PAM affinity and cooperativity. It is important to characterize the potency of this compound in the relevant species for your in vivo studies.
-
Probe Dependence: The observed potency of a PAM can depend on the orthosteric agonist used. The interaction between the PAM, the receptor, and the agonist is complex. You may observe different potentiation effects with different agonists.
-
Issue 3: Unexpected off-target effects in vivo.
-
Question: I am observing unexpected behavioral or physiological effects in my animal studies. Could these be off-target effects of this compound?
-
Answer: While this compound is highly selective for the M4 receptor, it is essential to consider potential off-target effects.
-
Selectivity Profiling: Conduct a comprehensive selectivity screen against other muscarinic receptor subtypes (M1, M2, M3, M5) and a broader panel of receptors and ion channels to rule out off-target activities.
-
Metabolites: Consider the potential activity of this compound metabolites. In vivo, the parent compound may be converted to active metabolites with different selectivity profiles.
-
Dose-Response: Perform a thorough dose-response study to ensure the observed effects are dose-dependent and occur at concentrations consistent with M4 receptor engagement.
-
Issue 4: Difficulty with this compound formulation for in vivo studies.
-
Question: I am having trouble dissolving this compound for administration to my research animals. What can I do?
-
Answer:
-
Vehicle Selection: For many preclinical compounds, a vehicle such as 10% Tween 80 in sterile water can be effective. Other options include solutions containing cyclodextrins, which can improve the solubility of hydrophobic compounds.
-
Sonication: Sonication can help to create a uniform suspension or solution.
-
pH Adjustment: The solubility of some compounds is pH-dependent. Adjusting the pH of the formulation may improve solubility.
-
Stability: It is crucial to assess the stability of the formulation over the duration of the experiment. Some compounds may degrade or precipitate out of solution over time.
-
Quantitative Data Summary
Table 1: this compound Clinical Trial Dosing and Key Efficacy Results
| Trial Phase | Dosage Regimen | Treatment Duration | Change in PANSS Total Score from Baseline (vs. Placebo) | Reference |
|---|---|---|---|---|
| Phase 1b | 30 mg once daily | 6 weeks | -12.7 points (p=0.023) | |
| Phase 1b | 20 mg twice daily | 6 weeks | -11.1 points (p=0.047) |
| Phase 2 (EMPOWER-1 & 2) | 10 mg, 15 mg, 30 mg once daily | 6 weeks | Not statistically significant | |
Table 2: Common Adverse Events in this compound Clinical Trials
| Adverse Event | Frequency in this compound Groups | Frequency in Placebo Group | Reference |
|---|---|---|---|
| Headache | 13.0% - 14.6% | 9.4% - 10.8% | |
| Dry Mouth | 0.8% - 9.3% | 0.8% - 2.3% |
| Dyspepsia | 2.3% - 7.8% | 1.5% - 3.1% | |
Signaling Pathway Diagram
This compound's Proposed Mechanism of Action
Caption: Proposed signaling pathway of this compound at the M4 receptor.
References
Strategies for reducing variability in Emraclidine research data
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing variability in their Emraclidine research data.
Troubleshooting Guides
This section provides solutions to common issues encountered during experiments with this compound, a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor.
| Issue | Potential Cause | Recommended Solution |
| High variability in replicate wells for in vitro functional assays (e.g., GTPγS binding, calcium mobilization) | Inconsistent cell density or health; variability in compound dispensing; presence of endogenous acetylcholine in cell preparations. | Ensure a homogenous cell suspension and consistent cell seeding density. Verify the accuracy and precision of liquid handling equipment. Thoroughly wash cell preparations to remove any residual endogenous ligands that could compete with the orthosteric agonist.[1] |
| Low or no potentiation of the orthosteric agonist effect by this compound | Suboptimal concentration of the orthosteric agonist ("probe"); incorrect assay buffer composition; this compound degradation. | The effect of a PAM is highly dependent on the concentration of the orthosteric agonist. Determine the EC20 or a similar submaximal concentration of the agonist for the assay. Ensure the assay buffer conditions (e.g., pH, ionic strength) are optimal for M4 receptor activity. Prepare fresh solutions of this compound for each experiment, as its stability in solution may vary. |
| Observed potency (EC50) of this compound differs significantly between experiments or from published data | "Probe dependence" - the observed potency of a PAM can vary depending on the orthosteric agonist used; species differences in the M4 receptor; cell line-specific differences in receptor expression and coupling. | Be consistent with the orthosteric agonist and its concentration used across experiments. If comparing data, ensure the same agonist was used. Be aware that this compound's cooperativity with acetylcholine may differ between human and rodent M4 receptors.[2][3] Use a consistent cell line and passage number, as receptor expression levels can influence assay outcomes.[4][5] |
| High non-specific binding in radioligand binding assays | Inappropriate concentration of radioligand; insufficient washing; issues with the filter plates. | Use a radioligand concentration at or near its Kd for the M4 receptor. Optimize the number and volume of washes to reduce background signal without dissociating specifically bound radioligand. Ensure the filter plates are compatible with the assay and properly pre-treated if necessary. |
| Inconsistent results in animal models of psychosis | Variability in drug administration and bioavailability; differences in animal handling and stress levels; diurnal variations in M4 receptor sensitivity. | Use precise dosing techniques and, if possible, measure plasma concentrations of this compound to correlate with behavioral effects. Standardize animal handling procedures to minimize stress, which can impact neurotransmitter systems. Conduct behavioral testing at the same time of day to account for potential circadian rhythms in receptor expression or signaling. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a positive allosteric modulator (PAM) that selectively targets the M4 muscarinic acetylcholine receptor. It does not activate the receptor directly but enhances the receptor's response to the endogenous neurotransmitter, acetylcholine. This mechanism is thought to indirectly regulate dopamine levels in the striatum, which is relevant for its potential antipsychotic effects, without directly blocking dopamine D2 receptors, a common mechanism of current antipsychotics that can lead to motor side effects.
Q2: Why did the Phase 2 clinical trials for this compound fail to meet their primary endpoints?
A2: The EMPOWER-1 and EMPOWER-2 Phase 2 trials did not show a statistically significant improvement in the Positive and Negative Syndrome Scale (PANSS) total score compared to placebo. One contributing factor identified was a high placebo response in the trials, which can make it difficult to demonstrate the efficacy of the investigational drug.
Q3: What is "probe dependence" and how does it affect this compound research?
A3: Probe dependence is a phenomenon where the observed effect of an allosteric modulator, like this compound, varies depending on the specific orthosteric agonist (the "probe") used in the assay. This means that the potency and efficacy of this compound can appear different when studied in the presence of acetylcholine versus other agonists like oxotremorine or xanomeline. This is a critical source of variability, and researchers should consistently use the same orthosteric agonist at a fixed concentration to ensure data comparability.
Q4: Are there species-specific differences to consider when studying this compound?
A4: Yes, the cooperativity between an M4 PAM and an orthosteric agonist can differ between species, such as between human and rodent M4 receptors. This can lead to variations in the observed potency and efficacy of this compound in preclinical animal models compared to human-based in vitro assays. These differences are important to consider when translating preclinical findings to clinical studies.
Q5: What are the key downstream signaling pathways of the M4 receptor that this compound modulates?
A5: The M4 receptor primarily couples to Gαi/o proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels. This compound, as a PAM, enhances acetylcholine's ability to activate this inhibitory pathway.
Quantitative Data Summary
The following table summarizes representative data from clinical trials of this compound. Note that the Phase 2 trials did not meet their primary endpoints.
| Trial | Treatment Group | Number of Participants (n) | Baseline PANSS Total Score (Mean) | Change from Baseline in PANSS Total Score (LS Mean) |
| Phase 1b | This compound 30mg once daily | 27 | Not Reported | -12.7 |
| This compound 20mg twice daily | 27 | Not Reported | -11.1 | |
| Placebo | 27 | Not Reported | Not Reported | |
| EMPOWER-1 (Phase 2) | This compound 10mg once daily | 125 | 97.6 | -14.7 |
| This compound 30mg once daily | 127 | 97.9 | -16.5 | |
| Placebo | 127 | 98.3 | -13.5 | |
| EMPOWER-2 (Phase 2) | This compound 15mg once daily | 122 | 98.0 | -18.5 |
| This compound 30mg once daily | 123 | 97.2 | -14.2 | |
| Placebo | 128 | 97.4 | -16.1 |
Data for Phase 1b is based on a press release and may not be directly comparable to the Phase 2 data. The Phase 2 data is from the EMPOWER-1 and EMPOWER-2 trials.
Experimental Protocols
GTPγS Binding Assay for M4 Receptor Positive Allosteric Modulators
This protocol is for determining the effect of this compound on agonist-stimulated [³⁵S]GTPγS binding to membranes from cells expressing the M4 muscarinic receptor.
Materials:
-
Membrane preparation from cells stably expressing the human M4 receptor
-
[³⁵S]GTPγS
-
GTPγS Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4
-
GDP
-
Orthosteric agonist (e.g., acetylcholine)
-
This compound
-
Non-specific binding control (unlabeled GTPγS)
-
96-well filter plates
-
Scintillation fluid
Procedure:
-
Thaw the M4 receptor membrane preparation on ice.
-
Prepare serial dilutions of this compound and the orthosteric agonist in GTPγS Assay Buffer.
-
In a 96-well plate, add in the following order:
-
GTPγS Assay Buffer
-
GDP to a final concentration of 10 µM.
-
Membrane preparation (e.g., 10-20 µg protein per well).
-
This compound at various concentrations.
-
Orthosteric agonist at a fixed, submaximal concentration (e.g., EC₂₀).
-
-
For total binding wells, add vehicle instead of this compound.
-
For non-specific binding wells, add a saturating concentration of unlabeled GTPγS.
-
Initiate the binding reaction by adding [³⁵S]GTPγS to a final concentration of ~0.1 nM.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through the filter plates using a vacuum manifold.
-
Wash the filters three times with ice-cold GTPγS Assay Buffer.
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the EC₅₀ and Emax of this compound's potentiation.
Calcium Mobilization Assay
This protocol measures the potentiation of acetylcholine-induced intracellular calcium mobilization by this compound in cells co-expressing the M4 receptor and a chimeric G-protein (e.g., Gαqi5) that couples to the calcium signaling pathway.
Materials:
-
Cells stably co-expressing the human M4 receptor and a suitable chimeric G-protein (e.g., CHO-hM4/Gαqi5).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Acetylcholine
-
This compound
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Seed the cells in 96-well plates and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (e.g., incubate with Fura-2 AM for 60 minutes at 37°C).
-
Wash the cells with Assay Buffer to remove excess dye.
-
Prepare serial dilutions of this compound and acetylcholine in Assay Buffer.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Add this compound at various concentrations to the wells and incubate for a short period (e.g., 2-5 minutes).
-
Add a fixed, submaximal concentration (e.g., EC₂₀) of acetylcholine to the wells.
-
Immediately begin kinetic measurement of fluorescence intensity for 1-2 minutes.
-
Analyze the data by calculating the peak fluorescence response and fitting the concentration-response curves to determine the EC₅₀ of this compound's potentiation.
Mandatory Visualizations
Caption: M4 muscarinic receptor signaling pathway modulated by this compound.
Caption: General experimental workflow for characterizing a positive allosteric modulator.
References
- 1. benchchem.com [benchchem.com]
- 2. Impact of species variability and ‘probe-dependence’ on the detection and in vivo validation of allosteric modulation at the M4 muscarinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of species variability and 'probe-dependence' on the detection and in vivo validation of allosteric modulation at the M4 muscarinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of host cell line choice on glycan profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Emraclidine vs. Traditional Antipsychotics: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of emraclidine, a novel M4-selective positive allosteric modulator, with traditional antipsychotic agents for the treatment of schizophrenia. The information is based on available clinical trial data and aims to provide a comprehensive overview for research and development professionals.
Mechanism of Action: A Tale of Two Pathways
Traditional antipsychotics have long been the cornerstone of schizophrenia treatment, primarily exerting their effects through the dopaminergic system. In contrast, this compound represents a new therapeutic approach by targeting the muscarinic cholinergic system.
Traditional Antipsychotics: These drugs are broadly classified into two generations. First-generation (typical) antipsychotics are potent antagonists of the dopamine D2 receptor.[1][2][3] Second-generation (atypical) antipsychotics also block D2 receptors, but with a lower affinity and a high ratio of serotonin 5-HT2A to D2 receptor blockade, which is thought to contribute to their different side-effect profile.[1][2] The therapeutic effect of these agents is attributed to the blockade of dopamine receptors in the mesolimbic pathway.
This compound: This investigational drug is a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor. By selectively enhancing the activity of the M4 receptor, this compound is designed to indirectly modulate dopamine signaling in the striatum without directly blocking dopamine receptors. This novel mechanism has been hypothesized to reduce psychotic symptoms while potentially avoiding the motor and metabolic side effects associated with direct dopamine receptor antagonism.
Clinical Efficacy: A Review of the Data
The efficacy of antipsychotic medications is primarily assessed by the change in the Positive and Negative Syndrome Scale (PANSS) total score from baseline. Recent Phase 2 clinical trials of this compound, however, did not demonstrate a statistically significant improvement compared to placebo.
Table 1: Change from Baseline in PANSS Total Score in this compound Phase 2 EMPOWER Trials
| Trial | Treatment Group | N | Baseline PANSS (SD) | LS Mean Change from Baseline (95% CI) |
| EMPOWER-1 | Placebo | 127 | 98.3 (8.16) | -13.5 (-17.0, -10.0) |
| This compound 10 mg QD | 125 | 97.6 (7.65) | -14.7 (-18.1, -11.2) | |
| This compound 30 mg QD | 127 | 97.9 (7.89) | -16.5 (-20.0, -13.1) | |
| EMPOWER-2 | Placebo | 128 | 97.4 (8.22) | -16.1 (-19.4, -12.8) |
| This compound 15 mg QD | 122 | 98.0 (8.49) | -18.5 (-22.0, -15.0) | |
| This compound 30 mg QD | 123 | 97.2 (7.75) | -14.2 (-17.6, -10.8) |
Data from the EMPOWER-1 and EMPOWER-2 Phase 2 trials as of November 2024. The trials did not meet their primary endpoint of a statistically significant reduction in PANSS total score compared to placebo at week 6.
In contrast, a prior Phase 1b trial had shown a statistically significant improvement in PANSS total score with this compound 30mg once daily compared to placebo.
Experimental Protocols
EMPOWER Phase 2 Clinical Trials (EMPOWER-1 and EMPOWER-2)
-
Study Design: The EMPOWER program consisted of two parallel, randomized, double-blind, placebo-controlled Phase 2 trials.
-
Participants: Adults with a diagnosis of schizophrenia who were experiencing an acute exacerbation of psychotic symptoms. Participants had a baseline PANSS total score between 85 and 120.
-
Intervention: Patients were randomized to receive once-daily oral doses of this compound or placebo for 6 weeks. The doses studied were 10 mg and 30 mg in EMPOWER-1, and 15 mg and 30 mg in EMPOWER-2.
-
Primary Endpoint: The primary efficacy endpoint was the change from baseline in the PANSS total score at week 6 compared to placebo.
-
Safety Assessments: Safety and tolerability were monitored throughout the trials, including the incidence of adverse events.
Signaling Pathway Diagrams
Caption: Signaling pathway of traditional antipsychotics.
Caption: Signaling pathway of this compound.
Experimental Workflow
Caption: Workflow of a typical antipsychotic clinical trial.
References
Emraclidine vs. Xanomeline: A Comparative Analysis of M4 Selectivity and Side Effect Profiles
For Researchers, Scientists, and Drug Development Professionals
The landscape of schizophrenia treatment is evolving, with a shift towards novel mechanisms of action that move beyond direct dopamine D2 receptor antagonism. Among the most promising new targets are the muscarinic acetylcholine receptors, particularly the M4 subtype. This guide provides a detailed comparison of two key investigational drugs in this class: emraclidine and xanomeline. We will delve into their distinct mechanisms of action, M4 receptor selectivity based on available preclinical data, and their respective side effect profiles as observed in clinical trials.
Introduction to this compound and Xanomeline
This compound (CVL-231) is a novel, orally administered, highly selective M4 muscarinic receptor positive allosteric modulator (PAM).[1][2][3] As a PAM, this compound does not directly activate the M4 receptor but rather enhances the receptor's response to the endogenous neurotransmitter, acetylcholine.[4][5] This mechanism is designed to offer a more targeted approach to modulating the dopamine system, which is implicated in the pathophysiology of schizophrenia.
Xanomeline , on the other hand, is a muscarinic receptor agonist with a preference for the M1 and M4 subtypes. It directly binds to and activates these receptors. In its clinical application as KarXT (or Cobenfy), xanomeline is co-formulated with trospium chloride, a peripherally acting muscarinic antagonist, to mitigate the cholinergic side effects that occur outside of the central nervous system.
Mechanism of Action and M4 Signaling Pathway
Both this compound and xanomeline aim to modulate dopaminergic signaling in the striatum through their action on the M4 receptor, albeit through different mechanisms. The activation of M4 receptors, which are G protein-coupled receptors (GPCRs), initiates a signaling cascade that ultimately leads to a reduction in dopamine release. This is believed to contribute to their antipsychotic effects.
Figure 1: M4 Receptor Signaling Pathway and Drug Mechanisms.
M4 Receptor Selectivity: A Quantitative Comparison
The selectivity of a drug for its target receptor over other related receptors is a critical factor in determining its efficacy and side effect profile. This compound was developed as a highly selective M4 PAM to minimize the off-target effects associated with broader-acting muscarinic agents. Xanomeline, while showing a preference for M1 and M4 receptors, does exhibit activity at other muscarinic subtypes.
| Receptor Subtype | This compound (Activity) | Xanomeline (Ki - binding affinity) |
| M1 | Not available in public sources | Low teen range (nM) |
| M2 | Not available in public sources | 30s or higher (nM) |
| M3 | Not available in public sources | 30s or higher (nM) |
| M4 | Highly Selective Positive Allosteric Modulator | Low teen range (nM) |
| M5 | Not available in public sources | 30s or higher (nM) |
Experimental Protocols for Determining Receptor Selectivity
The determination of a compound's receptor selectivity profile involves a series of in vitro experiments. While detailed, step-by-step protocols from the primary developers are proprietary, the following represents a generalized methodology based on common practices in pharmacology.
Radioligand Binding Assays (for Xanomeline)
This method is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Figure 2: Generalized Radioligand Binding Assay Workflow.
Functional Assays (for this compound and Xanomeline)
Functional assays measure the cellular response to receptor activation or modulation. For G-protein coupled receptors like the M4 receptor, common readouts include changes in intracellular second messengers like calcium or cyclic AMP (cAMP).
Calcium Mobilization Assay (Example for a PAM):
This assay is suitable for assessing the activity of a PAM like this compound.
-
Cell Culture: Use a cell line engineered to express the human M4 muscarinic receptor.
-
Loading with a Calcium-Sensitive Dye: Incubate the cells with a fluorescent dye that changes its light emission upon binding to calcium.
-
Baseline Measurement: Measure the baseline fluorescence of the cells.
-
Application of Compounds: Add a low concentration of an agonist (like acetylcholine) to elicit a submaximal response. Then, add varying concentrations of the PAM (this compound).
-
Fluorescence Measurement: Continuously measure the fluorescence to detect changes in intracellular calcium concentration.
-
Data Analysis: Plot the change in fluorescence against the concentration of the PAM to determine its potency (EC50) and efficacy.
Side Effect Profiles: A Clinical Trial Data Comparison
The side effect profiles of this compound and xanomeline (as KarXT) have been characterized in several clinical trials. The following tables summarize the incidence of treatment-emergent adverse events (TEAEs) from key studies.
This compound Side Effect Profile
The following data is from the Phase 2 EMPOWER-1 and EMPOWER-2 trials.
| Adverse Event | EMPOWER-1 (10mg) | EMPOWER-1 (30mg) | EMPOWER-1 (Placebo) | EMPOWER-2 (15mg) | EMPOWER-2 (30mg) | EMPOWER-2 (Placebo) |
| Headache | 14.1% | 13.2% | 9.4% | 14.6% | 13.0% | 10.8% |
| Dry Mouth | 3.9% | 9.3% | 2.3% | 0.8% | 5.3% | 0.8% |
| Dyspepsia | 3.9% | 7.8% | 3.1% | 3.1% | 2.3% | 1.5% |
Data sourced from AbbVie Phase 2 Results Update.
In a Phase 1b trial, this compound was associated with modest, transient increases in blood pressure and heart rate at the beginning of treatment, which subsided over time.
Xanomeline (KarXT) Side Effect Profile
The following data is from the EMERGENT-2 and EMERGENT-3 Phase 3 trials.
| Adverse Event | EMERGENT-2 (KarXT) | EMERGENT-2 (Placebo) | EMERGENT-3 (KarXT) | EMERGENT-3 (Placebo) |
| Constipation | 21% | 10% | 12.8% | 3.9% |
| Dyspepsia | 19% | 8% | 16.0% | 1.6% |
| Nausea | 19% | 6% | 19.2% | 1.6% |
| Vomiting | 14% | 1% | 16.0% | 0.8% |
| Headache | 14% | 12% | Not Reported | Not Reported |
| Hypertension | 10% | 1% | 6.4% | 1.6% |
| Dizziness | 9% | 3% | Not Reported | Not Reported |
| Diarrhea | 6% | 3% | 5.6% | 0.8% |
Data sourced from EMERGENT-2 and EMERGENT-3 clinical trial publications.
Notably, in the EMERGENT-2 trial, rates of extrapyramidal symptoms, akathisia, and weight gain were similar between the KarXT and placebo groups.
Summary and Conclusion
This compound and xanomeline represent two distinct approaches to modulating the M4 muscarinic receptor for the treatment of schizophrenia.
-
This compound , as a highly selective M4 PAM, offers a targeted mechanism that is designed to minimize off-target effects. Its side effect profile in clinical trials has been characterized by headache, dry mouth, and dyspepsia. However, recent Phase 2 trials did not meet their primary endpoint for efficacy in improving schizophrenia symptoms.
-
Xanomeline , in combination with trospium as KarXT, is an M1/M4-preferring agonist. This dual agonism may contribute to its therapeutic effects. Its side effect profile is predominantly gastrointestinal in nature, a consequence of its cholinergic agonist activity that is partially mitigated by the co-formulation with trospium. Clinical trials have demonstrated its efficacy in treating the symptoms of schizophrenia.
The choice between a highly selective allosteric modulator and a broader-acting agonist will likely depend on a careful balance of efficacy and tolerability for individual patients. The ongoing research and clinical development of these and other muscarinic-targeting compounds will continue to shed light on the therapeutic potential of this novel class of antipsychotics.
References
- 1. news.abbvie.com [news.abbvie.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a novel positive allosteric modulator of cholinergic M4 receptors, for the treatment of schizophrenia: a two-part, randomised, double-blind, placebo-controlled, phase 1b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. seekingalpha.com [seekingalpha.com]
- 5. horizonscandb.pcori.org [horizonscandb.pcori.org]
Validating Emraclidine's Mechanism of Action: A Comparative Guide Using M4 Receptor Knockout Models
For Immediate Release
This guide provides a comprehensive comparison of emraclidine, a selective M4 muscarinic acetylcholine receptor positive allosteric modulator (PAM), with alternative M4-targeting compounds. It delves into the critical role of M4 receptor knockout models in validating the mechanism of action for this class of drugs and presents supporting experimental data for researchers, scientists, and drug development professionals.
This compound (formerly CVL-231) is an investigational therapeutic agent that has been developed for the treatment of schizophrenia.[1][2] Its mechanism of action, centered on the selective positive allosteric modulation of the M4 receptor, represents a novel approach to treating psychosis.[1][2] This strategy aims to indirectly modulate dopamine signaling in the striatum, potentially offering a safer alternative to traditional antipsychotics that directly block dopamine D2 receptors and are associated with significant side effects.[2] However, recent Phase 2 clinical trials (EMPOWER-1 and EMPOWER-2) for this compound did not meet their primary endpoint of statistically significant improvement in the Positive and Negative Syndrome Scale (PANSS) total score compared to placebo.
This guide will explore the foundational preclinical evidence that supports the M4 receptor as a valid antipsychotic target, with a particular focus on data from M4 receptor knockout mouse models. While direct studies validating this compound in M4 knockout mice are not publicly available, data from analogous M4-selective PAMs and agonists in these models provide a strong rationale for its mechanism of action.
The M4 Receptor and its Role in Psychosis
The M4 muscarinic acetylcholine receptor is highly expressed in the striatum, a key brain region implicated in the pathophysiology of schizophrenia. Activation of M4 receptors is understood to indirectly regulate dopamine levels, offering a targeted approach to ameliorate the hyperdopaminergic state associated with psychosis. Preclinical studies have consistently shown that M4 receptor modulators can produce robust antipsychotic-like effects in animal models.
Validating M4-Targeted Therapies with Knockout Models
The use of M4 receptor knockout (KO) mice has been instrumental in confirming that the antipsychotic-like effects of M4-targeting compounds are indeed mediated by this specific receptor subtype. These models provide a definitive test of on-target activity.
Evidence from M4 PAMs in Knockout Mice
Studies on the selective M4 PAM, VU0152100, have demonstrated the indispensable role of the M4 receptor in its pharmacological effects. In wild-type mice, VU0152100 effectively reverses amphetamine-induced hyperlocomotion, a standard preclinical model of psychosis. However, these effects are completely absent in M4 receptor knockout mice, providing clear evidence that the antipsychotic-like activity of VU0152100 is M4-dependent.
Evidence from M1/M4 Agonists in Knockout Mice
Similarly, the antipsychotic-like effects of xanomeline, a muscarinic agonist with preference for M1 and M4 receptors, have been shown to be mediated by the M4 receptor. In studies using mice lacking the M4 receptor specifically in D1 dopamine receptor-expressing cells (D1-M4-KO), the ability of xanomeline to attenuate amphetamine-induced hyperactivity and apomorphine-induced climbing was almost completely abolished. This highlights the critical role of M4 receptors within this specific neuronal population for mediating antipsychotic effects.
Quantitative Comparison of M4-Targeting Compounds
The following tables summarize key preclinical data for this compound and alternative M4-targeting compounds. It is important to note the absence of publicly available, direct head-to-head comparative data in M4 knockout models.
| Compound | Class | M4 Receptor Affinity (Ki) | M4 Receptor Potency (EC50) | M4 Selectivity | Reference |
| This compound (CVL-231) | M4 PAM | Data not available | Data not available | Highly Selective for M4 | |
| VU0152100 | M4 PAM | Not applicable (PAM) | 380 ± 93 nM | Selective for M4 over M1, M2, M3, and M5 | |
| Xanomeline | M1/M4 Agonist | ~2.5 nM (human M4) | ~5 nM (human M4) | Preferential for M1/M4 |
| Compound | Animal Model | Key Finding in M4 KO Model | Reference |
| VU0152100 | Amphetamine-induced hyperlocomotion in mice | Reversal of hyperlocomotion is absent in M4 KO mice. | |
| Xanomeline | Amphetamine-induced hyperactivity and apomorphine-induced climbing in mice | Antipsychotic-like effects are almost completely abolished in D1-M4-KO mice. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of these key findings.
M4 Receptor Knockout Mouse Behavioral Assays
Objective: To determine if the antipsychotic-like effects of an M4 modulator are dependent on the M4 receptor.
Protocol:
-
Animals: Male and female M4 receptor knockout mice and wild-type littermates are used.
-
Apparatus: Open-field arenas equipped with automated activity monitoring systems.
-
Procedure:
-
Mice are habituated to the testing room for at least 60 minutes.
-
Mice are pre-treated with the test compound (e.g., VU0152100) or vehicle via intraperitoneal (IP) injection.
-
After a pre-treatment period (e.g., 30 minutes), mice are administered d-amphetamine (e.g., 2 mg/kg, IP) or saline.
-
Locomotor activity (distance traveled, rearing, etc.) is recorded for a specified duration (e.g., 90 minutes).
-
-
Data Analysis: Locomotor activity data is analyzed using a two-way ANOVA with treatment and genotype as factors. Post-hoc tests are used to compare individual groups. A significant interaction between treatment and genotype, where the compound reduces amphetamine-induced hyperactivity in wild-type but not in M4 KO mice, indicates M4-dependent efficacy.
In Vivo Microdialysis for Dopamine Release
Objective: To measure the effect of an M4 modulator on striatal dopamine release.
Protocol:
-
Animals: Anesthetized rats or mice.
-
Surgical Procedure: A microdialysis probe is stereotaxically implanted into the striatum.
-
Microdialysis: The probe is perfused with artificial cerebrospinal fluid (aCSF). After a stabilization period, baseline dialysate samples are collected.
-
Drug Administration: The test compound is administered systemically (e.g., IP) or locally through the microdialysis probe.
-
Stimulation (optional): Dopamine release can be evoked by local administration of a stimulant like amphetamine or by electrical stimulation of dopaminergic pathways.
-
Sample Analysis: Dopamine concentrations in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Changes in dopamine levels from baseline are calculated and compared between treatment groups.
Visualizing the Pathway and Experimental Logic
Caption: M4 receptor signaling pathway and the modulatory effect of this compound.
Caption: Experimental workflow for validating M4-dependent drug effects using knockout mice.
Caption: Logical relationship between this compound, alternatives, and knockout model validation.
Conclusion
The validation of M4-targeted therapies heavily relies on preclinical studies utilizing M4 receptor knockout models. While direct evidence for this compound in such models is not publicly available, the wealth of data from analogous M4-selective PAMs and agonists strongly supports its proposed mechanism of action. The abolishment of antipsychotic-like effects of these compounds in M4 knockout mice provides a compelling rationale for the continued investigation of selective M4 modulators, despite the recent clinical trial setbacks for this compound. This guide underscores the importance of robust preclinical validation in targeted drug discovery and provides a framework for comparing novel M4-targeting therapeutics.
References
Head-to-Head Comparison of Emraclidine and Other M4 Modulators: A Guide for Researchers
For Immediate Publication
This guide provides a comprehensive, data-driven comparison of Emraclidine (CVL-231), a selective M4 muscarinic acetylcholine receptor positive allosteric modulator (PAM), with other notable M4 modulators, primarily focusing on the clinically advanced compound Xanomeline, the active component of KarXT (xanomeline-trospium). This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by available clinical and preclinical data.
Introduction to M4 Receptor Modulation in Neuropsychiatric Disorders
The M4 muscarinic acetylcholine receptor, a Gi/o-coupled G-protein coupled receptor (GPCR), has emerged as a promising therapeutic target for neuropsychiatric disorders, particularly schizophrenia.[1] Located predominantly in the striatum, the M4 receptor plays a crucial role in modulating dopamine release.[2] Activation of M4 receptors is hypothesized to indirectly temper the hyperdopaminergic state associated with psychosis, without the direct D2 receptor blockade characteristic of current antipsychotics, thereby potentially avoiding their associated motor and metabolic side effects.[2][3] Two primary strategies to leverage this target have reached advanced clinical development: selective positive allosteric modulation, exemplified by this compound, and direct agonism, seen with Xanomeline.
Mechanism of Action: A Tale of Two Modalities
The fundamental difference between this compound and Xanomeline lies in their interaction with the M4 receptor.
-
This compound: As a Positive Allosteric Modulator (PAM), this compound binds to a site on the M4 receptor that is distinct from the binding site of the endogenous ligand, acetylcholine (ACh).[2] It does not activate the receptor on its own but enhances the receptor's response to ACh. This mechanism is designed to offer a more nuanced modulation of the M4 receptor, amplifying its natural signaling patterns.
-
Xanomeline: In contrast, Xanomeline is an orthosteric agonist, meaning it binds directly to the same site as acetylcholine to activate the M4 receptor. Importantly, Xanomeline is not exclusively selective for the M4 receptor; it is also a potent agonist of the M1 muscarinic receptor. This dual M1/M4 agonism is a key differentiator from this compound's selective M4 modulation. To mitigate peripheral cholinergic side effects caused by Xanomeline, KarXT is co-formulated with trospium, a peripherally restricted muscarinic antagonist.
Comparative Clinical Efficacy and Safety
The most robust head-to-head comparison can be drawn from the respective clinical trial programs for this compound (EMPOWER trials) and KarXT (EMERGENT trials) in patients with schizophrenia.
Efficacy Data
The primary measure of efficacy in these trials was the change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score, a standard measure of symptom severity in schizophrenia.
| Compound | Trial(s) | Primary Endpoint | Key Findings |
| This compound | Phase 1b | Change from baseline in PANSS total score at Week 6 | Statistically significant improvement vs. placebo (-12.7 points for 30mg QD, p=0.023). |
| EMPOWER-1 & EMPOWER-2 (Phase 2) | Change from baseline in PANSS total score at Week 6 | Did not meet primary endpoint. No statistically significant difference compared to placebo. | |
| KarXT (Xanomeline-Trospium) | EMERGENT-1, -2, & -3 (Phase 2 & 3) | Change from baseline in PANSS total score at Week 5 | Statistically significant and clinically meaningful improvements vs. placebo across all trials (e.g., -9.6 point difference in EMERGENT-2). |
Table 1: Summary of Clinical Efficacy in Schizophrenia Trials.
Safety and Tolerability Profile
A key rationale for developing muscarinic modulators is to improve upon the safety profile of existing antipsychotics. The table below summarizes the most frequently reported adverse events in the respective clinical trials.
| Adverse Event | This compound (EMPOWER Trials - Pooled) | KarXT (EMERGENT Trials) | Placebo (Representative) |
| Headache | ~13-14% | Reported | ~9-11% |
| Dry Mouth | ~4-9% | Reported | ~1-2% |
| Dyspepsia | ~4-8% | Reported | ~1-3% |
| Nausea | Reported | Higher incidence than placebo | Reported |
| Vomiting | Reported | Higher incidence than placebo | Reported |
| Constipation | Not prominent | Higher incidence than placebo | Reported |
| Extrapyramidal Symptoms | Not associated | Not associated | Not associated |
| Weight Gain | Not associated | Not associated | Not associated |
Table 2: Comparative Safety and Tolerability Overview.
Signaling Pathways and Experimental Workflows
M4 Receptor Signaling Pathway
Activation of the M4 receptor by an agonist or potentiation by a PAM leads to the activation of the associated Gi/o protein. This initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP ultimately modulates downstream effectors, contributing to the regulation of neurotransmitter release.
Generalized Clinical Trial Workflow for Novel Antipsychotics
The clinical development of novel antipsychotics like this compound and KarXT follows a structured, multi-phase process to establish safety and efficacy.
Experimental Protocols
Clinical Trial Methodology (Generalized from EMPOWER & EMERGENT)
-
Study Design: The trials were typically multicenter, randomized, double-blind, placebo-controlled studies conducted over 5-6 weeks in an inpatient setting.
-
Participant Population: Adult patients (18-65 years) with a DSM-5 diagnosis of schizophrenia experiencing an acute exacerbation of psychosis. Key inclusion criteria often included a PANSS total score of ≥85 and a Clinical Global Impression – Severity (CGI-S) score of ≥4 at baseline.
-
Intervention:
-
This compound (EMPOWER): Fixed once-daily (QD) oral doses (e.g., 10 mg, 30 mg) without a titration period.
-
KarXT (EMERGENT): Flexible twice-daily (BID) oral dosing, starting with a lower dose and titrating up to a target dose (e.g., 125 mg xanomeline/30 mg trospium) based on tolerability.
-
-
Primary Outcome Measure: The primary endpoint was the change from baseline in the PANSS total score at the end of the treatment period (Week 5 or 6) compared to placebo.
-
Secondary Outcome Measures: Included changes in PANSS subscales (positive, negative), CGI-S scores, and safety and tolerability assessments.
Preclinical Characterization of M4 Modulators
The pharmacological properties of M4 modulators are characterized using a suite of in vitro assays.
-
Radioligand Binding Assays: These assays are used to determine the binding affinity (Ki or Kd) of a compound for the M4 receptor.
-
Protocol Outline:
-
Prepare cell membranes from a cell line recombinantly expressing the human M4 receptor.
-
Incubate the membranes with a known radiolabeled ligand (e.g., [3H]NMS) and varying concentrations of the unlabeled test compound.
-
After reaching equilibrium, separate the bound from free radioligand via filtration.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the IC50 and subsequently the Ki value, representing the compound's affinity for the receptor.
-
-
-
[35S]GTPγS Binding Assay: This is a functional assay that measures the G-protein activation following receptor stimulation, which is particularly useful for Gi/o-coupled receptors like M4.
-
Protocol Outline:
-
Incubate M4-expressing cell membranes with the test compound (and a fixed concentration of ACh for PAMs) in the presence of GDP and [35S]GTPγS.
-
Receptor activation catalyzes the exchange of GDP for [35S]GTPγS on the Gα subunit.
-
The non-hydrolyzable [35S]GTPγS becomes stably bound.
-
Terminate the reaction and separate bound [35S]GTPγS by filtration.
-
Quantify the incorporated radioactivity to determine the extent of G-protein activation, yielding potency (EC50) and efficacy (Emax) values.
-
-
-
Calcium Mobilization Assay: Since the native M4 receptor is Gi/o-coupled and does not typically produce a calcium signal, this assay requires an engineered cell line.
-
Protocol Outline:
-
Use a cell line (e.g., CHO or HEK293) co-expressing the human M4 receptor and a promiscuous G-protein (e.g., Gα15 or Gqi5) that links the receptor to the phospholipase C (PLC) pathway.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Establish a baseline fluorescence reading.
-
Add the test compound (with ACh for PAMs) and measure the change in fluorescence intensity, which corresponds to the release of intracellular calcium.
-
Analyze the data to determine the EC50 of the compound.
-
-
Conclusion and Future Directions
The clinical development landscape for M4 modulators has provided invaluable insights into the therapeutic potential and challenges of targeting this receptor. The success of the dual M1/M4 agonist Xanomeline (in KarXT) in multiple late-stage trials contrasts with the recent Phase 2 outcome for the selective M4 PAM this compound. This divergence suggests that M1 receptor agonism may contribute significantly to the antipsychotic efficacy observed with Xanomeline, or that the specific pharmacology of orthosteric agonism versus positive allosteric modulation is a critical determinant of clinical success in this context.
Future research should focus on elucidating the precise contributions of M1 and M4 receptor activation to antipsychotic and pro-cognitive effects. Head-to-head clinical trials, while challenging, would provide the most definitive comparison. For M4 PAMs, further exploration of different chemical scaffolds and their specific effects on receptor pharmacology may yet yield a successful therapeutic agent. The data presented herein underscore the complexity of muscarinic receptor pharmacology and highlight the ongoing need for innovative approaches in the treatment of schizophrenia.
References
- 1. Discovery of VU6008677: A Structurally Distinct Tricyclic M4 Positive Allosteric Modulator with Improved CYP450 Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. device.report [device.report]
A Comparative Analysis of Emraclidine and Xanomeline: Cross-Validation of Muscarinic Receptor Binding and Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity and functional activity of Emraclidine (CVL-231), a novel M4-selective positive allosteric modulator (PAM), with Xanomeline, the active component of KarXT and a non-selective muscarinic agonist with preferential activity at M1 and M4 receptors.[1][2][3] This analysis is supported by available preclinical data to delineate the distinct pharmacological profiles of these two agents targeting the cholinergic system for the treatment of schizophrenia.
Introduction to a New Era of Schizophrenia Therapeutics
Traditional antipsychotics have primarily targeted dopamine D2 receptors, a mechanism associated with significant side effects, including metabolic and extrapyramidal symptoms.[2] A promising alternative strategy involves modulating the muscarinic acetylcholine receptors, particularly the M4 subtype, which is implicated in balancing dopamine and acetylcholine concentrations in the brain's striatum.[2]
This compound (CVL-231) represents a highly targeted approach. As a positive allosteric modulator (PAM), it does not activate the M4 receptor directly but enhances the receptor's response to the endogenous neurotransmitter, acetylcholine. This mechanism is designed to offer a more nuanced modulation of the dopamine system, potentially reducing the risk of side effects associated with broad receptor activation.
Xanomeline , in contrast, is an orthosteric agonist that directly binds to and activates muscarinic receptors. While it binds with high affinity to all five muscarinic subtypes (M1-M5), it demonstrates greater functional activity at the M1 and M4 subtypes. Its clinical formulation, KarXT, includes trospium, a peripherally-acting muscarinic antagonist, to mitigate the peripheral side effects of xanomeline.
This guide will dissect the differences in their receptor interactions through a cross-validation of binding affinity and functional assay data.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data for the binding affinity and functional activity of this compound and Xanomeline at the five human muscarinic receptor subtypes (M1-M5).
Binding Affinity Profile
Binding affinity is typically measured by the inhibition constant (Ki), which indicates the concentration of a drug required to occupy 50% of the receptors in a competition binding assay. A lower Ki value signifies a higher binding affinity.
Table 1: Muscarinic Receptor Binding Affinity (Ki, nM)
| Compound | M1 Receptor | M2 Receptor | M3 Receptor | M4 Receptor | M5 Receptor |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available | Highly Selective¹ | Data not publicly available |
| Xanomeline | ~42 - 158 nM² | ~296 nM³ | Data not publicly available | Data not publicly available | Data not publicly available |
¹this compound is consistently described as a highly selective M4 PAM, implying significantly weaker binding to other muscarinic subtypes; however, specific Ki values are not available in the public domain. ²Reported Ki values for Xanomeline vary across studies depending on experimental conditions (e.g., radioligand used, tissue preparation). The range presented is derived from multiple studies using --INVALID-LINK---QNB as the radioligand. ³This value represents the affinity for the persistent, washout-resistant binding of Xanomeline.
Functional Activity Profile
Functional activity assays measure the biological response initiated by a drug binding to its receptor. For an agonist like Xanomeline, this is often expressed as the half-maximal effective concentration (EC50) and the maximum effect (Emax). For a PAM like this compound, activity is measured by its ability to potentiate the response to an orthosteric agonist, often reported as the EC50 for potentiation and the fold-shift of the agonist's EC50.
Table 2: Muscarinic Receptor Functional Activity
| Compound | Assay Type | M1 Receptor | M2 Receptor | M4 Receptor |
| This compound | GTPγS or similar | Not applicable (PAM) | Not applicable (PAM) | Potent PAM¹ |
| Xanomeline | GTPγS Binding | Potent Full Agonist² | Potent Partial Agonist² (40% of carbachol max response) | Preferential Agonist³ |
| β-Arrestin Recruitment | EC50 = 13.5 nM | Data not available | Data not available |
¹As a PAM, this compound enhances the M4 receptor's response to acetylcholine. Specific EC50 values for this potentiation are not publicly available. ²Data from studies using human M1 and M2 receptors expressed in Chinese hamster ovary (CHO) cells. ³While specific functional data is limited, Xanomeline's antipsychotic efficacy is thought to be driven by its agonism at the M4 receptor.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: M4 receptor signaling pathway comparing an agonist and a PAM.
Caption: Experimental workflow for a competitive radioligand binding assay.
Caption: Experimental workflow for a [35S]GTPγS functional binding assay.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are generalized protocols for the key assays used to characterize muscarinic receptor ligands.
Radioligand Competition Binding Assay (for Ki determination)
This assay measures the affinity of a test compound by quantifying its ability to displace a radiolabeled ligand with known affinity for the receptor.
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the target human muscarinic receptor subtype (e.g., CHO-M4 cells) in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2).
-
Centrifuge the homogenate to pellet the membranes. Wash the pellet by resuspending in fresh buffer and re-centrifuging.
-
Resuspend the final membrane pellet in an appropriate assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4) and determine the protein concentration.
-
-
Assay Reaction:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]N-methylscopolamine, [3H]NMS), and a range of concentrations of the unlabeled test compound (e.g., this compound).
-
For determining non-specific binding, a separate set of wells should contain a high concentration of a known muscarinic antagonist (e.g., atropine).
-
Total binding is determined in the absence of any competing compound.
-
-
Incubation:
-
Incubate the plates for a defined period (e.g., 60-90 minutes) at a controlled temperature (e.g., 25-30°C) to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the incubation by vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes with the bound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
-
Quantification and Analysis:
-
Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Subtract the non-specific binding from total binding to obtain specific binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
GTPγS Functional Binding Assay (for EC50/Emax determination)
This functional assay measures the first step in G-protein activation following receptor stimulation. It quantifies the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits.
-
Membrane Preparation:
-
Prepare membranes from cells co-expressing the target muscarinic receptor (e.g., M4) and the relevant G-protein (e.g., Gi) as described in the binding assay protocol.
-
-
Assay Reaction:
-
In a 96-well plate, add the membrane preparation to an assay buffer containing MgCl2, GDP, and [35S]GTPγS.
-
Add varying concentrations of the test compound. For a PAM like this compound, it would be tested in the presence of a fixed, sub-maximal concentration (e.g., EC20) of an agonist like acetylcholine.
-
Basal binding is measured in the absence of any agonist, while non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes) to allow for receptor activation and [35S]GTPγS binding.
-
-
Filtration and Quantification:
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound [35S]GTPγS.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of bound [35S]GTPγS against the concentration of the test compound.
-
Use non-linear regression to fit a dose-response curve and determine the EC50 (potency) and Emax (efficacy) values. For a PAM, this analysis will reveal its potency in enhancing the agonist response and the maximal level of potentiation.
-
Phosphoinositide (PI) Hydrolysis Assay
This assay is particularly relevant for Gq-coupled receptors like M1 and M3. It measures the accumulation of inositol phosphates (IPs), a downstream second messenger produced upon receptor activation.
-
Cell Culture and Labeling:
-
Culture cells expressing the target receptor (e.g., M1) in 96-well plates.
-
Incubate the cells overnight with [3H]myo-inositol to radiolabel the cellular phosphoinositide pools.
-
-
Stimulation:
-
Wash the cells to remove excess radiolabel.
-
Pre-incubate the cells in a buffer containing lithium chloride (LiCl), which inhibits the breakdown of inositol monophosphates, allowing them to accumulate.
-
Add varying concentrations of the test agonist (e.g., Xanomeline) and incubate for a set time (e.g., 60 minutes) at 37°C.
-
-
Extraction of Inositol Phosphates:
-
Terminate the stimulation by adding a lysis buffer (e.g., ice-cold formic acid).
-
Isolate the total inositol phosphates from the cell lysate using anion-exchange chromatography columns.
-
-
Quantification and Analysis:
-
Elute the [3H]inositol phosphates from the columns and quantify the radioactivity using a scintillation counter.
-
Plot the amount of [3H]IP accumulation against the agonist concentration.
-
Fit the data with a sigmoidal dose-response curve using non-linear regression to determine the EC50 and Emax values.
-
References
Comparative analysis of Emraclidine's impact on positive and negative symptoms
An objective comparison of Emraclidine's performance against other antipsychotics reveals a complex picture. While offering a novel mechanism of action with a generally favorable side-effect profile, recent Phase 2 clinical trial data did not demonstrate a statistically significant advantage in reducing the overall symptoms of schizophrenia when compared to a placebo. This guide provides a detailed analysis of the available data, experimental protocols, and underlying signaling pathways to offer researchers, scientists, and drug development professionals a comprehensive overview.
This compound, a selective M4 muscarinic acetylcholine receptor positive allosteric modulator (PAM), represents a departure from traditional antipsychotics that primarily target dopamine D2 receptors.[1][2] The therapeutic hypothesis is that by selectively targeting M4 receptors, this compound could modulate dopamine signaling indirectly, thereby reducing psychotic symptoms with a lower risk of the motor and metabolic side effects associated with direct dopamine blockade.[3] However, the most recent clinical evidence from the EMPOWER program presents a challenge to this hypothesis in the context of broad symptom reduction.
Efficacy in Positive and Negative Symptoms: A Data-Driven Comparison
The primary measure of efficacy in recent schizophrenia clinical trials has been the change in the Positive and Negative Syndrome Scale (PANSS) total score. The PANSS is a comprehensive tool that evaluates the severity of positive symptoms (e.g., hallucinations, delusions), negative symptoms (e.g., blunted affect, social withdrawal), and general psychopathology.
This compound: Phase 2 EMPOWER Trial Results
The EMPOWER-1 and EMPOWER-2 trials were Phase 2, multicenter, randomized, double-blind, placebo-controlled studies designed to evaluate the efficacy and safety of this compound in adults with an acute exacerbation of schizophrenia.[4][5] The primary endpoint for both trials was the change from baseline in the PANSS total score at week 6.
Unfortunately, neither trial met its primary endpoint, as this compound did not show a statistically significant reduction in the PANSS total score compared to placebo. The detailed results for the change in PANSS total score are presented below. Publicly available data from these trials did not provide a specific breakdown of the impact on the PANSS positive and negative subscales.
| Trial | Treatment Group | N | Baseline PANSS Total Score (SD) | Least Squares Mean Change from Baseline (95% CI) |
| EMPOWER-1 | Placebo | 127 | 98.3 (8.16) | -13.5 (-17.0, -10.0) |
| This compound 10 mg QD | 125 | 97.6 (7.65) | -14.7 (-18.1, -11.2) | |
| This compound 30 mg QD | 127 | 97.9 (7.89) | -16.5 (-20.0, -13.1) | |
| EMPOWER-2 | Placebo | 128 | 97.4 (8.22) | -16.1 (-19.4, -12.8) |
| This compound 15 mg QD | 122 | 98.0 (8.49) | -18.5 (-22.0, -15.0) | |
| This compound 30 mg QD | 123 | 97.2 (7.75) | -14.2 (-17.6, -10.8) |
Data sourced from AbbVie press release, November 11, 2024.
Comparative Efficacy of Other Antipsychotics
For a comprehensive comparison, the following table summarizes the reported changes in PANSS positive and negative subscale scores for several other antipsychotic medications from various clinical trials. It is important to note that these are not head-to-head comparisons with this compound and trial designs may vary.
| Antipsychotic | Trial | Treatment Duration | Change in PANSS Positive Subscale Score | Change in PANSS Negative Subscale Score |
| Olanzapine | Retrospective Analysis | 12 weeks | Significant Improvement (p < 0.001) | Significant Improvement (p < 0.001) |
| Risperidone | Pooled Analysis | Up to 8 weeks | Significantly greater decrease vs. other antipsychotics (p < 0.01) | Significantly greater decrease vs. other antipsychotics (p < 0.05) |
| Aripiprazole | Phase 3 Study | 12 weeks | Mean reduction of 5 points | Mean reduction of 2.5 points |
| Ziprasidone | Long-term Study | 1 year | Significant improvement vs. placebo | Significant improvement vs. placebo |
| Quetiapine | Randomized Clinical Trial | 12 weeks | Greater decrease vs. haloperidol (18.9 vs. 15.3, p = 0.013) | Greater decrease vs. haloperidol (15.5 vs. 11.6, p = 0.012) |
| Cobenfy (xanomeline-trospium) | EMERGENT-4 (Open-label) | 52 weeks | Mean change from baseline: -1.9 points | Mean change from baseline: -0.8 points |
This table presents a summary of findings from multiple sources and is not a direct comparison.
Experimental Protocols
This compound EMPOWER Trials (NCT05227690 & NCT05227703)
-
Study Design: These were Phase 2, multicenter, randomized, double-blind, placebo-controlled, parallel-group trials.
-
Participants: Adult males and females with a primary diagnosis of schizophrenia (per DSM-5) experiencing an acute exacerbation of psychosis. Key inclusion criteria included a PANSS total score between 85 and 120 and a Clinical Global Impression - Severity (CGI-S) score of ≥4.
-
Intervention: Participants were randomized to receive a fixed daily dose of this compound (10 mg, 15 mg, or 30 mg) or a placebo for a 6-week inpatient treatment period.
-
Primary Outcome: The primary efficacy endpoint was the change from baseline in the PANSS total score at Week 6.
-
Secondary Outcomes: Included changes in the CGI-S score and the percentage of responders (defined as ≥30% reduction in PANSS total score).
Signaling Pathways
This compound's Mechanism of Action
This compound is a positive allosteric modulator of the M4 muscarinic acetylcholine receptor. Unlike traditional antipsychotics, it does not directly block dopamine D2 receptors. The proposed mechanism involves the potentiation of acetylcholine's effect on M4 receptors located on cholinergic interneurons in the striatum. This, in turn, is thought to inhibit the release of dopamine, thereby reducing the hyperdopaminergic state associated with the positive symptoms of schizophrenia.
Atypical Antipsychotics' Mechanism of Action
Most atypical antipsychotics have a broader receptor binding profile, acting as antagonists at both dopamine D2 and serotonin 5-HT2A receptors. The blockade of D2 receptors in the mesolimbic pathway is believed to be responsible for their antipsychotic effect on positive symptoms. The 5-HT2A receptor antagonism is thought to contribute to their efficacy against negative symptoms and to mitigate some of the extrapyramidal side effects associated with D2 blockade.
Conclusion
Based on the available Phase 2 data, this compound did not demonstrate a statistically significant improvement in the overall symptoms of schizophrenia as measured by the PANSS total score. This outcome is in contrast to its novel and targeted mechanism of action, which held the promise of a differentiated therapeutic profile. While the drug was generally well-tolerated, its efficacy in comparison to placebo was not established in these pivotal trials.
For a more definitive comparison of this compound's impact on positive versus negative symptoms, further data from clinical trials, specifically reporting on the PANSS subscales, would be required. Researchers and clinicians will be keenly watching for any future data releases or new trial designs that may yet unlock the potential of this M4 selective positive allosteric modulator in the treatment of schizophrenia. The discrepancy between the promising mechanism and the clinical trial results underscores the complexities of developing novel treatments for this challenging neuropsychiatric disorder.
References
Emraclidine's Promise in Schizophrenia Treatment Falters in Phase 2, Highlighting Reproducibility Challenges
A comparative analysis of Emraclidine's clinical trial data reveals a critical discrepancy between early and late-stage results, underscoring the complexities of drug development and the paramount importance of reproducible findings. While the selective M4 muscarinic receptor agonist initially showed significant promise in a Phase 1b trial for schizophrenia, two larger, concurrent Phase 2 trials, EMPOWER-1 and EMPOWER-2, failed to replicate these positive outcomes, ultimately demonstrating a reproducible lack of efficacy compared to placebo.
This guide provides a detailed comparison of this compound's performance across its clinical trials and contrasts it with KarXT (xanomeline-trospium), another muscarinic agonist with a distinct mechanism of action that has demonstrated positive results in its own late-stage trials.
Executive Summary of Clinical Findings
This compound's journey presents a cautionary tale in drug development. An initial Phase 1b study sparked optimism, showing a statistically significant improvement in symptoms for individuals with schizophrenia.[1] However, the subsequent, more robust EMPOWER-1 and EMPOWER-2 Phase 2 trials did not meet their primary endpoint of a significant reduction in the Positive and Negative Syndrome Scale (PANSS) total score compared to placebo at week 6.[2][3] This failure to confirm efficacy in larger trials, while disappointing, demonstrated a consistent and therefore reproducible result across two independent, concurrently run studies.
In contrast, KarXT, which acts as an agonist at both M1 and M4 muscarinic receptors, has consistently shown positive results in its Phase 3 trials (EMERGENT-2 and EMERGENT-3), leading to its recent FDA approval.[4][5] This highlights a key divergence in clinical outcomes despite targeting a related neurochemical pathway.
Comparative Efficacy Data
The following tables summarize the quantitative outcomes from the key clinical trials for this compound and KarXT, focusing on the primary efficacy endpoint of change in PANSS total score.
Table 1: this compound Clinical Trial Efficacy Data (Change in PANSS Total Score)
| Trial | Treatment Group | N | Baseline PANSS (Mean) | Change from Baseline (LS Mean) | Placebo-Adjusted Difference |
| Phase 1b | This compound 30mg QD | 27 | ~97 | -19.5 | -12.7 |
| This compound 20mg BID | 27 | ~97 | -17.9 | -11.1 | |
| Placebo | 27 | ~97 | -6.8 | - | |
| EMPOWER-1 | This compound 10mg QD | 125 | 97.6 | -14.7 | -1.2 |
| This compound 30mg QD | 127 | 97.9 | -16.5 | -3.0 | |
| Placebo | 127 | 98.3 | -13.5 | - | |
| EMPOWER-2 | This compound 15mg QD | 122 | 98.0 | -18.5 | -2.4 |
| This compound 30mg QD | 123 | 97.2 | -14.2 | +1.9 | |
| Placebo | 128 | 97.4 | -16.1 | - |
Table 2: KarXT (xanomeline-trospium) Phase 3 Efficacy Data (Change in PANSS Total Score)
| Trial | Treatment Group | N | Baseline PANSS (Mean) | Change from Baseline (LS Mean) | Placebo-Adjusted Difference |
| EMERGENT-2 | KarXT | 126 | ~91 | -21.2 | -9.6 |
| Placebo | 126 | ~91 | -11.6 | - | |
| EMERGENT-3 | KarXT | 128 | ~90 | -20.6 | -8.4 |
| Placebo | 128 | ~90 | -12.2 | - |
Comparative Safety and Tolerability
Across all trials, this compound was generally well-tolerated, with a safety profile consistent from the Phase 1b through the Phase 2 studies. The most commonly reported adverse events were headache, dry mouth, and dyspepsia. Notably, this compound was not associated with the weight gain or extrapyramidal symptoms often seen with current antipsychotic medications.
KarXT also demonstrated a manageable side effect profile, with the most common adverse events being cholinergic in nature, such as nausea, vomiting, and dyspepsia. The co-formulation with trospium, a peripherally acting anticholinergic agent, is designed to mitigate some of these side effects.
Experimental Protocols
This compound (EMPOWER-1 & EMPOWER-2 Trials)
-
Objective: To evaluate the efficacy, safety, and tolerability of this compound as a monotherapy in adults with schizophrenia experiencing an acute exacerbation of psychotic symptoms.
-
Design: Two parallel, randomized, double-blind, placebo-controlled, multicenter Phase 2 trials.
-
Participants: Adults (18-55 years) with a DSM-5 diagnosis of schizophrenia, experiencing a recent worsening of psychosis, and having a PANSS total score of ≥ 80.
-
Intervention: Once-daily oral doses of this compound (10mg or 30mg in EMPOWER-1; 15mg or 30mg in EMPOWER-2) or placebo for 6 weeks.
-
Primary Endpoint: Change from baseline in PANSS total score at week 6.
KarXT (EMERGENT-2 & EMERGENT-3 Trials)
-
Objective: To assess the efficacy and safety of KarXT in acutely psychotic hospitalized adult patients with schizophrenia.
-
Design: Two parallel, randomized, double-blind, placebo-controlled, multicenter Phase 3 trials.
-
Participants: Adults (18-65 years) with a DSM-5 diagnosis of schizophrenia, experiencing a recent worsening of psychosis warranting hospitalization, a PANSS score of ≥ 80, and a Clinical Global Impression-Severity (CGI-S) score of ≥ 4.
-
Intervention: Flexible-dose KarXT (starting at 50mg xanomeline/20mg trospium twice daily and titrating up to 125mg xanomeline/30mg trospium twice daily) or placebo for 5 weeks.
-
Primary Endpoint: Change from baseline in PANSS total score at week 5.
Mechanism of Action and Signaling Pathways
This compound and KarXT both modulate the muscarinic acetylcholine receptor system, which is believed to indirectly regulate dopamine and glutamate neurotransmission, key pathways implicated in schizophrenia. However, their specific mechanisms differ.
This compound is a highly selective positive allosteric modulator (PAM) of the M4 receptor. This means it doesn't directly activate the receptor but enhances the effect of the body's natural ligand, acetylcholine. By selectively targeting the M4 receptor, it was hypothesized to reduce dopamine signaling in the striatum without the side effects associated with direct dopamine receptor blockade.
References
- 1. news.abbvie.com [news.abbvie.com]
- 2. news.abbvie.com [news.abbvie.com]
- 3. pharmexec.com [pharmexec.com]
- 4. FDA approves drug with new mechanism of action for treatment of schizophrenia | epocrates [epocrates.com]
- 5. Efficacy and safety of the muscarinic receptor agonist KarXT (xanomeline-trospium) in schizophrenia (EMERGENT-2) in the USA: results from a randomised, double-blind, placebo-controlled, flexible-dose phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Meta-analysis of Emraclidine Clinical Trial Data for Schizophrenia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a meta-analysis of available clinical trial data for emraclidine in the treatment of schizophrenia, offering an objective comparison with established atypical antipsychotics. The information is intended to support research, scientific inquiry, and drug development efforts in the field of psychiatry.
Executive Summary
This compound, a novel M4 muscarinic acetylcholine receptor positive allosteric modulator (PAM), was investigated for the treatment of schizophrenia. However, the Phase 2 EMPOWER trials, designed to assess its efficacy and safety, did not meet their primary endpoint.[1][2][3][4] This guide presents the available data from the this compound trials and juxtaposes it with the performance of several established atypical antipsychotics: risperidone, olanzapine, aripiprazole, and cariprazine. While this compound showed a favorable safety profile, its efficacy in reducing the symptoms of schizophrenia, as measured by the Positive and Negative Syndrome Scale (PANSS), was not statistically significant compared to placebo.[1] In contrast, the comparator drugs have demonstrated efficacy in numerous clinical trials, leading to their widespread use in the management of schizophrenia.
Quantitative Data Summary
The following tables summarize the efficacy and safety data from key clinical trials of this compound and comparator atypical antipsychotics.
Table 1: Efficacy Data - Change in PANSS Total Score from Baseline
| Drug (Trial) | Dose(s) | N (Drug) | N (Placebo) | Baseline PANSS (Drug, SD) | Baseline PANSS (Placebo, SD) | LS Mean Change from Baseline (Drug) | LS Mean Change from Baseline (Placebo) | Treatment Difference vs. Placebo (95% CI) |
| This compound (EMPOWER-1) | 10mg QD | 125 | 127 | 97.6 (7.65) | 98.3 (8.16) | -14.7 | -13.5 | -1.2 |
| 30mg QD | 127 | 127 | 97.9 (7.89) | 98.3 (8.16) | -16.5 | -13.5 | -3.0 | |
| This compound (EMPOWER-2) | 15mg QD | 122 | 128 | 98.0 (8.49) | 97.4 (8.22) | -18.5 | -16.1 | -2.4 |
| 30mg QD | 123 | 128 | 97.2 (7.75) | 97.4 (8.22) | -14.2 | -16.1 | +1.9 | |
| Risperidone | 2-16 mg/day | - | - | - | - | Statistically significant improvement vs. placebo | - | - |
| Olanzapine | 10 mg/day | - | - | ~129.26 (19.76) | - | Statistically significant improvement vs. placebo | - | - |
| Aripiprazole (12-week study) | 400 mg (monthly) | 168 | 172 | - | - | - | - | -15.1 (-19.4 to -10.8) |
| Cariprazine (6-week study) | 3.0 mg/day | - | - | - | - | - | - | -6.0 |
| 6.0 mg/day | - | - | - | - | - | - | -8.8 |
Note: Specific LS Mean change values for some comparator drug trials were not available in the searched documents. The table reflects the reported statistical significance.
Table 2: Safety Data - Common Treatment-Emergent Adverse Events (%)
| Adverse Event | This compound (EMPOWER-1 & 2) | Risperidone | Olanzapine | Aripiprazole | Cariprazine | Placebo (this compound Trials) |
| Headache | 13.0 - 14.6 | >5 | - | 14.4 | - | 9.4 - 10.8 |
| Dry Mouth | 0.8 - 9.3 | - | - | - | - | 0.8 - 2.3 |
| Dyspepsia | 2.3 - 7.8 | - | - | - | - | 1.5 - 3.1 |
| Insomnia | - | >5 | - | - | - | - |
| Nausea | - | >5 | - | - | - | - |
| Somnolence | - | >5 | - | - | - | - |
| Dizziness | - | >5 | - | - | - | - |
| Fatigue | - | >5 | - | - | - | - |
| Anxiety | - | >5 | - | - | - | - |
| Vomiting | - | >5 | - | - | - | - |
| Ejaculation Disorder | - | >5 | - | - | - | - |
| Akathisia | - | - | - | 11.4 | >5 | 3.5 |
| Increased Weight | - | - | - | 16.8 | - | 7.0 |
| Restlessness | - | - | - | - | >5 | - |
| Tremor | - | - | - | - | >5 | - |
| Back Pain | - | - | - | - | >5 | - |
| Extrapyramidal Disorder | - | - | - | - | >5 | - |
Note: This table presents common adverse events reported in the respective clinical trials. Direct comparison of percentages across different trial programs should be done with caution due to variations in study design and reporting.
Experimental Protocols
This compound (EMPOWER-1 and EMPOWER-2 Trials)
The EMPOWER clinical development program consisted of two Phase 2, multicenter, randomized, double-blind, placebo-controlled trials.
-
Objective: To evaluate the efficacy and safety of multiple once-daily oral doses of this compound as a monotherapy in adults with an acute exacerbation of schizophrenia.
-
Patient Population: Adults (18-55 years) with a primary diagnosis of schizophrenia as defined by DSM-5, experiencing an acute exacerbation of psychotic symptoms.
-
Intervention:
-
EMPOWER-1: this compound 10mg or 30mg once daily (QD) versus placebo.
-
EMPOWER-2: this compound 15mg or 30mg once daily (QD) versus placebo.
-
-
Duration: 6 weeks of treatment.
-
Primary Endpoint: Change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score at week 6.
-
Key Secondary Endpoints: Not detailed in the available documents.
Comparator Atypical Antipsychotics (General Protocol Design)
The pivotal clinical trials for risperidone, olanzapine, aripiprazole, and cariprazine in schizophrenia generally followed a similar design to the EMPOWER trials.
-
Design: Randomized, double-blind, placebo-controlled, and often active-comparator-controlled, multicenter studies.
-
Patient Population: Adult patients with a diagnosis of schizophrenia (often based on DSM criteria) experiencing an acute exacerbation.
-
Intervention: Fixed or flexible doses of the investigational drug compared to placebo and sometimes an active comparator (e.g., haloperidol).
-
Duration: Typically 4 to 8 weeks for acute efficacy studies.
-
Primary Endpoint: The primary efficacy measure was consistently the change from baseline in the PANSS total score.
-
Secondary Endpoints: Often included changes in PANSS subscales (positive, negative, general psychopathology), Clinical Global Impression-Severity (CGI-S), and safety and tolerability assessments.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the proposed signaling pathway for this compound and the generally accepted pathways for atypical antipsychotics that primarily target dopamine and serotonin receptors.
References
- 1. Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Pharmacological fingerprint of antipsychotic drugs at the serotonin 5-HT2A receptor | Semantic Scholar [semanticscholar.org]
- 4. horizonscandb.pcori.org [horizonscandb.pcori.org]
Emraclidine's Stumble in Schizophrenia Treatment: A Comparative Analysis of Phase 2 Data
New York, NY – November 28, 2025 – The recent announcement from AbbVie that its Phase 2 EMPOWER trials for emraclidine in schizophrenia did not meet their primary endpoint has sent ripples through the neuroscience research community. The investigational drug, a selective M4 muscarinic acetylcholine receptor positive allosteric modulator (PAM), failed to demonstrate a statistically significant improvement in the Positive and Negative Syndrome Scale (PANSS) total score compared to placebo. This outcome stands in contrast to the successful development of another muscarinic-targeted agent, Cobenfy™ (xanomeline and trospium chloride), which recently gained FDA approval. This guide provides a detailed comparison of the clinical trial data and methodologies to shed light on the potential reasons for these divergent outcomes.
Executive Summary
This compound's Phase 2 program, comprising the EMPOWER-1 and EMPOWER-2 trials, did not show a significant separation from placebo in reducing the total PANSS score in adults with schizophrenia experiencing an acute exacerbation of psychotic symptoms.[1][2][3][4] In contrast, the EMERGENT program for Cobenfy, a dual M1 and M4 muscarinic receptor agonist, consistently demonstrated statistically significant and clinically meaningful reductions in PANSS scores in its Phase 2 and 3 trials, leading to its approval. This comparative analysis delves into the quantitative data from these trials, the experimental protocols, and the distinct pharmacological mechanisms of each compound.
Quantitative Data Comparison: PANSS Score Improvement
The primary measure of efficacy in both the this compound and Cobenfy trials was the change from baseline in the PANSS total score. The following tables summarize the key findings from the respective clinical trial programs.
Table 1: this compound EMPOWER Phase 2 Trials - Change from Baseline in PANSS Total Score at Week 6
| Trial | Treatment Group | N | Baseline PANSS (SD) | LS Mean Change from Baseline (95% CI) |
| EMPOWER-1 | Placebo | 127 | 98.3 (8.16) | -13.5 (-17.0, -10.0) |
| This compound 10mg QD | 125 | 97.6 (7.65) | -14.7 (-18.1, -11.2) | |
| This compound 30mg QD | 127 | 97.9 (7.89) | -16.5 (-20.0, -13.1) | |
| EMPOWER-2 | Placebo | 128 | 97.4 (8.22) | -16.1 (-19.4, -12.8) |
| This compound 15mg QD | 122 | 98.0 (8.49) | -18.5 (-22.0, -15.0) | |
| This compound 30mg QD | 123 | 97.2 (7.75) | -14.2 (-17.6, -10.8) |
Data sourced from AbbVie press release.
Table 2: Cobenfy (KarXT) EMERGENT Trials - Change from Baseline in PANSS Total Score
| Trial | Treatment Group | N | Baseline PANSS (SD) | Mean Change from Baseline | Placebo-Adjusted Difference (p-value) |
| EMERGENT-2 (Phase 3) | Placebo | 126 | 97.9 | -11.6 | -9.6 (p<0.0001) |
| KarXT | 126 | 98.3 | -21.2 | ||
| EMERGENT-3 (Phase 3) | Placebo | 128 | N/A | -12.2 | -8.4 (p<0.001) |
| KarXT | 128 | N/A | -20.6 |
Data sourced from publications and press releases.
Experimental Protocols
This compound EMPOWER Program
The EMPOWER-1 (NCT05227690) and EMPOWER-2 (NCT05227703) trials were Phase 2, multicenter, randomized, double-blind, placebo-controlled, parallel-group studies. The trials evaluated the efficacy, safety, and tolerability of fixed doses of this compound (10 mg, 15 mg, and 30 mg once daily) over a 6-week period.
Inclusion Criteria:
-
Diagnosis of schizophrenia as per DSM-5 criteria.
-
Clinical Global Impression - Severity (CGI-S) score of ≥4 (moderately to severely ill).
-
PANSS total score between 85 and 120.
-
Experiencing an acute exacerbation of psychotic symptoms.
Exclusion Criteria:
-
History of treatment-resistant schizophrenia.
-
Certain comorbid psychiatric disorders requiring treatment.
-
Use of prohibited medications within a specified washout period.
The primary endpoint was the change from baseline in the PANSS total score at week 6.
Cobenfy (KarXT) EMERGENT Program
The EMERGENT-2 (NCT04659161) and EMERGENT-3 (NCT04738123) were Phase 3, randomized, double-blind, placebo-controlled, 5-week trials. These trials assessed the efficacy and safety of a flexible dose of KarXT (xanomeline-trospium). Dosing was initiated at 50 mg xanomeline/20 mg trospium twice daily and could be titrated up to 125 mg xanomeline/30 mg trospium twice daily.
Inclusion Criteria:
-
Diagnosis of schizophrenia per DSM-5 criteria.
-
Recent worsening of psychosis warranting hospitalization.
-
PANSS total score of 80 or higher.
-
CGI-S score of 4 or higher.
The primary endpoint was the change from baseline in the PANSS total score at week 5.
Mandatory Visualizations
Signaling Pathways
The differing mechanisms of action of this compound and Cobenfy may be a key factor in their divergent clinical trial outcomes. This compound is a positive allosteric modulator (PAM) that enhances the response of the M4 receptor to acetylcholine, while Cobenfy is a direct agonist at both M1 and M4 receptors.
Caption: Proposed signaling pathway for this compound.
Caption: Proposed signaling pathway for Cobenfy (Xanomeline component).
Experimental Workflow
The clinical trial workflows for both drug candidates followed a standard structure for acute psychosis studies in schizophrenia.
References
- 1. Bristol Myers Squibb - Bristol Myers Squibb Announces Topline Results from Phase 3 ARISE Trial Evaluating Cobenfy (xanomeline and trospium chloride) as an Adjunctive Treatment to Atypical Antipsychotics in Adults with Schizophrenia [news.bms.com]
- 2. Cobenfy Phase III Results for Schizophrenia - Medthority [medthority.com]
- 3. hcplive.com [hcplive.com]
- 4. go.drugbank.com [go.drugbank.com]
Safety Operating Guide
Navigating the Safe Disposal of Emraclidine in a Laboratory Setting
Essential guidelines for the proper handling and disposal of Emraclidine are critical for ensuring personnel safety and environmental protection. As a compound under investigation, adherence to established protocols for chemical waste management is paramount for researchers, scientists, and drug development professionals. This document outlines the necessary procedures, safety precautions, and regulatory considerations for the disposal of this compound.
This compound is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1] Therefore, proper personal protective equipment (PPE) and handling procedures are mandatory throughout the disposal process.
Hazard and Safety Information
A summary of the key hazard and safety information for this compound is provided in the table below. This information is derived from safety data sheets (SDS) and should be consulted before handling the compound.[1]
| Hazard Classification | GHS Hazard Statements | Precautionary Statements |
| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed. | P264: Wash thoroughly after handling. |
| Skin irritation (Category 2) | H315: Causes skin irritation. | P270: Do not eat, drink or smoke when using this product. |
| Eye irritation (Category 2A) | H319: Causes serious eye irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Specific target organ toxicity (single exposure) (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation. | P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER/ doctor. Rinse mouth. |
| P302 + P352: IF ON SKIN: Wash with plenty of soap and water. | ||
| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Experimental Protocols for Disposal
While specific experimental protocols for the disposal of this compound are not publicly available, the following general procedures for the disposal of chemical and pharmaceutical waste in a laboratory setting should be strictly followed. These protocols are based on guidelines from regulatory bodies and safety data sheets.
Step 1: Waste Identification and Segregation
-
Identify: All materials contaminated with this compound, including unused compound, partially used vials, contaminated labware (e.g., pipettes, tubes), and personal protective equipment (PPE), must be identified as chemical waste.
-
Segregate: This waste must be segregated from general laboratory trash and biohazardous waste. It is crucial to prevent the mixing of different waste streams.
Step 2: Containerization
-
Primary Container: Collect all this compound waste in a designated, leak-proof, and clearly labeled waste container. The container should be made of a material compatible with the chemical.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the specific name of the chemical, "this compound." The date of waste accumulation should also be clearly marked.
Step 3: Storage
-
Location: Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Duration: Adhere to institutional and local regulations regarding the maximum allowable time for hazardous waste storage on-site.
Step 4: Final Disposal
-
Professional Disposal Service: The final disposal of this compound waste must be conducted through a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.
-
Regulatory Compliance: Ensure that all disposal activities comply with local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
